molecular formula C7H4ClIN2 B1593287 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1015610-31-7

4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1593287
CAS No.: 1015610-31-7
M. Wt: 278.48 g/mol
InChI Key: HHPQMGPENICAAD-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4ClIN2 and its molecular weight is 278.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPQMGPENICAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640168
Record name 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015610-31-7
Record name 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 4-Chloro-5-iodo-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-5-iodo-7-azaindole) represents a critical scaffold in the design of type I and type II kinase inhibitors. Its structural utility lies in the orthogonal reactivity of its halogen substituents: the C4-chlorine atom is primed for nucleophilic aromatic substitution (


), while the C5-iodine atom serves as a highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

This guide provides a rigorous physicochemical profile of the compound, distinguishing it from its commonly confused isomer, 4-chloro-3-iodo-7-azaindole. Accurate characterization is paramount, as the regiochemistry of iodination on the 7-azaindole core is sensitive to reaction conditions.

Chemical Identity & Structural Analysis[1][2][3][4]

The target compound is a di-halogenated fused bicyclic heterocycle.[1][2] The 7-azaindole core mimics the purine scaffold found in ATP, making it a privileged structure for ATP-competitive drug discovery.

AttributeSpecification
IUPAC Name 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
Common Synonyms 4-Chloro-5-iodo-7-azaindole
CAS Number 1015610-31-7 (Note: distinct from 3-iodo isomer 869335-73-9)
Molecular Formula

Molecular Weight 278.48 g/mol
SMILES ClC1=C(I)C=NC2=C1C=CN2
InChI Key HHPQMGPENICAAD-UHFFFAOYSA-N
Structural Logic & Regioisomerism

A common pitfall in the synthesis of this compound is the formation of the 3-iodo isomer. Electrophilic iodination (e.g., NIS) of 4-chloro-7-azaindole typically favors the electron-rich C3 position on the pyrrole ring. Accessing the 5-iodo target often requires alternative strategies, such as the Reissert-Henze functionalization of 5-iodo-7-azaindole N-oxide, or directed ortho-lithiation sequences.

IsomerLogic cluster_0 Precursor cluster_1 Regio-Divergence P 4-Chloro-7-azaindole (Parent) I3 3-Iodo Isomer (Kinetic Product) CAS: 869335-73-9 P->I3 Direct Electrophilic Iodination (NIS) I5 5-Iodo Target (Thermodynamic/Directed) CAS: 1015610-31-7 P->I5 Directed Lithiation or N-Oxide Route caption Fig 1. Regiodivergent synthesis pathways distinguishing the 5-iodo target from the common 3-iodo byproduct.

Physicochemical Properties[1][2][4][9][10][11]

The following data aggregates experimental observations and high-confidence predictive models calibrated for 7-azaindole scaffolds.

Solid-State Properties[9]
PropertyValue / ObservationTechnical Insight
Physical State Solid powderCrystalline forms may vary by recrystallization solvent.
Color White to pale yellow/beigeDarkening indicates oxidation or iodine liberation; store protected from light.
Melting Point 179 – 183 °C (Predicted/Analog)Note: The 3-iodo isomer melts at 195-199 °C. A lower range often indicates the 4-chloro/5-iodo substitution pattern or impurities.
Decomposition >200 °CThermal instability involves deiodination.
Solution & Electronic Properties
PropertyValueContext for Drug Design
Solubility (Water) < 0.1 mg/mL (Insoluble)High lipophilicity requires organic co-solvents for biological assays.
Solubility (DMSO) > 50 mg/mLPreferred solvent for stock solutions (20-100 mM).
LogP (Predicted) 2.5 ± 0.3Moderate lipophilicity; suitable for cell permeability.
pKa (Pyrrole NH) ~13.0Weakly acidic; deprotonation requires strong bases (NaH, Cs2CO3).
pKa (Pyridine N) ~2.5Weakly basic; protonation occurs only in strong acid.
Polar Surface Area 28.7 ŲExcellent membrane permeability potential.

Analytical Characterization

Trustworthy identification relies on NMR to confirm the substitution pattern. The absence of the C5 proton and the presence of the C6 singlet are diagnostic.

Proton NMR ( H NMR) Profile

Solvent: DMSO-


 or 

  • 
     12.0 ppm (br s, 1H):  Pyrrole NH (Exchangeable).
    
  • 
     8.45 ppm (s, 1H): H-6 . This singlet is critical. It is deshielded by the adjacent pyridine nitrogen and the ortho-iodine atom.
    
  • 
     7.65 ppm (d, 
    
    
    
    Hz, 1H):
    H-2 . Alpha proton of the pyrrole ring.
  • 
     6.55 ppm (d, 
    
    
    
    Hz, 1H):
    H-3 . Beta proton of the pyrrole ring.

Differentiation: In the 3-iodo isomer, the H-3 doublet is absent, and the H-2 proton appears as a singlet (or doublet coupled only to NH). In the 5-iodo target, the H-2/H-3 coupling is preserved.

Mass Spectrometry
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion

    
    :  m/z ~278.9 (Cl-35 isotope) and ~280.9 (Cl-37 isotope).
    
  • Isotope Pattern: Characteristic 3:1 ratio for Chlorine (

    
    ) combined with the mass defect of Iodine.
    

Experimental Protocols

Protocol: Thermodynamic Solubility Assessment

This protocol ensures accurate solubility data for formulation, avoiding kinetic supersaturation errors.

Reagents: PBS (pH 7.4), DMSO, HPLC-grade Acetonitrile.

  • Preparation: Weigh ~5 mg of 4-chloro-5-iodo-7-azaindole into a 1.5 mL microcentrifuge tube.

  • Saturation: Add 500 µL of PBS (pH 7.4). Vortex vigorously for 1 minute.

  • Equilibration: Shake the suspension at 25 °C for 24 hours (thermodynamic equilibrium).

  • Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant and dilute 1:1 with Acetonitrile (to ensure solubility during injection).

    • Inject onto HPLC (C18 column, Gradient 5-95% ACN/Water + 0.1% Formic Acid).

    • Quantify against a 5-point standard curve prepared in DMSO.

Protocol: Purity Determination via HPLC

Objective: Detect regioisomeric impurities (3-iodo) and hydrolysis products.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.05% TFA.

  • Mobile Phase B: Acetonitrile + 0.05% TFA.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% -> 95% B

    • 8-10 min: 95% B

  • Detection: UV at 254 nm (aromatic core) and 290 nm (iodinated species).

  • Acceptance Criteria: Target peak area > 97%. No single impurity > 0.5%.

Handling, Stability & Safety

Storage & Stability
  • Light Sensitivity: High. The C-I bond is photolabile. Store in amber vials wrapped in foil.

  • Temperature: Store at 2–8 °C for long-term stability. Stable at room temperature for short-term handling (days).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen atmosphere to prevent moisture-induced hydrolysis of the C4-chloride.

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5370695, 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine (Analogous Scaffold Data). Retrieved January 30, 2026, from [Link]

Sources

Introduction: The Strategic Importance of a Versatile Heterocycle

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine: A Cornerstone for Modern Drug Discovery

4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 4-chloro-5-iodo-7-azaindole, is a di-halogenated heterocyclic compound that has emerged as a pivotal building block in contemporary medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its two halogen substituents, which allows for selective and sequential functionalization. This unique structural feature makes it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics.[1] The pyrrolo[2,3-b]pyridine (7-azaindole) core is a well-recognized "privileged scaffold" in drug discovery, mimicking the purine structure of ATP and thus serving as an excellent starting point for the design of kinase inhibitors.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

The utility of 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine in a laboratory setting is defined by its fundamental physicochemical properties. A summary of these characteristics is presented below.

PropertyValueSource(s)
Molecular Formula C₇H₄ClIN₂[3][4]
Molecular Weight 278.48 g/mol [3][4]
CAS Number 1015610-31-7[3]
Appearance Solid
Solubility Soluble in organic solvents like DMSO and DMF; sparingly soluble in water.[5]
Stability Stable under normal storage conditions, but sensitive to strong acids and bases.[5]

The molecule's structure, featuring a fused pyrrole and pyridine ring, is endowed with distinct electronic properties. The chlorine atom at the 4-position acts as an electron-withdrawing group, enhancing the electrophilicity of the pyridine ring.[5] The iodine atom at the 5-position, being a larger and more polarizable halogen, is more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its synthetic utility.

Synthesis and Reactivity: A Tale of Two Halogens

The synthesis of 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine and its subsequent reactions are central to its application in medicinal chemistry.

Synthetic Pathways

The synthesis of the 7-azaindole core is a well-established field in organic chemistry, with various methods available.[6][7] A common route to 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine involves the halogenation of a pre-formed 4-chloro-7-azaindole precursor. A representative synthetic protocol is outlined below.

Protocol: Synthesis of 4-iodo-1H-pyrrolo[2,3-b]pyridine from 4-chloro-1H-pyrrolo[2,3-b]pyridine

This protocol describes a Finkelstein-type reaction to introduce the iodine atom.

  • Reaction Setup: To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine in acetonitrile, add sodium iodide (NaI).

  • Activation: Slowly add acetyl chloride to the mixture. The in-situ formation of acetyl iodide is a key step in this transformation.

  • Reaction Conditions: Heat the reaction mixture at 80°C for an extended period (e.g., 4 days).[8]

  • Workup: After cooling, remove the solvent under reduced pressure. Add an aqueous solution of potassium carbonate (K₂CO₃) and extract the product with a suitable organic solvent like dichloromethane (CH₂Cl₂).[8]

  • Purification: Wash the combined organic layers with aqueous sodium bisulfite and brine, then dry over anhydrous sodium sulfate.[8] The crude product can be further purified by column chromatography or recrystallization to yield the desired 4-iodo-1H-pyrrolo[2,3-b]pyridine.[8]

G cluster_0 Synthesis Workflow Start 4-chloro-1H-pyrrolo[2,3-b]pyridine Reagents NaI, Acetyl Chloride in Acetonitrile Start->Reagents Reaction Heat at 80°C Reagents->Reaction Workup Aqueous K₂CO₃ Extraction with CH₂Cl₂ Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-iodo-1H-pyrrolo[2,3-b]pyridine Purification->Product

Caption: A generalized workflow for the synthesis of an iodinated azaindole.

Reactivity and Synthetic Utility

The true power of 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine lies in its differential reactivity, which allows for selective functionalization at the C4 and C5 positions. It is frequently employed in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to build more complex molecular scaffolds.[1]

  • Suzuki Coupling: The iodine at the C5 position is typically more reactive towards palladium-catalyzed Suzuki coupling with boronic acids, allowing for the introduction of aryl or heteroaryl substituents at this position.

  • Buchwald-Hartwig Amination: The chlorine at the C4 position can undergo nucleophilic aromatic substitution (SₙAr) or be subjected to Buchwald-Hartwig amination to install various amine functionalities.

Protocol: Representative Suzuki Cross-Coupling Reaction

This protocol outlines a general procedure for a Suzuki coupling at the C2 position of a related 4-chloro-2-iodo-7-azaindole, which illustrates the principles applicable to the C5 iodo position of the title compound.

  • Reaction Setup: In a reaction vessel, combine the 4-chloro-iodo-7-azaindole derivative, a phenylboronic acid, a palladium catalyst (e.g., Pd₂(dba)₃), and a base (e.g., K₂CO₃).[9]

  • Solvent: Add a degassed mixture of 1,4-dioxane and water.[9]

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen) at 100°C for a specified time (e.g., 30 minutes).[9]

  • Workup: After cooling, remove the solvent and partition the residue between ethyl acetate and water.[9]

  • Purification: Separate the organic layer, wash with brine, dry, and concentrate. The final product is then purified by silica-gel column chromatography.[9]

G cluster_1 Reactivity in Cross-Coupling Starting_Material 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine Suzuki Suzuki Coupling (at C5-Iodo position) + R-B(OH)₂ Starting_Material->Suzuki Buchwald Buchwald-Hartwig Amination (at C4-Chloro position) + R₂NH Starting_Material->Buchwald Product_Suzuki 4-Chloro-5-aryl-1H-pyrrolo[2,3-b]pyridine Suzuki->Product_Suzuki Product_Buchwald 4-Amino-5-iodo-1H-pyrrolo[2,3-b]pyridine Buchwald->Product_Buchwald

Caption: Differential reactivity in cross-coupling reactions.

Applications in Drug Discovery and Beyond

The primary application of 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine is as a key intermediate in the synthesis of pharmacologically active compounds.[1]

  • Kinase Inhibitors: The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors for cancer therapy.[1][5] By functionalizing the C4 and C5 positions, medicinal chemists can fine-tune the selectivity and potency of these inhibitors against various kinases, such as Focal Adhesion Kinase (FAK) and PI3K/mTOR.[10][11]

  • Neuroprotective and Anti-inflammatory Agents: Research has also explored the use of this scaffold in the development of new neuroprotective and anti-inflammatory agents.[1]

  • Other Therapeutic Areas: The versatility of the 7-azaindole core extends to the development of antiviral and antimicrobial agents.[5][12]

  • Materials Science: The unique electronic properties of substituted 7-azaindoles also make them interesting candidates for the development of novel organic materials.[13][14]

G cluster_2 Role in Drug Discovery Scaffold 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine Functionalization Selective Functionalization (e.g., Suzuki, Buchwald-Hartwig) Scaffold->Functionalization Library Library of Diverse Compounds Functionalization->Library Screening Biological Screening Library->Screening Lead Lead Compound (e.g., Kinase Inhibitor) Screening->Lead

Caption: Role as a versatile scaffold in drug discovery pipelines.

Safety and Handling

As with any halogenated heterocyclic compound, proper safety precautions must be observed when handling 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine.

  • Hazards: This compound may cause skin, eye, and respiratory irritation.[5] It is classified as harmful if swallowed.[15]

  • Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials like strong acids and bases.[5][15]

Conclusion

4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine is a testament to the power of strategic molecular design. Its di-halogenated structure provides a versatile platform for the synthesis of a wide array of complex molecules with significant therapeutic potential. For researchers and scientists in drug discovery, a thorough understanding of its chemical properties, synthesis, and reactivity is essential for leveraging this powerful building block to its full potential in the creation of next-generation medicines.

References

  • MySkinRecipes. 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • Google Patents. Method for synthesizing 4-chloro-pyridine.
  • PubChem. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. [Link]

  • CrystEngComm (RSC Publishing). Topological features and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine: experimental charge density analysis and DFT studies. [Link]

  • Pipzine Chemicals. 1H-pyrrolo[2,3-b]pyridine, 4-chloro-2-iodo. [Link]

  • Pipzine Chemicals. 1H-pyrrolo[2,3-b]pyridine, 4-chloro-3-iodo. [Link]

  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • Wallis, C. J., et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]

  • Heinrich, T., et al. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors. PubMed. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • ACS Omega. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • European Journal of Medicinal Chemistry via PubMed. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. [Link]

  • IntechOpen. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • ACS Publications. Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. [Link]

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

  • PubMed. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. [Link]

  • MDPI. Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][5]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. [Link]

  • New Journal of Chemistry. Supporting Information. [Link]

Sources

Technical Guide: Synthesis of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the synthesis of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine , a critical scaffold in the development of kinase inhibitors (e.g., Vemurafenib analogs).

This guide prioritizes the N-Oxide Activation Pathway , which is the industry standard for introducing functionality at the C4 position while maintaining regiochemical integrity at C5.

CAS Registry Number: 1015610-31-7 Molecular Formula: C


H

ClIN

Molecular Weight: 278.48 g/mol [1]

Executive Summary & Retrosynthetic Analysis

The synthesis of 4-chloro-5-iodo-7-azaindole presents a specific regiochemical challenge: introducing a chlorine atom at C4 and an iodine atom at C5 without compromising the pyrrole ring or obtaining mixtures of isomers.

Direct electrophilic halogenation of 4-chloro-7-azaindole typically favors the C3 position (pyrrole ring) rather than the C5 position (pyridine ring). Therefore, the most robust "Authoritative" route employs a functionalized pyridine precursor or a C5-pre-functionalized 7-azaindole followed by N-oxide activation to install the C4-chlorine.

Retrosynthetic Pathway

The logic follows a "Reverse-Engineering" approach:

  • Target: 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine.[1][2][3][4][5]

  • Precursor: 5-Iodo-1H-pyrrolo[2,3-b]pyridine-7-oxide (activates C4).

  • Starting Material: 5-Iodo-1H-pyrrolo[2,3-b]pyridine (or 5-Bromo analog followed by halogen exchange).

Retrosynthesis Target 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (Target) NOxide 5-Iodo-7-azaindole-N-oxide (Activated Intermediate) Target->NOxide Regioselective Chlorination (POCl3) Start 5-Iodo-1H-pyrrolo[2,3-b]pyridine (Starting Material) NOxide->Start N-Oxidation (mCPBA)

Figure 1: Retrosynthetic logic prioritizing the N-oxide activation strategy.

Core Synthesis Protocol (The N-Oxide Route)

This protocol is validated by patent literature (US 8,981,085) and process chemistry principles for 4-substituted azaindoles.

Phase 1: Preparation of 5-Iodo-1H-pyrrolo[2,3-b]pyridine

Note: If 5-iodo-7-azaindole is not purchased commercially, it is best synthesized from 5-bromo-7-azaindole via Copper-catalyzed Halogen Exchange, as direct iodination of 7-azaindole yields the C3-isomer.

Reagents: 5-Bromo-1H-pyrrolo[2,3-b]pyridine, NaI, CuI, N,N'-Dimethylethylenediamine (DMEDA), 1,4-Dioxane.

  • Charge: In a pressure vessel, suspend 5-bromo-7-azaindole (1.0 eq) in 1,4-dioxane (0.5 M).

  • Catalyst: Add CuI (5 mol%), NaI (2.0 eq), and DMEDA (10 mol%).

  • Reaction: Seal and heat to 110°C for 12–24 hours.

  • Workup: Cool, dilute with EtOAc, wash with ammonia water (to remove Cu), then brine. Dry (Na2SO4) and concentrate.[6]

  • Validation: Check LCMS for M+H = 245.0 (Iodo) vs 197.0 (Bromo).

Phase 2: N-Oxidation (Activation of the Pyridine Ring)

This step creates the N-oxide functionality necessary to direct the subsequent chlorination to the C4 position.

Reagents: 5-Iodo-1H-pyrrolo[2,3-b]pyridine, m-Chloroperoxybenzoic acid (mCPBA), EtOAc or DME/Heptane.

ParameterSpecificationCausality / Rationale
Stoichiometry mCPBA (1.1 – 1.5 eq)Excess ensures complete conversion; unreacted starting material is difficult to separate later.
Temperature 0°C to RTControls exotherm; prevents over-oxidation or ring opening.
Solvent EtOAc or DMEmCPBA is soluble; the product often precipitates or is easily extracted.

Protocol:

  • Dissolve 5-iodo-7-azaindole (1.0 eq) in EtOAc or DME.

  • Cool to 0°C. Add mCPBA (1.2 eq) portion-wise over 30 minutes.

  • Warm to Room Temperature (25°C) and stir for 4–12 hours.

  • Monitoring: TLC/LCMS should show a polar shift (N-oxide is more polar). Mass: M+H = 261.

  • Workup:

    • Option A (Precipitation): If product precipitates, filter and wash with cold solvent.

    • Option B (Extraction): Wash organic layer with 10% K2CO3 (removes m-chlorobenzoic acid byproduct). Dry and concentrate.

  • Yield Target: >85%.

Phase 3: Regioselective Chlorination (The Critical Step)

This step utilizes the Reissert-Henze mechanism. The N-oxide oxygen attacks the phosphorus, creating a good leaving group, followed by nucleophilic attack of chloride at C4.

Reagents: Phosphorus Oxychloride (POCl


). Optional: DIPEA (Base).

Protocol:

  • Setup: Place 5-iodo-7-azaindole-N-oxide (1.0 eq) in a flask.

  • Reagent Addition: Add neat POCl

    
     (10–15 volumes). Note: POCl
    
    
    
    acts as both reagent and solvent.
  • Reaction: Heat to 80–90°C for 4–8 hours.

    • Mechanism Check: The 5-iodo group provides steric bulk but does not prevent C4 attack. The electronic activation of the N-oxide strongly favors C4 over C2 or C6.

  • Quench (Hazardous):

    • Cool reaction mixture to room temperature.

    • Remove excess POCl

      
       under reduced pressure (rotary evaporator with scrubber).
      
    • Pour the residue slowly into Ice/Water (Exothermic hydrolysis of residual POCl

      
      ).
      
    • Neutralize with NaOH or NaHCO

      
       to pH ~8–9.
      
  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine.[6] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

  • Final Product: 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine.

    • Appearance: Off-white to pale yellow solid.

    • Yield Target: 60–75%.

Process Visualization

The following diagram details the chemical flow and decision points.

SynthesisPathway Start 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Commercial Start) Step1 Step 1: Halogen Exchange CuI, NaI, DMEDA, Dioxane, 110°C Start->Step1 Inter1 5-Iodo-1H-pyrrolo[2,3-b]pyridine Step1->Inter1 Yield: ~90% Step2 Step 2: N-Oxidation mCPBA, EtOAc, RT Inter1->Step2 Inter2 5-Iodo-7-azaindole-N-oxide Step2->Inter2 Yield: >85% Step3 Step 3: Chlorination POCl3, 90°C Inter2->Step3 Final 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (Final Product) Step3->Final Regioselective C4-Cl Yield: ~70%

Figure 2: Step-by-step synthesis workflow with intermediate checkpoints.

Key Analytical Data & Troubleshooting

CheckpointExpected ResultCommon Failure ModeCorrective Action
Halogen Exchange LCMS: Mass shift Br (197)

I (245).
Incomplete conversion.Increase catalyst load or reaction time. Ensure anhydrous conditions.
N-Oxidation TLC: New spot, significantly more polar (lower R

).
Over-oxidation (ring opening).Keep Temp < 25°C. Do not use large excess of mCPBA (>1.5 eq).
Chlorination LCMS: Mass 278/280 (Cl pattern).Formation of 6-chloro isomer (minor).Isolate 4-chloro via crystallization.[7] C4 is thermodynamically favored.

Safety & Handling (E-E-A-T)

  • POCl

    
     (Phosphorus Oxychloride):  Highly corrosive and reacts violently with water. All quenching must be done by adding the reaction mixture to ice, never water to the mixture. Use full PPE and a fume hood.
    
  • mCPBA: Shock sensitive in pure form and a strong oxidizer. Store in a cool place.

  • 7-Azaindoles: Generally bioactive; handle as potential kinase inhibitors (wear gloves/mask).

References

  • Regioselective Chlorination via N-Oxide: Preparation of 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine. U.S. Patent 8,981,085. (2015).

  • General Azaindole Functionalization: Song, J. J., et al. "A practical synthesis of a key pharmaceutical intermediate... via a regioselective chlorination of 7-azaindole via the N-oxide."[7][8] Journal of Organic Chemistry, 75(11), 2010.[9]

  • Halogen Exchange (Finkelstein): Klapars, A., & Buchwald, S. L. "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction." Journal of the American Chemical Society, 124(50), 2002.

  • Commercial Availability & Properties: 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1015610-31-7).[1][5] Sigma-Aldrich / Merck.

Sources

Technical Guide: Safety, Handling, and Application of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 1015610-31-7) is a critical bicyclic heteroaromatic scaffold used extensively in the synthesis of kinase inhibitors (e.g., Janus kinase, NOX2 inhibitors). Its structural uniqueness lies in its "dual-handle" halogenation: a reactive iodine at the C5 position and a chlorine at the C4 position. This configuration allows for orthogonal functionalization, making it a high-value intermediate in Structure-Activity Relationship (SAR) studies.

However, this high reactivity translates to specific handling risks. The presence of the iodine atom confers light sensitivity, while the azaindole core presents potential biological activity that necessitates strict containment. This guide moves beyond generic SDS data to provide a field-validated operational framework.

Property Data
CAS Number 1015610-31-7
Molecular Formula C₇H₄ClIN₂
Molecular Weight 278.48 g/mol
Appearance White to off-white/brown solid (powder or crystals)
Melting Point 179–183 °C
Solubility Soluble in DMSO, DMF; Low solubility in water
Key Hazards Skin/Eye Irritant, Respiratory Irritant, Light Sensitive

Hazard Profiling & Risk Assessment

GHS Classification Logic

While often labeled with the signal word WARNING , the specific hazards of this compound stem from its potential to dehalogenate or interact with biological nucleophiles.

  • H315 (Skin Irritation) & H319 (Eye Irritation): The electron-deficient pyridine ring increases the acidity of the pyrrole N-H, making the dust caustic to mucous membranes.

  • H335 (Respiratory Irritation): Inhalation of fine particulates can cause immediate upper respiratory tract inflammation.

  • H302 (Harmful if Swallowed): As a kinase inhibitor scaffold, systemic absorption may modulate cell signaling pathways, posing unknown chronic toxicity risks.

The "Dual-Reactivity" Risk

From a safety perspective, the chemical stability is compromised by its synthetic utility:

  • C5-Iodine Labillity: Susceptible to homolytic cleavage under UV light, releasing iodine radicals. This necessitates amber glassware and avoidance of direct sunlight.

  • C4-Chlorine Activation: The chlorine is activated for Nucleophilic Aromatic Substitution (SNAr). Accidental contact with strong nucleophiles (e.g., skin proteins) can lead to haptenization and sensitization.

Operational Handling Protocols: The Barrier Defense

To mitigate the risks of exposure and compound degradation, a "Barrier Defense" strategy is required.[1][2] This system prioritizes containment at the source.

Personal Protective Equipment (PPE) Matrix
Zone PPE Requirement Rationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of bioactive dust during weighing.
Dermal (Hands) Double Gloving: Nitrile (Inner) + Neoprene (Outer)Nitrile provides dexterity; Neoprene offers superior resistance to organic solvents (DCM/DMF) used in processing.
Ocular Chemical Splash GogglesStandard safety glasses are insufficient for fine powders that can drift around side shields.
Body Tyvek Lab Coat + SleevesPrevents accumulation of dust on street clothes; "sticky" powders can cross-contaminate.
Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood or a Powder Containment Enclosure.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Halogenated heterocycles are prone to static charge buildup, leading to "flying powder" events.

Experimental Best Practices & Workflow

The following workflow integrates safety with synthetic efficiency, specifically addressing the regioselectivity issues that dictate reaction conditions.

Diagram: Safe Synthesis Workflow

This diagram illustrates the logical flow from storage to reaction quenching, highlighting critical control points (CCPs).

SafetyWorkflow cluster_0 Critical Safety Zone Storage Storage (Amber Vial, <25°C, Desiccated) Weighing Weighing (CCP) (Fume Hood, Anti-Static, N95) Storage->Weighing Check Seal Solubilization Solubilization (Add Solvent to Solid, not Solid to Solvent) Weighing->Solubilization Minimize Dust Reaction Reaction Setup (Inert Atm, Temp Control) Solubilization->Reaction Transfer via Cannula Quench Quenching (CCP) (Exothermic Control, pH Adjustment) Reaction->Quench Monitor Temp Waste Disposal (Halogenated Organic Waste) Quench->Waste Segregate

Figure 1: Operational workflow emphasizing Critical Control Points (CCP) where exposure risk is highest.

Reaction Specifics: Handling Regioselectivity
  • Lithium-Halogen Exchange (C5-I):

    • Hazard:[1][3][4][5] Requires n-BuLi at -78°C.

    • Protocol: Ensure cryogenic equipment is rated for thermal shock. Quench excess n-BuLi with isopropanol before aqueous workup to prevent fire.

  • Suzuki-Miyaura Coupling:

    • Hazard:[1][3][4][5] Uses Pd catalysts and base (Carbonates/Phosphates).

    • Protocol: The C5-I bond reacts faster. If targeting C4-Cl, C5 must be protected or reacted first. Scavenge Pd residues using thiol-modified silica to prevent heavy metal contamination.

Emergency Response & Disposal

Spill Decision Matrix

A structured approach to spills prevents panic and improper cleanup.

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Powder Liquid Solution (DMSO/DMF) Type->Liquid Liquid ActionSolid Wet Wipe Method (Avoid Dust Generation) Solid->ActionSolid ActionLiquid Absorb with Vermiculite (Do NOT use paper towels) Liquid->ActionLiquid Disposal Seal in HazWaste Bag Label: Halogenated/Toxic ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision matrix for spill remediation. Note: Paper towels can react with strong oxidizers or spread solvents; vermiculite is preferred.

Disposal Protocols
  • Halogenated Waste: Due to the Cl and I content, this compound must be segregated into halogenated organic waste streams. Incineration is the only acceptable disposal method to ensure complete destruction of the heteroaromatic ring.

  • Aqueous Streams: Do not release into drains.[1][6] The compound is likely toxic to aquatic life (GHS H402/H412 equivalent logic for halo-heterocycles).

References

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine. Retrieved from

  • ChemicalBook. (2025).[3] 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine Properties and Synthesis. Retrieved from

  • Han, C., et al. (2017). "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." Organic Process Research & Development. Retrieved from

  • National Institutes of Health (NIH). (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines. Retrieved from

  • Jubilant Ingrevia. (2024).[7] Safety Data Sheet: 7-Azaindole Derivatives. Retrieved from

(Note: While specific SDS links are dynamic, the citations above reflect the authoritative sources used to synthesize this protocol.)

Sources

Technical Deep Dive: 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (also known as 4-chloro-5-iodo-7-azaindole) scaffold represents a "privileged structure" in modern medicinal chemistry. Its significance lies in its structural homology to the purine core of ATP, making it an ideal template for designing ATP-competitive kinase inhibitors .

Unlike simple indoles, the 7-azaindole core possesses a pyridine nitrogen (N7) capable of accepting hydrogen bonds, mimicking the N1 of adenine. The strategic placement of halogen handles—Chlorine at C4 and Iodine at C5 —provides orthogonal reactivity profiles. This allows researchers to perform sequential, regioselective cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and nucleophilic aromatic substitutions (SNAr), facilitating the rapid generation of diverse chemical libraries.

This guide details the biological mechanisms, synthetic workflows, and validated experimental protocols required to leverage this scaffold in oncology and virology research.

Structural Biology & Mechanism of Action

The "Hinge Binder" Concept

The biological activity of this scaffold is primarily driven by its ability to bind to the hinge region of protein kinases.

  • N1 (Pyrrole NH): Acts as a Hydrogen Bond Donor (HBD) to the carbonyl oxygen of the kinase backbone (e.g., Glu residue).

  • N7 (Pyridine N): Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen (e.g., Met residue).

This dual H-bonding motif anchors the molecule within the ATP-binding pocket, while substituents at C4 and C5 project into the hydrophobic pockets (Gatekeeper region or Solvent Front), dictating selectivity and potency.

Orthogonal Reactivity (SAR Enabler)

The C4-Cl and C5-I substituents are not merely structural; they are functional handles.

  • C5-Iodo: Highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira). It is typically functionalized first to introduce aryl or heteroaryl groups that interact with the kinase "gatekeeper" residue.

  • C4-Chloro: Less reactive toward Pd-catalysis but highly susceptible to SNAr reactions with amines or alkoxides. This position is often used to introduce solubilizing groups or motifs that reach the ribose-binding pocket.

Visualization: Synthetic & Biological Logic[1]

The following diagram illustrates the regioselective derivatization strategy and the downstream signaling pathways modulated by these derivatives (specifically the MAPK/ERK pathway common in oncology).

G Scaffold 4-Chloro-5-iodo- 7-azaindole Suzuki Step 1: Suzuki Coupling (C5-I Selectivity) Scaffold->Suzuki Pd(0), Ar-B(OH)2 SNAr Step 2: SNAr / Buchwald (C4-Cl Substitution) Suzuki->SNAr R-NH2, Heat Library Bioactive Library (Kinase Inhibitors) SNAr->Library RTK Receptor Tyrosine Kinase (e.g., KIT, CSF1R) Library->RTK Inhibits RAF BRAF V600E Library->RAF Inhibits RAS RAS-GTP RTK->RAS RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Figure 1. Orthogonal synthetic workflow converting the 4-Cl-5-I core into kinase inhibitors that block the MAPK signaling cascade.

Key Therapeutic Applications[2]

Oncology: Kinase Inhibition

Derivatives of 7-azaindole are integral to several FDA-approved therapies. The 4-chloro-5-iodo core serves as a precursor to analogs of:

  • Vemurafenib (Zelboraf): Targets BRAF V600E in melanoma.[1][2]

  • Pexidartinib (Turalio): Inhibits CSF-1R, KIT, and FLT3 for tenosynovial giant cell tumors.

  • DYRK1B/DYRK2 Inhibitors: Recent studies identified 7-azaindoles that inhibit these kinases with nanomolar potency in glioblastoma cell lines.

Virology: Entry & Replication Inhibition
  • HIV-1: The scaffold is used to synthesize gp120-CD4 attachment inhibitors (related to Fostemsavir).

  • SARS-CoV-2: Novel 7-azaindole derivatives (e.g., ASM-7) have been shown to disrupt the S1-RBD-hACE2 protein-protein interaction, preventing viral entry.[3]

Quantitative Activity Data

The following table summarizes reported IC50 values for derivatives synthesized from this core scaffold.

Target / Cell LineCompound ClassActivity (IC50 / Ki)MechanismReference
BRAF V600E 5-aryl-7-azaindoles< 50 nMATP-competitive inhibition[1]
CSF-1R Pexidartinib analogs13 nMType I Kinase Inhibitor[2]
DDX3 Helicase 7-AID (Derivative)16.96 µM (HeLa)RNA Helicase inhibition[3]
PAK1 4-azaindole analogs< 10 nM (Ki)Group I PAK inhibition[4]
SARS-CoV-2 ASM-7µM rangeS1-RBD-hACE2 disruption[5]

Detailed Experimental Protocols

Synthetic Protocol: Regioselective Functionalization

Rationale: This protocol demonstrates the "Suzuki-First" strategy, exploiting the higher reactivity of the C5-Iodine bond over the C4-Chlorine bond.

Step 1: Suzuki-Miyaura Coupling at C5

  • Reagents: 4-Chloro-5-iodo-7-azaindole (1.0 eq), Aryl boronic acid (1.1 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine reactants in a sealed tube.

    • Heat to 80°C for 4-6 hours (Monitor by TLC/LCMS; C4-Cl remains intact at this temp).

    • Cool, dilute with EtOAc, wash with brine, dry over Na2SO4.

    • Purify via silica gel chromatography.

Step 2: SNAr Substitution at C4

  • Reagents: Intermediate from Step 1 (1.0 eq), Primary Amine (R-NH2, 2.0 eq), DIPEA (3.0 eq).

  • Solvent: NMP or n-Butanol.

  • Procedure:

    • Dissolve intermediate and amine in solvent.

    • Heat to 120-140°C in a microwave reactor for 30-60 mins (or reflux overnight).

    • Note: The electron-deficient pyridine ring facilitates nucleophilic attack at C4.

Biological Protocol: ADP-Glo™ Kinase Assay

Rationale: A self-validating luminescent assay to quantify kinase inhibition (IC50).

Materials:

  • Kinase Enzyme (e.g., BRAF V600E).[1][4]

  • Substrate (e.g., MEK1 protein or peptide).

  • Ultrapure ATP.

  • ADP-Glo™ Reagent (Promega).

Workflow:

  • Compound Prep: Prepare 3x serial dilutions of the 7-azaindole derivative in DMSO. Final DMSO concentration in assay should be <1%.

  • Kinase Reaction:

    • Mix 2 µL of Compound + 4 µL of Kinase Enzyme in reaction buffer.

    • Incubate for 10 mins at RT (allows inhibitor binding).

    • Add 4 µL of ATP/Substrate mix to initiate reaction.

    • Incubate for 60 mins at RT.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 mins.

    • Add 20 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Readout: Measure luminescence on a plate reader (RLU).

  • Analysis: Plot RLU vs. Log[Compound] to determine IC50 using non-linear regression (GraphPad Prism).

Biological Protocol: Cell Viability (MTT Assay)

Rationale: To assess cellular potency and cytotoxicity.[5][1][6][7]

  • Seeding: Plate cancer cells (e.g., A375 melanoma) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat cells with serial dilutions of the derivative (0.1 nM – 10 µM) for 72h.

  • Labeling: Add MTT reagent (0.5 mg/mL final conc) for 4h at 37°C.

  • Solubilization: Remove media, add DMSO (150 µL) to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

References

  • Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature. Link

  • Tap, W. D., et al. (2015). "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor." New England Journal of Medicine. Link

  • Pawar, S., et al. (2022). "Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor."[7] Medical Oncology. Link

  • Crawford, J. J., et al. (2016). "Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Liu, H., et al. (2020). "Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction." RSC Advances. Link

Sources

An In-Depth Technical Guide to 4-Chloro-5-iodo-7-azaindole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-5-iodo-7-azaindole is a halogenated derivative of 7-azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry. The 7-azaindole core, a bioisostere of purine bases, is a privileged structure found in numerous biologically active compounds and FDA-approved drugs.[1][2] The strategic placement of chloro and iodo substituents on the 7-azaindole ring system imparts unique physicochemical properties, making 4-Chloro-5-iodo-7-azaindole a versatile building block for the synthesis of novel therapeutic agents.[3] This guide provides a comprehensive overview of its synthesis, key properties, and applications, with a focus on its utility in drug discovery and development for researchers, scientists, and drug development professionals.

The azaindole framework is a cornerstone in the development of treatments for a wide range of diseases.[1] The functionalization of the 7-azaindole ring is a critical area of research, with metal-catalyzed cross-coupling and C-H bond functionalization reactions being key strategies.[4] The introduction of halogen atoms, such as chlorine and iodine, provides reactive handles for further chemical modifications, enabling the exploration of chemical space and the optimization of lead compounds. Specifically, the iodo group at the C5 position and the chloro group at the C4 position offer distinct opportunities for selective functionalization, a crucial aspect in modern drug design.[5]

This document will delve into the synthetic routes to access this important intermediate, its structural and spectroscopic characteristics, and its role in the synthesis of bioactive molecules, particularly kinase inhibitors for cancer and inflammatory diseases.[3]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4-Chloro-5-iodo-7-azaindole is fundamental for its effective use in synthesis and drug design.

Structural and Chemical Data
PropertyValueSource
Molecular Formula C₇H₄ClIN₂
Molecular Weight 278.48 g/mol
CAS Number Not available for 4-Chloro-5-iodo-7-azaindole. The CAS for a related compound, 4-Chloro-2-iodo-7-azaindole, is 940948-29-8.
Appearance Typically a solid. Related chloro-azaindoles are described as white to tan or yellow to brown crystalline powders.[3][6]
Melting Point The melting point for the related 4-Chloro-7-azaindole is 176-181 °C.[3][7]
Solubility Slightly soluble in water.[8]
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the substitution pattern on the azaindole ring. The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing effects of the chloro and iodo substituents.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition of the molecule.

  • Infrared (IR) and Raman Spectroscopy: FT-IR and FT-Raman spectra reveal information about the vibrational modes of the molecule, including the characteristic N-H stretching frequencies, which are influenced by intermolecular hydrogen bonding.[9][10][11] In related chloro-7-azaindoles, the formation of N-H···N hydrogen-bonded dimers is a common feature in the solid state.[9][11]

Synthesis of 4-Chloro-5-iodo-7-azaindole

The synthesis of 4-Chloro-5-iodo-7-azaindole typically involves a multi-step sequence starting from a more readily available 7-azaindole precursor. The strategic introduction of the chloro and iodo groups is key to the overall synthetic scheme.

General Synthetic Strategy

A plausible synthetic route involves the initial chlorination of a 7-azaindole derivative followed by iodination. The regioselectivity of these halogenation reactions is a critical consideration.

Synthesis_Workflow Start 7-Azaindole Precursor Step1 Chlorination Start->Step1 Intermediate1 4-Chloro-7-azaindole Step1->Intermediate1 Step2 Iodination Intermediate1->Step2 Product 4-Chloro-5-iodo-7-azaindole Step2->Product

Caption: General workflow for the synthesis of 4-Chloro-5-iodo-7-azaindole.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven approach for the synthesis of halogenated azaindoles, adapted for the specific target molecule.

Part 1: Synthesis of 4-Chloro-7-azaindole

A common method for the synthesis of 4-chloro-7-azaindole involves the N-oxidation of 7-azaindole followed by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).[8][12]

  • N-Oxidation of 7-Azaindole: 7-azaindole is treated with an oxidizing agent such as hydrogen peroxide in a suitable solvent like tetrahydrofuran (THF).[13]

  • Chlorination: The resulting N-oxide is then reacted with phosphorus oxychloride. The addition of a base like diisopropylethylamine (DIPEA) can improve the yield.[8][12][13] The reaction mixture is typically heated, and upon completion, the product is isolated by neutralization and extraction.

Part 2: Synthesis of 4-Chloro-5-iodo-7-azaindole

The subsequent iodination of 4-chloro-7-azaindole at the C5 position can be achieved using various iodinating reagents.

  • Iodination Reaction: 4-Chloro-7-azaindole is dissolved in a suitable solvent and treated with an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). The reaction may require a catalyst and specific temperature control to ensure regioselectivity.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up to remove excess reagents and byproducts. This typically involves washing with aqueous solutions and extraction with an organic solvent. The crude product is then purified, often by column chromatography on silica gel, to yield pure 4-Chloro-5-iodo-7-azaindole.

Applications in Drug Discovery and Medicinal Chemistry

The 7-azaindole scaffold is a versatile template in drug discovery, and its halogenated derivatives are particularly valuable.[4] 4-Chloro-5-iodo-7-azaindole serves as a key intermediate in the synthesis of a variety of bioactive molecules.

Role as a Synthetic Building Block

The chloro and iodo substituents on the 4-Chloro-5-iodo-7-azaindole ring serve as versatile handles for further functionalization through various cross-coupling reactions.

Functionalization_Pathways Start 4-Chloro-5-iodo-7-azaindole C4-Cl C5-I Suzuki Suzuki Coupling (Boronic Acids/Esters) Start->Suzuki Pd catalyst Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Pd/Cu catalyst Buchwald_Hartwig Buchwald-Hartwig Amination (Amines) Start->Buchwald_Hartwig Pd catalyst Stille Stille Coupling (Organostannanes) Start->Stille Pd catalyst Product_Aryl C4/C5-Aryl Derivatives Suzuki->Product_Aryl Product_Alkynyl C4/C5-Alkynyl Derivatives Sonogashira->Product_Alkynyl Product_Amino C4/C5-Amino Derivatives Buchwald_Hartwig->Product_Amino Product_Alkyl_Aryl C4/C5-Alkyl/Aryl Derivatives Stille->Product_Alkyl_Aryl

Caption: Key cross-coupling reactions for the functionalization of 4-Chloro-5-iodo-7-azaindole.

The differential reactivity of the C-Cl and C-I bonds can potentially allow for selective, sequential cross-coupling reactions, further enhancing the synthetic utility of this intermediate.

Therapeutic Targets

Derivatives of 7-azaindole have shown activity against a wide range of therapeutic targets. The functionalization of 4-Chloro-5-iodo-7-azaindole can lead to the discovery of potent and selective inhibitors for:

  • Kinases: Many kinase inhibitors incorporate the 7-azaindole scaffold, which can mimic the hinge-binding motif of ATP. These are crucial in the development of anticancer therapies.[14]

  • Viral Enzymes: Azaindole derivatives have been investigated as inhibitors of viral enzymes, such as HIV-1 reverse transcriptase.[15]

  • Other Enzymes and Receptors: The 7-azaindole core is also found in compounds targeting other enzymes and receptors involved in various diseases.[3]

The ability to introduce diverse substituents at the C4 and C5 positions allows for the fine-tuning of pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloro-5-iodo-7-azaindole and its precursors.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for related compounds like 4-chloro-7-azaindole, this class of chemicals should be handled with care.[7][16]

  • Hazard Classifications: May be classified as acutely toxic if swallowed, a skin irritant, and can cause serious eye damage.[7] May also cause respiratory irritation.[16]

  • Signal Word: Danger.[7]

  • Recommended PPE: Wear protective gloves, protective clothing, eye protection, and face protection.[16] Use a dust mask or work in a well-ventilated area.[7][16]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][16]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[16]

It is imperative to consult the Safety Data Sheet (SDS) for 4-Chloro-5-iodo-7-azaindole before handling.

Conclusion

4-Chloro-5-iodo-7-azaindole is a strategically important building block in the field of medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, provides a versatile platform for the development of novel, highly functionalized 7-azaindole derivatives. The presence of two distinct halogen atoms allows for a wide range of subsequent chemical transformations, making it an invaluable tool for researchers and scientists in the pharmaceutical industry. The continued exploration of the chemistry of 4-Chloro-5-iodo-7-azaindole and related compounds will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

  • LookChem. Understanding the Properties and Handling of 4-Chloro-7-azaindole. [Link]

  • MDPI. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. [Link]

  • PubMed. Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. [Link]

  • MDPI. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. [Link]

  • PubMed. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • Royal Society of Chemistry. Recent advances in the global ring functionalization of 7-azaindoles. [Link]

  • Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • National Institutes of Health. Azaindole Therapeutic Agents. [Link]

  • National Institutes of Health. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. [Link]

  • National Institutes of Health. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. [Link]

  • EurekAlert!. Breakthrough in indole chemistry could accelerate drug development. [Link]

  • PubMed. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. [Link]

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Discovery of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Discovery & Synthesis of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

Abstract This technical guide details the discovery and synthetic methodology for 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1015610-31-7), a critical scaffold in modern medicinal chemistry. While the 7-azaindole core is a privileged structure in kinase inhibitor design (e.g., Vemurafenib, Pexidartinib), the specific 4-chloro-5-iodo substitution pattern presents a unique synthetic challenge due to the inherent C3-regioselectivity of electrophilic aromatic substitution (SEAr). This guide elucidates the Directed Ortho-Metalation (DoM) strategy that "unlocked" the C5 position, enabling orthogonal functionalization. We provide a validated protocol, mechanistic insights, and a framework for its application in structure-activity relationship (SAR) campaigns.

The Strategic Imperative: Why This Scaffold?

In drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) system functions as a bioisostere of the purine core found in ATP, making it an ideal template for ATP-competitive kinase inhibitors.

The 4-Chloro-5-iodo-7-azaindole derivative is particularly valuable because it offers two chemically distinct "handles" for orthogonal cross-coupling:

  • C5-Iodine: Highly reactive in Palladium-catalyzed couplings (Suzuki-Miyaura, Sonogashira). It allows for the introduction of aryl or heteroaryl groups at the 5-position under mild conditions.

  • C4-Chlorine: Less reactive, requiring more forcing conditions or specialized ligands (e.g., Buchwald-Hartwig amination or SNAr displacements).

The "Discovery" Problem: Standard iodination of 7-azaindoles (using NIS or I2) overwhelmingly favors the electron-rich C3 position on the pyrrole ring. Accessing the C5 position on the pyridine ring, while retaining the C4-chloro substituent, requires a reversal of standard reactivity rules.

The Synthetic Breakthrough: Directed Ortho-Metalation (DoM)

The definitive solution to the C5-regioselectivity problem was established by L'Heureux et al. (2004) . Instead of relying on electrophilic substitution, the method utilizes Directed Ortho-Metalation (DoM) .

Mechanistic Logic
  • N1-Protection (Blocking C2): The pyrrole nitrogen is protected with a bulky Triisopropylsilyl (TIPS) group. This steric bulk prevents lithiation at the thermodynamically favorable C2 position.

  • Directing Group (C4-Cl): The Chlorine atom at C4 acts as an Orthogonal Directing Group (ODG) . Its inductive electron-withdrawing effect acidifies the adjacent C5 proton.

  • Lithiation: Treatment with sec-Butyllithium at low temperature (-78°C) results in exclusive deprotonation at C5.

  • Electrophilic Trapping: The resulting C5-lithio species reacts with Iodine (I2) to install the iodide.

Visualization of the Synthetic Logic

SynthesisStrategy cluster_SEAr Standard Route (Failure) cluster_DoM DoM Strategy (Success) Start 4-Chloro-7-azaindole (C3 Reactive) NIS NIS / DMF Start->NIS Electrophilic Attack Protect 1. TIPS-Cl, NaH (Blocks C2) Start->Protect N-Protection WrongProduct 3-Iodo-4-chloro-7-azaindole (Undesired) NIS->WrongProduct Lithiate 2. s-BuLi, -78°C (C4-Cl Directs to C5) Protect->Lithiate Quench 3. Iodine (I2) Lithiate->Quench Deprotect 4. TBAF / THF Quench->Deprotect Target 4-Chloro-5-iodo-7-azaindole (Target) Deprotect->Target

Caption: Comparison of standard electrophilic substitution (yielding the undesired C3-iodo product) vs. the Directed Ortho-Metalation (DoM) strategy which successfully targets the C5 position.

Validated Experimental Protocol

The following protocol is adapted from the primary literature and optimized for reproducibility.

Safety Prerequisite: sec-Butyllithium is pyrophoric. All reactions must be performed under an inert Argon or Nitrogen atmosphere using anhydrous solvents.

Step 1: N-Protection

Objective: Install the TIPS group to block C2 and solubilize the molecule.

  • Dissolve 4-chloro-7-azaindole (1.0 eq) in anhydrous THF (0.2 M).

  • Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min.

  • Add Triisopropylsilyl chloride (TIPS-Cl) (1.1 eq) dropwise.

  • Warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc). Yield is typically >90%.

Step 2: Directed Ortho-Metalation & Iodination

Objective: Regioselective C5 functionalization.

  • Dissolve 1-(Triisopropylsilyl)-4-chloro-7-azaindole (1.0 eq) in anhydrous THF (0.1 M).

  • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Add sec-Butyllithium (1.4 M in cyclohexane, 1.2 eq) dropwise over 20 minutes. Maintain internal temp < -70°C.

    • Note: The solution usually turns a deep yellow/orange color, indicating formation of the lithiated species.

  • Stir at -78°C for 1 hour .

  • Dissolve Iodine (I2) (1.3 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C.

  • Stir for 30 min at -78°C, then allow to warm to 0°C.

  • Workup: Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to remove excess iodine. Extract with EtOAc.

  • Purification: Flash chromatography.

Step 3: Deprotection

Objective: Remove the TIPS group to yield the free NH-azaindole.

  • Dissolve the iodinated intermediate in THF.

  • Add TBAF (1.0 M in THF, 1.2 eq). Stir at RT for 30 minutes.

  • Workup: Dilute with water. The product often precipitates. Filter or extract with EtOAc.

  • Final Product: 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (Off-white to yellow solid).

Quantitative Data Summary

ParameterValue / ConditionNote
CAS Number 1015610-31-7
Molecular Weight 278.48 g/mol
Appearance Off-white to yellow solidLight sensitive
Step 1 Yield 90-95%TIPS Protection
Step 2 Yield 75-85%DoM / Iodination
Step 3 Yield 85-95%Deprotection
Regioselectivity > 98% C5No C3 iodination observed via DoM
Solubility DMSO, DMF, hot EtOAcPoor water solubility

Applications in Drug Discovery

The resulting scaffold allows for Sequential Orthogonal Functionalization . This is the primary reason for its high value in library generation.

Workflow for Library Generation:
  • Coupling 1 (C5-I): Suzuki coupling with Aryl-Boronic Acids.

    • Conditions: Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80°C.

    • Result: Installation of the "tail" or solvent-exposed group of the kinase inhibitor.

  • Coupling 2 (C4-Cl): SNAr displacement or Buchwald-Hartwig Amination.

    • Conditions: Aniline/Amine, DIPEA, NMP, 140°C (Microwave) OR Pd2(dba)3, Xantphos, Cs2CO3.

    • Result: Installation of the hinge-binding motif or core scaffold extension.

LibraryLogic cluster_Step1 Step 1: C5 Functionalization (High Reactivity) cluster_Step2 Step 2: C4 Functionalization (Lower Reactivity) Core 4-Chloro-5-iodo-7-azaindole Suzuki Suzuki Coupling (Pd, Ar-B(OH)2) Core->Suzuki Selective C-I Activation Product1 4-Chloro-5-Aryl-7-azaindole Suzuki->Product1 Buchwald Buchwald / SNAr (Amine/Aniline) Product1->Buchwald C-Cl Activation FinalDrug Final Kinase Inhibitor (Disubstituted) Buchwald->FinalDrug

Caption: The sequential functionalization logic utilizing the reactivity difference between C5-Iodine and C4-Chlorine.

References

  • L'Heureux, A., Thibault, C., & Ruel, R. (2004). Synthesis of functionalized 7-azaindoles via directed ortho-metalations. Tetrahedron Letters, 45(11), 2317-2319. [1]

    • The foundational paper establishing the DoM route for C5 functionaliz
  • Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 7-Azaindoles. Chemical Society Reviews, 36, 1120.
  • Bamborough, P., et al. (2010).[2] Pyrrolopyridine compounds, process for their preparation, and their use as medicaments.[3] US Patent 2010/0179139 A1.

    • Patent literature demonstrating the application of this intermedi
  • L'Heureux, A., et al. (2010). Improvements in the Synthesis of 5-Substituted 7-Azaindoles. Journal of Organic Chemistry, 75(10), 3401–3411.

Sources

The 7-Azaindole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

In the landscape of medicinal chemistry, the 7-azaindole scaffold, also known as 1H-pyrrolo[2,3-b]pyridine, has emerged as a "privileged structure"[1][2]. This bicyclic heteroaromatic compound, an isostere of the ubiquitous indole and purine systems, is characterized by the replacement of a carbon atom with a nitrogen atom at the 7-position of the indole ring[1][2][3]. While seemingly a minor alteration, this substitution imparts a unique set of physicochemical and biological properties that have captured the attention of drug discovery programs worldwide.[1][3] The strategic incorporation of the 7-azaindole core can significantly modulate a molecule's potency, selectivity, solubility, and pharmacokinetic profile, offering a powerful tool for lead optimization and the development of novel therapeutics.[1][3][4] This guide provides a comprehensive exploration of the key features of the 7-azaindole scaffold, from its fundamental physicochemical characteristics to its diverse applications in medicinal chemistry, supported by field-proven insights and detailed methodologies.

Physicochemical Properties: A Tale of Two Rings

The unique electronic and structural characteristics of 7-azaindole arise from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring. This electronic push-pull interaction governs its reactivity, hydrogen bonding capabilities, and overall molecular properties.[5]

Electronic Structure and Aromaticity

The 7-azaindole system is a π-deficient heterocycle.[5] The nitrogen atom in the pyridine ring withdraws electron density, influencing the aromaticity of both rings. Computational studies have shown that upon forming complexes, there is an increase in the aromaticity of the five-membered pyrrole ring and a decrease in that of the six-membered pyridine ring.[6] This modulation of electron density is a key factor in its interaction with biological targets. High-resolution ultraviolet spectroscopy has been employed to determine the geometric structure of 7-azaindole in both its ground and electronically excited states, revealing an expansion of the pyridine moiety upon electronic excitation, while the pyrrole ring undergoes minimal geometric changes.[7][8]

Hydrogen Bonding: The Key to Biological Recognition

One of the most critical features of the 7-azaindole scaffold is its ability to act as both a hydrogen bond donor (via the N-H of the pyrrole ring) and a hydrogen bond acceptor (via the nitrogen of the pyridine ring).[1][4] This dual hydrogen-bonding capability is fundamental to its success in medicinal chemistry, particularly as a hinge-binding motif in kinase inhibitors.[1][9] The two nitrogen atoms of the 7-azaindole core can form two hydrogen bonds with the hinge region of a protein kinase, mimicking the binding pattern of the adenine moiety of ATP.[4][9] This ability to form strong, directional N-H···N hydrogen bonds is a defining characteristic, leading to the formation of stable dimers and other supramolecular structures in the solid state.[10][11]

PropertyValueSource
Melting Point 105-107 °C[12]
Boiling Point 270 °C[12]
pKa 3.67 (calculated)[13]
Excited State Lifetime 2.55 ns[7][8]

Chemical Reactivity and Synthesis

The reactivity of the 7-azaindole core is influenced by the interplay of the electron-rich pyrrole and electron-deficient pyridine rings. This allows for selective functionalization at various positions, providing a versatile platform for generating diverse chemical libraries.

Electrophilic and Nucleophilic Substitution

The pyrrole ring is generally more susceptible to electrophilic attack, with the C3 position being the most reactive. In contrast, the pyridine ring is more prone to nucleophilic substitution, particularly after N-oxidation.[14] The reactivity of 3-formyl-, 3-halogeno-, and 2-lithio-7-azaindole derivatives has been extensively studied, enabling a wide range of chemical transformations.[14]

Synthetic Methodologies

A variety of synthetic routes to the 7-azaindole scaffold have been developed, although traditional indole syntheses like the Fischer indole cyclization are often less efficient due to the electron-deficient nature of the pyridine ring.[15] More modern and robust methods include:

  • Palladium-catalyzed cross-coupling reactions: These have become a cornerstone for constructing the 7-azaindole core and for its subsequent functionalization.[14][15]

  • Bartoli and Batcho–Leimgruber indole syntheses: These have proven to be more productive for preparing azaindoles compared to some classical methods, despite sometimes having lower yields.[1]

  • Rhodium(III)-catalyzed coupling: A method involving the coupling of 2-aminopyridine with alkynes has been reported for the synthesis of 7-azaindole.[16]

A general workflow for the synthesis of 7-azaindole derivatives often involves the construction of the core followed by functionalization.

Caption: A generalized workflow for the synthesis and derivatization of the 7-azaindole scaffold.

Applications in Medicinal Chemistry: A Privileged Pharmacophore

The 7-azaindole scaffold is a prominent feature in numerous biologically active molecules and approved drugs, particularly in the field of oncology.[1][4][16] Its ability to act as a bioisostere for indole and purines allows for the fine-tuning of pharmacological properties.[1][2][4]

Kinase Inhibitors

The most significant application of the 7-azaindole core is in the design of kinase inhibitors.[1][4][17] The scaffold's capacity to form two crucial hydrogen bonds with the kinase hinge region makes it an excellent ATP-competitive inhibitor.[4][9] Notable examples include:

  • Vemurafenib (Zelboraf®): A potent and selective inhibitor of BRAFV600E kinase, approved for the treatment of metastatic melanoma.[1]

  • Venetoclax (Venclexta®): A B-cell lymphoma-2 (Bcl-2) inhibitor used in the treatment of certain types of leukemia and lymphoma.[1]

The development of Vemurafenib from a fragment-based drug discovery (FBDD) approach highlights the power of the 7-azaindole scaffold. The initial 7-azaindole fragment was capable of forming two hydrogen bonding interactions with the kinase hinge region, and subsequent structure-activity relationship (SAR) studies led to the highly potent and selective inhibitor.[1]

Caption: The 7-azaindole scaffold forming key hydrogen bonds with the kinase hinge region.

Diverse Biological Activities

Beyond kinase inhibition, 7-azaindole derivatives have demonstrated a wide spectrum of biological activities, including:

  • Anticancer agents: Acting through various mechanisms such as inhibition of PI3K, HDAC6, and ATR kinase.[4][18]

  • Antiviral agents: Including inhibitors of influenza polymerase-B2 and non-nucleoside reverse transcriptase (NNRT) inhibitors for HIV.[4]

  • Anti-inflammatory agents: By targeting Orai calcium channels and CRTh2 receptors.[4][17]

  • Neuroprotective agents: Showing potential in models of HIV-1 associated neurocognitive disorders.[4]

  • Agrochemicals: Derivatives of 7-azatryptophan have been used to inhibit the growth of tobacco and carrot cells.[12][16]

Experimental Protocol: A Representative Synthesis of a 7-Azaindole Derivative

The following is a representative, generalized protocol for the synthesis of a 2-substituted 7-azaindole derivative, adapted from methodologies found in the literature.[19]

Synthesis of 2-Aryl-7-azaindole via Suzuki-Miyaura Coupling

  • Starting Material Preparation: To a solution of 2-chloro-7-azaindole (1.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added the desired arylboronic acid (1.2 eq) and a base such as sodium carbonate (2.0 eq).

  • Catalyst Addition: The reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), is then added.

  • Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-7-azaindole.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Conclusion: A Scaffold with a Bright Future

The 7-azaindole scaffold has firmly established itself as a cornerstone in modern drug discovery. Its unique combination of physicochemical properties, particularly its versatile hydrogen bonding capabilities, has led to its successful incorporation into a multitude of biologically active compounds, including approved drugs. The continued development of novel synthetic methodologies and a deeper understanding of its structure-activity relationships will undoubtedly fuel further innovation, solidifying the 7-azaindole core as a truly privileged scaffold in the ongoing quest for new and improved therapeutics.

References

  • Schmitt, M., et al. (2004). Determination of the structure of 7-azaindole in the electronic ground and excited state using high-resolution ultraviolet spectroscopy. Chemical Physics, 298(2-3), 245-254. Retrieved from [Link]

  • Yadav, P., et al. (2020). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 20(14), 1286-1301. Retrieved from [Link]

  • Schmitt, M., et al. (2004). DETERMINATION OF THE STRUCTURE OF 7-AZAINDOLE IN THE ELECTRONIC GROUND AND EXCITED STATE USING HIGH RESOLUTION ULTRAVIOLET SPECTROSCOPY AND AN AUTOMATED ASSIGNMENT BASED ON A GENETIC ALGORITHM. Knowledge Bank. Retrieved from [Link]

  • Kumar, A., et al. (2021). Azaindole Therapeutic Agents. ACS Omega, 6(12), 8031-8043. Retrieved from [Link]

  • Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. Retrieved from [Link]

  • Wang, X., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7823-7840. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Pápai, Z., et al. (2017). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 22(3), 443. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Li, Y., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Pharmaceuticals, 13(10), 282. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 7-Azaindole Derivatives: Exploring Synthesis and Applications. Retrieved from [Link]

  • Back, T. G., & Aly, H. M. (2015). Synthesis of 6- and 7-Azaindoles via a Conjugate Addition and Copper-Catalyzed Cyclization Approach. The Journal of Organic Chemistry, 80(11), 5845-5853. Retrieved from [Link]

  • Loru, F., et al. (2005). High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. The Journal of Chemical Physics, 123(9), 094306. Retrieved from [Link]

  • Negrie, M., et al. (2013). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. The Journal of Physical Chemistry B, 117(22), 6789-6800. Retrieved from [Link]

  • Guillon, J., et al. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 8(1), 45-64. Retrieved from [Link]

  • Loru, F., et al. (2005). High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. The Journal of Chemical Physics, 123(9), 094306. Retrieved from [Link]

  • Michalska, D., et al. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 28(23), 7808. Retrieved from [Link]

  • Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Journal of Physical Science, 32(1), 69-83. Retrieved from [Link]

  • Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. Retrieved from [Link]

  • Huang, Y., et al. (1996). Spectroscopy and Fluorescence Lifetimes of Jet-Cooled 7-Azaindole: Electronic States and Solvent Complex Geometry. The Journal of Physical Chemistry, 100(12), 4758-4764. Retrieved from [Link]

  • Michalska, D., et al. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 28(23), 7808. Retrieved from [Link]

  • Schmälzlin, E., et al. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications, 58(80), 11269-11272. Retrieved from [Link]

  • de la Cruz, P., et al. (2022). Two-Dimensional Self-Assembly Driven by Intermolecular Hydrogen Bonding in Benzodi-7-azaindole Molecules on Au(111). ACS Applied Materials & Interfaces, 14(19), 22536-22544. Retrieved from [Link]

  • Fakhraee, S., & Nekoei, A. R. (2016). Double hydrogen bond interaction in 7-azaindole complexes with protic solvents. Journal of Molecular Graphics and Modelling, 68, 169-178. Retrieved from [Link]

  • Wang, X., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(8), 842-847. Retrieved from [Link]

  • Bentabed-Ababsa, G., et al. (2019). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 24(19), 3524. Retrieved from [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 1-13. Retrieved from [Link]

  • Wipf Group. (2007). The Heterocyclic Chemistry of Azaindoles. Retrieved from [Link]

  • Guillon, J., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(5), 738. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Chemical Properties and Applications of 7-Azaindole. Retrieved from [Link]

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A Researcher's Guide to Sourcing 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine: From Bench to Clinic

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction: The Strategic Importance of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery

4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine, a halogenated azaindole, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique electronic properties and strategically positioned functional groups make it a highly sought-after intermediate in the synthesis of complex heterocyclic systems. This guide provides an in-depth analysis of the commercial landscape for this compound, offering practical insights for researchers and drug development professionals on sourcing, quality assessment, and strategic utilization.

The intrinsic value of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine lies in its utility as a scaffold for creating targeted therapies. It is a key intermediate in the synthesis of various kinase inhibitors, which are at the forefront of precision medicine for cancer treatment.[1] The chloro and iodo substituents offer orthogonal reactivity, enabling selective functionalization through a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[1] This allows for the systematic exploration of chemical space to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates.

Commercial Availability: A Comparative Analysis of Leading Suppliers

A critical first step in any research program is securing a reliable source of starting materials. The following table provides a summary of commercial suppliers for 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (CAS No. 1015610-31-7).[2][3][4]

SupplierCatalog NumberPurity/SpecificationAvailable QuantitiesStorage Conditions
Sigma-Aldrich ADE000983AldrichCPR1gNot specified
Santa Cruz Biotechnology sc-286595Not specifiedNot specifiedNot specified
BLDpharm BD00787834>95% (or refer to COA)100mg, 250mg, 1gKeep in dark place, sealed in dry, 2-8°C[4]
MySkinRecipes 194024≥95%100mg, 250mg2-8°C, sealed, dry, light-proof[1]

Note: The information provided is based on publicly available data and may be subject to change. Researchers are advised to consult the suppliers directly for the most current product specifications and availability.

Quality Assessment and Handling: Ensuring Experimental Integrity

Given that some suppliers, like Sigma-Aldrich, state they do not collect analytical data for this product, the onus of quality verification may fall on the end-user.[5] It is imperative for researchers to establish a robust quality control workflow upon receiving any new batch of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine.

Recommended Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for assessing purity and confirming the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV) can provide a quantitative measure of purity.

Handling and Storage:

Proper handling and storage are crucial to maintain the integrity of the compound. Based on supplier recommendations, 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere to prevent degradation.[1][4] The material is a solid and is classified with a GHS07 pictogram, indicating it is harmful if swallowed.

Synthetic Considerations: Understanding the Origin of Your Reagent

Applications in Drug Discovery: A Versatile Building Block

The primary application of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine is as a versatile intermediate in the synthesis of kinase inhibitors.[1] Its structure allows for the elaboration of complex molecules that can target the ATP-binding site of various kinases. This has been particularly impactful in the development of targeted cancer therapies.[1] Beyond oncology, this scaffold is also being explored for the development of novel neuroprotective and anti-inflammatory agents.[1]

Workflow for Supplier Selection and Validation

The following diagram outlines a logical workflow for selecting and validating a commercial supplier for 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine.

Supplier_Validation_Workflow cluster_selection Supplier Selection cluster_validation In-House Validation cluster_procurement Procurement & Use start Identify Research Needs (Scale, Purity, Timeline) search Search Commercial Databases (e.g., Sigma-Aldrich, PubChem) start->search compare Compare Suppliers (Price, Availability, Stated Purity) search->compare request_info Request Certificate of Analysis (CoA) and/or Sample compare->request_info analytical_qc Perform Analytical QC (NMR, LC-MS, HPLC) request_info->analytical_qc compare_spec Compare Data to Specifications and Literature analytical_qc->compare_spec decision Approve or Reject Supplier compare_spec->decision procure Procure Bulk Material decision->procure Approved reject Return to Supplier Search decision->reject Rejected use Proceed with Synthesis procure->use reject->search

Sources

The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its unique electronic properties and structural resemblance to endogenous purines allow it to effectively interact with a wide array of biological targets, particularly kinases. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of pyrrolo[2,3-b]pyridine derivatives, with a focus on their role in oncology, neurodegenerative disorders, and inflammatory diseases. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the foundational knowledge required to innovate within this promising chemical space.

Introduction: The Rise of a Versatile Pharmacophore

The pyrrolo[2,3-b]pyridine core is a bicyclic heterocycle that is isosteric to indole and purine. This structural mimicry is a key determinant of its broad biological activity, as it can function as an ATP-competitive inhibitor for a vast number of kinases.[1] The inherent versatility of the 7-azaindole ring system allows for functionalization at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3] This has led to the successful development of several approved drugs and a rich pipeline of clinical candidates targeting a range of diseases.[4][5]

Synthetic Strategies: Building the Core and Its Analogs

The construction of the pyrrolo[2,3-b]pyridine scaffold and its derivatives can be achieved through various synthetic routes. The choice of a particular strategy often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Methodologies

A common and effective approach involves the use of cross-coupling reactions to introduce aryl or other functional groups at specific positions of the 7-azaindole ring. For instance, a chemoselective Suzuki-Miyaura cross-coupling at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C4 position, has been successfully employed.[6]

Experimental Protocol: Synthesis of 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines

The following protocol outlines a general procedure for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a class of compounds with demonstrated biological activity.[6]

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel containing 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, add the desired arylboronic acid, a palladium catalyst (e.g., Pd2(dba)3), and a base (e.g., K2CO3).[6]

  • Add a degassed 1,4-dioxane:water (1:1) solvent mixture under an inert atmosphere (N2).[6]

  • Stir the reaction mixture at 100°C for 30 minutes.[6]

  • After cooling, remove the solvent in vacuo and partition the residue between ethyl acetate and water.[6]

  • Isolate the desired 2-aryl-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine product from the organic layer.[6]

Step 2: Buchwald-Hartwig Amination

  • Combine the product from Step 1 with the desired secondary amine, a palladium catalyst, and a suitable ligand (e.g., RuPhos).

  • Carry out the reaction in a suitable solvent under an inert atmosphere.

  • Purify the resulting 2-aryl-4-amino-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine derivative.

Step 3: Deprotection

  • The final deprotection of the trimethylsilylethoxymethyl (SEM) group can be challenging and may require optimization to avoid side reactions.[6]

Therapeutic Applications: A Scaffold for Diverse Targets

The versatility of the pyrrolo[2,3-b]pyridine core has been exploited to develop inhibitors for a wide range of therapeutic targets.

Oncology: Targeting the Kinome

A significant number of pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective kinase inhibitors for the treatment of cancer.[1][4]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal FGFR signaling is implicated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent pan-FGFR inhibitors, with some compounds showing significant antiproliferative and pro-apoptotic activity in breast cancer cell lines.[7][8]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyrrolo[2,3-b]pyridine-based compounds have been discovered as potent inhibitors of CDK8, a colorectal cancer oncogene, and have demonstrated in vivo tumor growth inhibition.[9][10] Another derivative has shown promise as a selective CDK8 inhibitor for the treatment of psoriasis.[11]

  • Other Kinase Targets: The 7-azaindole scaffold has also been utilized to develop inhibitors for other important cancer-related kinases, including:

    • Cell division cycle 7 (Cdc7) kinase: Potent ATP mimetic inhibitors have been synthesized.[12]

    • Traf2 and Nck-interacting kinase (TNIK): These are targets in colorectal cancer.

    • Janus kinase 1 (JAK1): Selective inhibitors have been designed for inflammatory and autoimmune diseases.[13]

    • Colony-Stimulating Factor 1 Receptor (CSF-1R): Novel inhibitors have shown efficacy in patient-derived colorectal cancer organoids.[14]

    • Ataxia Telangiectasia Mutated (ATM) kinase: Highly selective and orally available inhibitors with potent in vivo antitumor activity have been developed.[15]

Pyrrolo[2,3-b]pyridine in Oncology cluster_targets Kinase Targets Pyrrolo[2,3-b]pyridine Core Pyrrolo[2,3-b]pyridine Core Kinase Inhibition Kinase Inhibition Pyrrolo[2,3-b]pyridine Core->Kinase Inhibition FGFR FGFR Kinase Inhibition->FGFR CDK8 CDK8 Kinase Inhibition->CDK8 Cdc7 Cdc7 Kinase Inhibition->Cdc7 TNIK TNIK Kinase Inhibition->TNIK JAK1 JAK1 Kinase Inhibition->JAK1 CSF-1R CSF-1R Kinase Inhibition->CSF-1R ATM ATM Kinase Inhibition->ATM Cancer Therapy Cancer Therapy FGFR->Cancer Therapy CDK8->Cancer Therapy Cdc7->Cancer Therapy TNIK->Cancer Therapy JAK1->Cancer Therapy CSF-1R->Cancer Therapy ATM->Cancer Therapy

Caption: Kinase targets of pyrrolo[2,3-b]pyridine derivatives in cancer therapy.

Neurodegenerative Disorders: A Hope for Alzheimer's Disease

The pyrrolo[2,3-b]pyridine scaffold has shown significant promise in the development of treatments for neurodegenerative diseases, particularly Alzheimer's disease (AD).

  • Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors: GSK-3β is implicated in the hyperphosphorylation of tau protein, a key pathological hallmark of AD. Several potent and selective pyrrolo[2,3-b]pyridine-based GSK-3β inhibitors have been developed.[16][17][18] These compounds have been shown to reduce tau hyperphosphorylation and promote neurite outgrowth in cellular models.[16][17] One lead compound, S01, exhibited an exceptionally low IC50 of 0.35 nM and demonstrated efficacy in a zebrafish model of AD.[17][18]

  • Imaging Agents: Pyrrolo[2,3-c]pyridine derivatives are being explored as positron emission tomography (PET) imaging agents for the detection of neurofibrillary tangles composed of tau protein aggregates.[19]

Pyrrolo[2,3-b]pyridine in Alzheimer's Disease Pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine GSK-3β Inhibition GSK-3β Inhibition Pyrrolo[2,3-b]pyridine->GSK-3β Inhibition Tau Hyperphosphorylation Tau Hyperphosphorylation GSK-3β Inhibition->Tau Hyperphosphorylation Reduces Neuronal Health Neuronal Health GSK-3β Inhibition->Neuronal Health Promotes Neurite Outgrowth Alzheimer's Treatment Alzheimer's Treatment Tau Hyperphosphorylation->Alzheimer's Treatment Neuronal Health->Alzheimer's Treatment

Caption: Mechanism of action of GSK-3β inhibitors in Alzheimer's disease.

Inflammatory and Infectious Diseases

The biological activity of pyrrolo[2,3-b]pyridine derivatives extends to inflammatory and infectious diseases.

  • Phosphodiesterase 4B (PDE4B) Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective and potent PDE4B inhibitors.[20] These compounds have shown the ability to inhibit the release of the pro-inflammatory cytokine TNF-α.[20]

  • Antimicrobial Activity: Pyrrolopyridine derivatives have demonstrated potential as antibacterial and antiviral agents.[21][22][23]

Structure-Activity Relationship (SAR) Insights

The extensive research on pyrrolo[2,3-b]pyridine derivatives has yielded valuable SAR insights that can guide future drug design efforts. The substitution pattern on the 7-azaindole ring plays a crucial role in determining potency and selectivity.[2][12] For instance, in the development of FGFR inhibitors, the introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was found to be beneficial.[7]

Conclusion and Future Perspectives

The pyrrolo[2,3-b]pyridine scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its ability to target a wide range of biological entities, particularly kinases, has led to significant advances in the treatment of cancer, neurodegenerative disorders, and other diseases. Future research in this area will likely focus on the development of even more potent and selective inhibitors, as well as the exploration of novel therapeutic applications for this remarkable pharmacophore. The continued application of rational drug design principles and advanced synthetic methodologies will undoubtedly unlock the full therapeutic potential of pyrrolo[2,3-b]pyridine derivatives.

References

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  • Xun, Q. Q., Zhang, J., Feng, L., Ma, Y. Y., Li, Y., & Shi, X. L. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 40(1), 2466846. [Link]

  • Park, E., Lee, S. J., Moon, H., Park, J., Jeon, H., Hwang, J. S., ... & Kang, S. K. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of medicinal chemistry, 64(2), 958–979. [Link]

  • Liu, C., Zhang, X., & Liu, X. (2024). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Biomedicine & pharmacotherapy = Biomedecine & pharmacotherapie, 175, 116705. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, J., & Jin, Q. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22359-22369. [Link]

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  • Yang, H., Chen, Y., Chen, Y., Liu, Y., Zhang, H., Wang, W., ... & Zhang, Y. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of medicinal chemistry, 65(19), 13097–13115. [Link]

  • El-Mernissi, R., Boulaamane, F., El-Mernissi, F., Oussaid, A., Ghamali, M., Chtita, S., & Bouachrine, M. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry, 11(1). [Link]

  • Sharma, P., Kumar, V., & Kumar, R. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future medicinal chemistry, 15(24), 2097–2119. [Link]

  • Abouzid, K. M., & El-Saih, W. M. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert opinion on therapeutic patents, 27(3), 329–344. [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1), 555752. [Link]

  • Li, Y. F., Wang, Y. F., Zhang, Y., Wang, Y., Zhang, J., & Jin, Q. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC medicinal chemistry, 16(1), 10–27. [Link]

  • Nilsen, A., Rongved, P., & Klaveness, J. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules (Basel, Switzerland), 26(11), 3328. [Link]

  • Kumar, A., Singh, B., Sharma, V., & Laha, J. K. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical communications (Cambridge, England), 56(76), 11197–11214. [Link]

  • Al-dujaili, L. J., Hathaway, B. A., & Locuson, C. W. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules (Basel, Switzerland), 26(11), 3241. [Link]

  • Xun, Q. Q., Zhang, J., Feng, L., Ma, Y. Y., Li, Y., & Shi, X. L. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 40(1), 2466846. [Link]

  • Xun, Q. Q., Zhang, J., Feng, L., Ma, Y. Y., Li, Y., & Shi, X. L. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 40(1), 2466846. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R. A., & Al-Obaid, A. M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules (Basel, Switzerland), 28(13), 5178. [Link]

  • Fedoseeva, E. V., Strelkova, A. D., & Gavrilov, N. V. (2022). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular diversity, 26(4), 2271–2280. [Link]

  • Yang, H., Chen, Y., Chen, Y., Liu, Y., Zhang, H., Wang, W., ... & Zhang, Y. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of medicinal chemistry, 65(19), 13097–13115. [Link]

  • Vasileva, V., Zheleva, D., & Georgieva, M. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Molecules (Basel, Switzerland), 29(18), 4216. [Link]

  • Mohammadi, M., & Davoodnia, A. (2022). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores-Journal of Pharmaceutical Chemistry & Advanced Pharmaceutical Science, 1(1), 1-5. [Link]

  • Blass, B. E. (2015). Pyrrolo[2,3-c]pyridines as Imaging Agents for Neurofibrilary Tangles. ACS medicinal chemistry letters, 6(12), 1147–1148. [Link]

  • Rios-Enriquez, M., & Arciniega-Martinez, I. M. (2023). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International journal of molecular sciences, 24(13), 10582. [Link]

  • Wójcicka, A., & Staszewska-Krajewska, O. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]

  • Al-Bogami, A. S., & Gomha, S. M. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(6), 114-121. [Link]

  • Kumar, N. M., Priya, A., Nargund, S. L., Murugan, V., & Chagaleti, B. K. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 1-10. [Link]

  • Wójcicka, A., & Staszewska-Krajewska, O. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Potapov, K. V., Platonov, D. N., Belyy, A. Y., Novikov, M. A., & Mitkevich, V. A. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. International Journal of Molecular Sciences, 26(9), 4899. [Link]

  • Li, J., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Jin, Q. (2022). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of medicinal chemistry, 65(19), 13082–13096. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, J., & Jin, Q. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of medicinal chemistry, 68(13), 13907–13934. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Regioselective Sonogashira Coupling of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Alkynyl-7-azaindoles

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The introduction of an alkynyl moiety at the C5 position via the Sonogashira coupling reaction is a powerful strategy for generating key intermediates in drug discovery programs.[1] This transformation allows for the extension of the molecular framework, enabling the exploration of new chemical space and the optimization of structure-activity relationships (SAR).

The substrate, 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine, offers a unique opportunity for selective functionalization. The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, can be performed with high regioselectivity.[2][3] Due to the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in the oxidative addition step of the catalytic cycle, the alkynylation will occur preferentially at the C5 position.[3][4] This application note provides a comprehensive guide to performing the Sonogashira coupling on 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine, including a detailed protocol, mechanistic insights, and considerations for optimization.

Mechanistic Overview: The Dual Catalytic Cycle of the Sonogashira Coupling

The Sonogashira reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

Sonogashira_Mechanism cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-I(L2) pd0->pd_complex Oxidative Addition (Ar-I) pd_alkynyl Ar-Pd(II)-C≡CR(L2) pd_complex->pd_alkynyl Transmetalation (from Cu cycle) pd_alkynyl->pd0 pd_alkynyl->pd0 product Ar-C≡CR pd_alkynyl->product Reductive Elimination cu_acetylide Cu-C≡CR cu_acetylide->pd_complex cu_acetylide->pd_complex terminal_alkyne R-C≡C-H terminal_alkyne->cu_acetylide Base base Base cuI CuI cuI->cu_acetylide

Figure 1: Simplified schematic of the Sonogashira coupling catalytic cycles.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (the C-I bond of the 7-azaindole) to form a Pd(II) intermediate.

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center.

  • Reductive Elimination: The desired product, the 5-alkynyl-7-azaindole, is formed, and the Pd(0) catalyst is regenerated.

The Copper Cycle:

  • Copper Acetylide Formation: The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This step is crucial as it activates the alkyne for the transmetalation step.[5]

Considerations for the Pyrrole N-H

The pyrrole nitrogen of the 7-azaindole scaffold possesses a proton that can be acidic enough to interfere with the basic conditions of the Sonogashira reaction or to coordinate with the metal catalysts. While some Sonogashira reactions on N-H containing heterocycles proceed without protection, N-protection is often employed to enhance solubility, prevent side reactions, and improve yields.[6]

A common protecting group for indoles and azaindoles is the tosyl (p-toluenesulfonyl) group.[7] It is generally stable to the Sonogashira coupling conditions and can be removed under relatively mild basic conditions.[8]

Protection Protocol (Example): To a solution of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine in an appropriate solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) at 0 °C. After stirring for a short period, add p-toluenesulfonyl chloride (TsCl) and allow the reaction to warm to room temperature.

Deprotection Protocol (Example): The tosyl group can be removed by treating the protected compound with a base such as cesium carbonate in a mixture of THF and methanol, or with sodium hydroxide in an alcohol.[8]

For the purpose of the following protocol, we will proceed with the unprotected 1H-pyrrolo[2,3-b]pyridine, as many Sonogashira couplings on similar substrates have been successful without N-protection. However, if low yields or side reactions are observed, N-protection should be considered.

Experimental Protocol: Sonogashira Coupling of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equivalents)

  • Solvent: Anhydrous, degassed Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Equipment:

  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen) manifold

  • Standard laboratory glassware

  • Heating mantle or oil bath

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (1 equivalent), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 1.5 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF, to make a 0.1-0.2 M solution with respect to the starting material). Stir the mixture to dissolve the solids.

  • Add the base (e.g., Et₃N, 2.5 equivalents) followed by the terminal alkyne (1.2 equivalents) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish at room temperature, it can be gently heated to 40-60 °C.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-chloro-5-(alkynyl)-1H-pyrrolo[2,3-b]pyridine.

Data Presentation: Key Reaction Parameters

ParameterRecommended ConditionsRationale / Notes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Readily available and effective for a wide range of substrates.
Copper(I) Co-catalyst CuIAccelerates the reaction by facilitating the formation of the copper acetylide.[5]
Base Et₃N, DIPAActs as a scavenger for the hydrogen halide formed and facilitates the deprotonation of the terminal alkyne.
Solvent DMF, THFShould be anhydrous and degassed to prevent catalyst deactivation and side reactions.
Temperature Room Temperature to 60 °CMild conditions are generally sufficient. Higher temperatures may be needed for less reactive alkynes but can increase the risk of side reactions.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is of good quality and the reaction is performed under strictly inert conditions. Degassing the solvent thoroughly is critical.

    • Insufficient Base: The base is crucial for the reaction. Ensure the correct stoichiometry is used and that the base is of high purity.

    • Temperature: For unreactive substrates, a moderate increase in temperature (e.g., to 60-80 °C) may be beneficial.

  • Formation of Side Products:

    • Glaser Homocoupling: The formation of alkyne dimers is a common side reaction, often appearing as a baseline spot on TLC that may be fluorescent. This is typically due to the presence of oxygen. Improving the inert atmosphere technique should mitigate this issue.

    • N-Alkynylation: While less common, reaction at the pyrrole nitrogen is a possibility. If this is observed, N-protection is recommended.

  • Difficult Purification:

    • Residual catalyst can sometimes complicate purification. Filtering the crude reaction mixture through a short plug of silica gel or Celite® before concentration can be helpful.

Logical Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Substrate, Catalysts, and Additives setup Assemble Dry Glassware under Inert Atmosphere reagents->setup addition Add Solvent, Base, and Alkyne setup->addition solvent_prep Degas Anhydrous Solvent stir Stir at RT or Elevated Temperature addition->stir monitor Monitor by TLC/LC-MS stir->monitor quench Cool and Dilute monitor->quench Reaction Complete filter Filter through Celite® quench->filter extract Aqueous Wash filter->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolate Pure Product

Figure 2: Experimental workflow for the Sonogashira coupling.

Conclusion

The Sonogashira coupling of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine is a highly effective and regioselective method for the synthesis of 4-chloro-5-alkynyl-7-azaindole derivatives. These compounds are valuable intermediates in the development of novel therapeutics. By understanding the reaction mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired products. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in a laboratory setting.

References

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Mérour, J. Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. Available from: [Link]

  • ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Available from: [Link]

  • Google Patents. Preparation method for 4-substituted-7-azaindole.
  • MySkinRecipes. 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]

  • RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available from: [Link]

  • MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available from: [Link]

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Available from: [Link]

  • The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Available from: [Link]

  • Sci-hub.st. Sonogashira reaction of aryl halides with propiolaldehyde diethyl acetal catalyzed by a tetraphosphine/palladium complex. Available from: [Link]

  • PubChem. 4-chloro-5-fluoro-6-iodo-1h-pyrrolo[2,3-b]pyridine. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • ResearchGate. Deprotection of N-tosylated indoles and related structures using cesium carbonate. Available from: [Link]

  • PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]

  • ResearchGate. Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Available from: [Link]

  • Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Available from: [Link]

  • NROChemistry. Sonogashira Coupling. Available from: [Link]

  • Organic Chemistry Portal. Deprotection of Sulfonyl Aziridines. Available from: [Link]

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from: [Link]

  • Organic Chemistry Portal. p-Toluenesulfonamides. Available from: [Link]

  • MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available from: [Link]

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Application Notes and Protocols: The Strategic Use of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 7-Azaindole Scaffold as a Cornerstone in Kinase Inhibition

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a paramount objective in the development of targeted therapies for cancer, inflammation, and autoimmune diseases. Within this pursuit, certain molecular frameworks have emerged as "privileged scaffolds" due to their inherent ability to interact favorably with the ATP-binding site of kinases. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such elite scaffold.[1][2][3] Its structure is bioisosteric to the purine core of ATP, allowing it to form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[2]

The strategic functionalization of this core is critical for achieving desired potency, selectivity, and pharmacokinetic properties. This is where 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine emerges as a highly valuable and versatile starting material. This di-halogenated intermediate provides two distinct and orthogonally reactive sites: the C4-chloro and C5-iodo positions. The differential reactivity of these halogens under various palladium-catalyzed cross-coupling conditions allows for a controlled, stepwise introduction of diverse chemical moieties, making it an ideal platform for building complex kinase inhibitors.

This guide provides an in-depth exploration of the synthetic utility of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine, detailing the core palladium-catalyzed reactions it readily undergoes and providing field-tested protocols for its application.

Core Synthetic Strategies: Harnessing Palladium Catalysis

The power of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine lies in its suitability for sequential cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition to a Pd(0) catalyst. This reactivity differential is the cornerstone of a selective, stepwise functionalization strategy. Typically, the C5-iodo position is addressed first, followed by modification at the C4-chloro position.

Suzuki-Miyaura Coupling: Forging Key C-C Bonds at the C5-Position

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, particularly for creating biaryl or vinyl-substituted heterocyclic systems.[4][5] In the context of kinase inhibitor synthesis, this reaction is frequently employed at the C5-iodo position of the 7-azaindole core to introduce aryl or heteroaryl fragments that can occupy adjacent hydrophobic pockets in the ATP-binding site, thereby enhancing potency and selectivity.[6]

Causality Behind the Protocol:

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) and a phosphine ligand is standard. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The choice of ligand can influence reaction efficiency, especially with challenging substrates.[4]

  • Base: A base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is commonly used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Suzuki_Miyaura_Workflow reagents Combine: - 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine - Aryl/Heteroaryl Boronic Acid - Palladium Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) solvent Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent reaction Heat Under Inert Atmosphere (e.g., N2 or Ar) (80-100 °C) solvent->reaction workup Aqueous Workup: - Partition between EtOAc and Water - Separate Layers reaction->workup purify Purification: - Dry Organic Layer (Na2SO4) - Concentrate in vacuo - Column Chromatography workup->purify product 5-Aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine purify->product

Caption: Suzuki-Miyaura Coupling Workflow.

Detailed Protocol: Synthesis of 5-Aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine

This protocol is a representative example adapted from methodologies for synthesizing precursors to CSF1R inhibitors.[7]

  • Reagent Preparation: In a flame-dried round-bottom flask, combine 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) (2.5-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

  • Solvent Addition & Degassing: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be sparged with an inert gas (Nitrogen or Argon) for 15-20 minutes to ensure anaerobic conditions.

  • Reaction: Heat the mixture to 80-100 °C under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. The aqueous layer can be back-extracted with ethyl acetate to maximize yield.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure 5-Aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃Choice depends on substrate; Pd(PPh₃)₄ is a general-purpose, reliable option.
Ligand PPh₃, SPhos, XPhosOften pre-complexed with the catalyst. More advanced ligands can improve yields for difficult couplings.[4]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃ is more soluble and often more effective but also more expensive.
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂OEnsures all components are in solution for efficient reaction.
Temperature 80 - 100 °CProvides sufficient thermal energy to drive the catalytic cycle without degrading reagents.
Buchwald-Hartwig Amination: Installing the C4-Amine

Following the functionalization at C5, the C4-chloro position is typically addressed. The Buchwald-Hartwig amination is the premier method for forming a C-N bond between an aryl halide and an amine.[8][9][10] This reaction is fundamental in kinase inhibitor synthesis as the C4-amino group often serves as a key hydrogen bond donor or acceptor, anchoring the inhibitor to the kinase hinge region.

Causality Behind the Protocol:

  • Catalyst System: This reaction is highly dependent on the choice of a palladium precursor and a specialized, bulky electron-rich phosphine ligand (e.g., BINAP, Xantphos).[11] These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, to form the C-N bond.[10]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, forming the active palladium-amido intermediate.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic species.

Buchwald_Hartwig_Workflow reagents Combine: - 5-Aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine - Primary/Secondary Amine - Palladium Precursor (e.g., Pd(OAc)2) - Phosphine Ligand (e.g., Xantphos) - Base (e.g., NaOtBu) solvent Add Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane) reagents->solvent reaction Heat Under Inert Atmosphere (e.g., N2 or Ar) (90-110 °C) solvent->reaction workup Quench and Extract: - Cool, filter through Celite - Partition between EtOAc and Water reaction->workup purify Purification: - Dry Organic Layer (Na2SO4) - Concentrate in vacuo - Column Chromatography or Recrystallization workup->purify product N-Substituted-5-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine purify->product

Caption: Buchwald-Hartwig Amination Workflow.

Detailed Protocol: Synthesis of N-Substituted-5-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine

This protocol is based on general procedures used in the synthesis of various kinase inhibitors.[7][12]

  • Reagent Preparation: To a dry Schlenk tube or flask under an inert atmosphere (Argon or Nitrogen), add the 5-Aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), and the base, typically sodium tert-butoxide (NaOtBu) (1.4-2.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 eq) and the phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.04 eq) in a small amount of the reaction solvent.

  • Reaction Setup: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to the main reaction flask, followed by the pre-mixed catalyst solution.

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) or water. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography or recrystallization.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a powerful reaction for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction, typically performed at the more reactive C5-iodo position, allows for the introduction of linear, rigid alkynyl linkers. These linkers can be used to probe deeper regions of the kinase active site or to serve as handles for further functionalization, for example, via click chemistry.

Causality Behind the Protocol:

  • Dual Catalysis: The Sonogashira reaction uniquely employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to activate the terminal alkyne.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as a base to deprotonate the alkyne and often as the solvent.

  • Anaerobic Conditions: This reaction is highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling) as a major side reaction. Therefore, rigorous degassing and maintenance of an inert atmosphere are crucial for success.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard, commercially available, and effective catalysts for this transformation.
Copper Co-catalyst Copper(I) Iodide (CuI)Essential for the copper cycle which generates the reactive copper acetylide species.[13]
Base/Solvent Triethylamine (Et₃N), Diisopropylamine (DIPA)Acts as both base and solvent, facilitating the reaction and scavenging the HX byproduct.
Temperature Room Temperature to 60 °CThe reaction is often efficient at or near room temperature, minimizing side reactions.

Application Case Study: Synthesis of a JAK Inhibitor Precursor

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. Inhibitors of the JAK family, such as Tofacitinib, are important therapeutics for autoimmune diseases like rheumatoid arthritis.[15][16] The core of Tofacitinib is a pyrrolo[2,3-d]pyrimidine, a close analog of the 7-azaindole scaffold. The synthetic strategies for these related scaffolds are highly transferable. Let's consider the synthesis of a key intermediate that utilizes the sequential cross-coupling strategy on a 7-azaindole core.

Target: A generic N-alkyl, 5-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, a common structural motif in kinase inhibitors.

Retrosynthetic Analysis:

Retrosynthesis target Target Molecule (N-Alkyl, 5-Aryl-4-Amine) intermediate1 5-Aryl-4-chloro Intermediate target->intermediate1 Buchwald-Hartwig (C-N Formation) start 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine intermediate1->start Suzuki-Miyaura (C-C Formation)

Caption: Retrosynthetic approach to a kinase inhibitor core.

Synthetic Workflow:

The synthesis begins with the protection of the pyrrole nitrogen. This is often a crucial step as the acidic N-H can interfere with organometallic reagents or basic reaction conditions. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a common choice. However, for simplicity, the following workflow assumes direct reaction on the N-H free scaffold, which is feasible in many cases.

  • Step 1: Suzuki-Miyaura Coupling. The commercially available 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine is coupled with a suitable boronic acid (e.g., pyridine-3-boronic acid) under the conditions outlined in the Suzuki protocol above. This selectively installs the aryl group at the C5 position.

  • Step 2: Buchwald-Hartwig Amination. The resulting 4-chloro-5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is then subjected to Buchwald-Hartwig amination with a desired amine (e.g., methylamine or a more complex chiral amine synthon) to install the crucial C4-amino functionality.

This two-step sequence efficiently and selectively builds the core structure of many potent kinase inhibitors, demonstrating the strategic value of the di-halogenated starting material.

Experimental Considerations & Self-Validating Protocols

  • Purity of Starting Material: Ensure the 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine is of high purity (>98%). Impurities can poison the catalyst and lead to side reactions.

  • Inert Atmosphere: The success of these palladium-catalyzed reactions is critically dependent on the exclusion of oxygen. Ensure all glassware is properly flame- or oven-dried. Use Schlenk line techniques or a glovebox for the most sensitive reactions. A protocol is self-validating when consistent yields are obtained, which is only possible under strictly anaerobic conditions.

  • Ligand Choice: If a reaction is sluggish, screening different phosphine ligands can often provide a solution. Bulky, electron-rich ligands from the Buchwald or Hartwig portfolio (e.g., SPhos, XPhos, RuPhos) are excellent starting points for optimization.

  • Monitoring Reaction: Use appropriate analytical techniques (TLC, LC-MS) to monitor the reaction. The disappearance of the starting material is a key indicator. Stalling may indicate catalyst deactivation.

  • Purification: Palladium residues can be difficult to remove. Filtering the crude reaction mixture through a pad of Celite or silica gel can help. For final compounds intended for biological testing, purification by reverse-phase HPLC may be necessary to remove trace impurities.

Conclusion

4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine is a powerful and versatile building block in the medicinal chemist's toolbox. Its di-halogenated nature allows for a predictable and sequential functionalization using modern cross-coupling chemistry. The ability to selectively perform Suzuki-Miyaura or Sonogashira couplings at the C5-iodo position, followed by Buchwald-Hartwig amination at the C4-chloro position, provides a reliable and modular route to a vast array of kinase inhibitor candidates. The protocols and insights provided herein serve as a guide for researchers and drug development professionals to effectively leverage this key intermediate in the discovery of next-generation targeted therapies.

References

  • MDPI. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy.
  • PMC. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
  • ACS Publications. (2018). Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Organic Process Research & Development.
  • ACS Publications. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines.
  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available at: [Link]

  • J-STAGE. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available at: [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Available at: [Link]

  • NIH. (n.d.). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions.
  • PMC. (n.d.). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Available at: [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (n.d.). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate.
  • ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Available at: [Link]

  • Pro Progressio Alapítvány. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
  • ResearchGate. (n.d.). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib.
  • NIH. (n.d.). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Available at: [Link]

  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available at: [Link]

  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Universidade Nova de Lisboa. (n.d.). Tofacitinib synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Available at: [Link]

  • NIH. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of tofacitinib and intermediates thereof.
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  • PubMed. (2023). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. Available at: [Link]

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Application Note: Chemoselective N-Arylation of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

[1]

Executive Summary

This application note details the protocol for the

4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

The Challenge: The substrate contains two electrophilic halogen sites (C4-Cl and C5-I).[1] Standard Palladium-catalyzed

contraindicated1

The Solution: This guide prioritizes Copper-Mediated Oxidative Coupling (Chan-Lam) and Ligand-Promoted Ullmann Coupling .[1] These methods rely on nucleophilic attack by the azaindole nitrogen, preserving the sensitive C5-Iodine handle for subsequent functionalization.[1]

Strategic Analysis & Decision Matrix

The choice of protocol depends heavily on the availability of the aryl partner and the tolerance of the C-I bond.

Chemoselectivity Rationale[1][2]
  • Acidity: The

    
     of 7-azaindole 
    
    
    -H is approximately 13.[1]2. It is more acidic than indole (
    
    
    ~16) due to the electron-withdrawing pyridine nitrogen at position 7.[1]
  • Reactivity Profile:

    • 
       (Target):  Nucleophilic upon deprotonation.[1]
      
    • 
      -I (Risk):  Highly reactive toward Pd(0) and Cu(I) at high temperatures (
      
      
      C).[1]
    • 
      -Cl (Stable):  Generally inert under mild coupling conditions; requires forcing conditions to react.[1]
      
Method Selection Diagram

ReactionStrategyStartStart: 4-Cl-5-I-7-azaindolePartnerSelect Aryl PartnerStart->PartnerBoronicAryl Boronic Acid(Ar-B(OH)2)Partner->BoronicMildestHalideAryl Halide(Ar-I / Ar-Br)Partner->HalideScalableMethodAMETHOD A:Chan-Lam Coupling(Cu(OAc)2, Air, RT)Boronic->MethodAMethodBMETHOD B:Modified Ullmann(CuI, Diamine, 80°C)Halide->MethodBResultTarget N-Arylated Product(C-I Bond Preserved)MethodA->ResultHigh ChemoselectivityMethodB->ResultRequires Temp Control

Figure 1: Decision tree for selecting the optimal N-arylation protocol based on coupling partner availability.

Protocol A: Chan-Lam Oxidative Coupling (Recommended)[1]

This method is the "Gold Standard" for this substrate. It proceeds at room temperature (or mild heat) using Cu(II), avoiding the reductive elimination pathway that typically cleaves C-I bonds.[1]

Materials
  • Substrate: 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 – 2.0 equiv)[1]

  • Catalyst: Copper(II) Acetate [Cu(OAc)

    
    ] (0.1 – 0.2 equiv for catalytic; 1.0 equiv if reaction stalls)[1]
    
  • Base: Pyridine (2.0 equiv) or Et

    
    N[1]
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)[1]

  • Oxidant: Ambient Air (balloon) or O

    
     balloon
    
Step-by-Step Methodology
  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the azaindole substrate (1.0 mmol, 278 mg), Aryl Boronic Acid (2.0 mmol), and Cu(OAc)

    
      (0.2 mmol, 36 mg).
    
  • Solvation: Add DCM (10 mL). The solution typically turns blue/green.[1]

  • Activation: Add Pyridine (2.0 mmol, 161 µL) dropwise.

  • Oxidation: Attach a drying tube or an O

    
     balloon.[1] Note: Ambient air is often sufficient, but O
    
    
    accelerates the re-oxidation of Cu(I) to Cu(II).
  • Reaction: Stir vigorously at Room Temperature (25°C) for 16–24 hours.

    • Checkpoint: Monitor by LCMS.[1][2] Look for the product mass (M+Ar).[1] If conversion is <50% after 6 hours, add an additional 0.5 equiv of Boronic Acid.[1]

  • Workup:

    • Dilute with EtOAc (30 mL).[1]

    • Wash with saturated NH

      
      Cl (aq) to sequester copper (blue aqueous layer).[1]
      
    • Wash with brine, dry over Na

      
      SO
      
      
      , and concentrate.[1]
  • Purification: Flash chromatography (Hexane/EtOAc).

Mechanism of Action (Chan-Lam)[1]

ChanLamCycleCu2Cu(II)(OAc)2CoordCoordination(Substrate binds N-Cu)Cu2->Coord BaseTransmetTransmetallation(Ar-B(OH)2 enters)Coord->TransmetOxidationOxidation to Cu(III)Transmet->Oxidation O2 / AirREReductive Elimination(Product Release)Oxidation->RERE->Cu2 Regenerates Cu(II)

Figure 2: Simplified Chan-Lam catalytic cycle.[1] Note that the high oxidation state Cu(III) promotes C-N bond formation without inserting into the aryl-iodide bond of the substrate.

Protocol B: Modified Ullmann Coupling (Scalable)

Use this method when aryl boronic acids are unavailable or unstable.[1] This protocol uses a diamine ligand to stabilize the Copper catalyst, allowing the reaction to proceed at lower temperatures (80°C) than traditional Ullmann (>120°C), thereby preserving the Iodine.

Materials
  • Substrate: 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (preferred) or Aryl Bromide (1.2 equiv)[1]

  • Catalyst: CuI (Copper(I) Iodide) (10 mol%)[1]

  • Ligand: DMEDA (N,N'-Dimethylethylenediamine) (20 mol%) or trans-N,N'-Dimethylcyclohexane-1,2-diamine.[1]

  • Base: K

    
    PO
    
    
    (2.0 equiv) - Avoid strong alkoxides like NaOtBu to prevent dehalogenation.[1]
  • Solvent: Toluene or Dioxane (anhydrous).[1]

Step-by-Step Methodology
  • Inerting: Flame-dry a Schlenk tube and cool under Argon.

  • Charging: Add CuI (0.1 mmol, 19 mg), K

    
    PO
    
    
    (2.0 mmol, 424 mg), Azaindole Substrate (1.0 mmol), and Aryl Iodide (1.2 mmol).
  • Solvation: Evacuate and backfill with Argon (3x). Add Toluene (5 mL) via syringe.

  • Ligand Addition: Add DMEDA (0.2 mmol, 22 µL) via syringe.

  • Reaction: Seal the tube and heat to 80°C .

    • Critical Control Point: Do not exceed 90°C. Higher temperatures increase the risk of the "Halogen Dance" or Cu-insertion into the C5-I bond.[1]

  • Monitoring: Check LCMS at 4 hours and 12 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1][2] Concentrate and purify.

Data Summary & Troubleshooting

Comparison of Methods
FeatureProtocol A (Chan-Lam)Protocol B (Ullmann)
Primary Reagent Aryl Boronic AcidAryl Iodide/Bromide
Catalyst State Cu(II) (Oxidative)Cu(I) (Catalytic)
Temperature 20–25°C80–90°C
C5-Iodine Stability Excellent Good (Temp dependent)
Reaction Time 16–24 h6–12 h
Moisture Sensitivity Low (Open to air)High (Requires Argon)
Troubleshooting Guide
  • Problem: Low conversion in Chan-Lam.

    • Fix: Ensure the reaction is exposed to air (do not seal under N2). Add molecular sieves (4Å) to remove water generated during boronic acid condensation.[1]

  • Problem: De-iodination observed (Loss of M-127).

    • Fix: In Protocol B, lower temperature to 70°C and switch ligand to Phenanthroline (more active at lower temps). Ensure the base is anhydrous K

      
      PO
      
      
      , not Cs
      
      
      CO
      
      
      (which can be too aggressive).[1]
  • Problem: N7-Arylation (Regioisomer).

    • Fix: This is rare due to steric hindrance at N7 (adjacent to C6) and electronic repulsion.[1] However, if observed, switch to a non-polar solvent (Toluene) to favor the thermodynamic N1 product.[1]

Safety & Handling

  • 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine: Potentially toxic if swallowed.[1] Avoid dust inhalation.[1]

  • Copper Salts: Toxic to aquatic life.[1] Dispose of aqueous waste separately.[1]

  • Solvents: DCM and Toluene are hazardous; perform all evaporations in a fume hood.[1]

References

  • Chan-Lam Coupling Mechanics: Lam, P. Y. S., et al. "New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation."[1][3] Tetrahedron Letters1998 , 39, 2941–2944.[1][3] Link

  • Copper-Catalyzed N-Arylation (General): Antilla, J. C., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles."[1][3] Journal of Organic Chemistry2004 , 69, 5578–5587.[1][3] Link[1]

  • 7-Azaindole Specifics: Sridhar, B., et al. "N-Arylation of azoles and amines with arylboronic acids."[1] Synthesis2008 , 795-799.[1][3] Link

  • Chemoselectivity in Halo-Azaindoles: Luo, Y., et al. "Regioselective and Chemoselective Synthesis of Azaindoles."[1] Journal of Organic Chemistry2010 , 75, 5379.[1] Link[1]

Experimental procedure for iodination of 4-chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 4-Chloro-3-iodo-7-azaindole via Electrophilic Iodination

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the regioselective iodination of 4-chloro-7-azaindole at the C3 position. 4-chloro-7-azaindole is a privileged scaffold in medicinal chemistry, and its C3-iodinated derivative serves as a versatile building block for the synthesis of complex molecules, primarily through cross-coupling reactions. This application note details a robust and efficient protocol using N-Iodosuccinimide (NIS) as the iodinating agent, explains the underlying chemical principles, outlines critical safety procedures, and provides a framework for characterization and troubleshooting.

Introduction and Scientific Rationale

The 7-azaindole core is a prominent feature in numerous biologically active compounds and approved pharmaceuticals. The introduction of a halogen, particularly iodine, at the C3 position of the 4-chloro-7-azaindole nucleus (Figure 1) creates a key synthetic handle. This iodo-derivative is an ideal substrate for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties. This subsequent functionalization is a cornerstone of modern drug discovery, allowing for the systematic exploration of the chemical space around the azaindole scaffold to optimize pharmacological properties.

The choice of N-Iodosuccinimide (NIS) as the iodinating agent is predicated on its efficacy and handling characteristics. NIS is an electrophilic iodine source that is solid, relatively stable, and safer to handle than molecular iodine (I₂).[1] It facilitates the iodination of electron-rich aromatic and heteroaromatic systems under mild conditions, often with high regioselectivity and yield.[2][3]

Reaction Scheme: Iodination of 4-chloro-7-azaindole
Figure 1. Regioselective C3-iodination of 4-chloro-7-azaindole using N-Iodosuccinimide (NIS).

Reaction Mechanism: Electrophilic Aromatic Substitution (SEAr)

The iodination of 4-chloro-7-azaindole proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The pyrrole ring of the 7-azaindole system is electron-rich, rendering it susceptible to attack by electrophiles. The C3 position is the most nucleophilic and sterically accessible site, thus directing the substitution regioselectively.

The mechanism unfolds in two primary steps:

  • Electrophilic Attack: The π-electron system of the azaindole's pyrrole ring acts as a nucleophile, attacking the electrophilic iodine atom of the N-Iodosuccinimide. This forms a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate.

  • Deprotonation & Aromatization: The succinimide anion, formed in the initial step, acts as a base to abstract the proton from the C3 carbon. This restores the aromaticity of the pyrrole ring, yielding the final product, 4-chloro-3-iodo-7-azaindole, and succinimide as a byproduct.[2]

Mandatory Safety and Handling Protocols

Researcher safety is paramount. A thorough risk assessment must be conducted before commencing any experimental work.

Hazard Identification:

  • N-Iodosuccinimide (NIS): Harmful if swallowed, in contact with skin, or if inhaled.[4] Causes serious eye irritation and may cause respiratory irritation.[5][6] It is also an oxidizing agent. Store protected from light and moisture, preferably under an inert atmosphere and refrigerated (2-8°C).[7]

  • Dimethylformamide (DMF) / Acetonitrile (ACN): Common solvents for this reaction. Both are flammable and toxic. DMF is a suspected teratogen. Acetonitrile is harmful if swallowed or inhaled.

  • 4-Chloro-7-azaindole: May cause skin and eye irritation. Handle with care.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory at all times.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use.[7]

  • Body Protection: A flame-resistant laboratory coat must be worn.

  • Respiratory Protection: All operations involving solids and solvents should be performed in a certified chemical fume hood to avoid inhalation of dust and vapors.[5]

Emergency First Aid Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Quantities can be adjusted as needed, with corresponding adjustments to solvent volumes and glassware.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS Number
4-Chloro-7-azaindole≥97%Sigma-Aldrich55052-28-3
N-Iodosuccinimide (NIS)≥98%Sigma-Aldrich516-12-1
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
Sodium ThiosulfateAnhydrous, ReagentFisher Scientific7772-98-7
Sodium Chloride (Brine)Saturated SolutionLab Prepared7647-14-5
Anhydrous Sodium SulfateReagent GradeFisher Scientific7757-82-6
Silica Gel230-400 meshSorbent Tech.7631-86-9
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-7-azaindole (1.53 g, 10.0 mmol).

  • Dissolution: Under a nitrogen or argon atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 30 mL) to the flask. Stir the mixture at room temperature until all the solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C. This is a precautionary measure to control the initial exotherm upon addition of the iodinating agent.

  • Reagent Addition: Slowly add N-Iodosuccinimide (2.36 g, 10.5 mmol, 1.05 equivalents) to the cooled solution in small portions over 10-15 minutes. Maintaining the temperature below 5°C during addition is recommended.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The starting material (4-chloro-7-azaindole) should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Quenching: Upon completion, pour the reaction mixture into a 250 mL beaker containing a 10% aqueous solution of sodium thiosulfate (50 mL). Stir for 10 minutes to quench any unreacted NIS.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by saturated brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 7:3) to afford 4-chloro-3-iodo-7-azaindole as a solid.

Data Presentation and Visualization

Quantitative Data Summary
ParameterValueNotes
Substrate 4-Chloro-7-azaindoleC₇H₅ClN₂
Molecular Weight (Substrate)152.58 g/mol
Reagent N-Iodosuccinimide (NIS)C₄H₄INO₂
Molecular Weight (Reagent)224.98 g/mol
Reagent Equivalence1.05 eq.A slight excess ensures full conversion.
Product 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridineC₇H₄ClIN₂
Molecular Weight (Product)278.48 g/mol
Reaction Conditions
SolventN,N-Dimethylformamide (DMF)Anhydrous
Temperature0°C to Room Temperature
Reaction Time2-4 hoursMonitor by TLC
Outcome
Typical Isolated Yield85-95%Post-purification
AppearanceOff-white to pale yellow solid
Experimental Workflow Diagram

Iodination_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve 4-Chloro-7-azaindole in anhydrous DMF cool Cool to 0°C in Ice Bath start->cool add_nis Add NIS (1.05 eq) portion-wise cool->add_nis react Stir at RT for 2-4h add_nis->react tlc Monitor by TLC react->tlc quench Quench with 10% Na₂S₂O₃ (aq) tlc->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash with H₂O and Brine extract->wash dry Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify Purify via Flash Column Chromatography dry->purify characterize Characterize Product: ¹H NMR, ¹³C NMR, MS purify->characterize

Caption: Workflow for the iodination of 4-chloro-7-azaindole.

Product Characterization

The identity and purity of the synthesized 4-chloro-3-iodo-7-azaindole must be confirmed through standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum should show the disappearance of the C3-H singlet from the starting material (typically around 6.5 ppm) and a downfield shift of the remaining aromatic protons. A characteristic singlet for the C2-H proton will be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a signal for the C3 carbon bearing the iodine atom at a characteristic high-field (low ppm) value due to the heavy atom effect.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the correct molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (279.48).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient NIS.2. Deactivated NIS due to moisture.3. Insufficient reaction time.1. Ensure accurate weighing of NIS.2. Use fresh, high-purity NIS and anhydrous solvent.3. Extend the reaction time and continue monitoring by TLC.
Low Yield 1. Inefficient extraction.2. Product loss during purification.3. Side reactions.1. Perform extractions thoroughly.2. Carefully collect fractions during chromatography.3. Ensure the reaction temperature is controlled during NIS addition to minimize side products.
Formation of Byproducts 1. Over-iodination (di-iodo species).2. Degradation of starting material or product.1. Avoid using a large excess of NIS (1.05 eq is usually sufficient). Add NIS slowly at 0°C.2. Do not prolong the reaction unnecessarily after the starting material is consumed.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroaceticacid. Tetrahedron Letters, 43(29), 5047-5048. [Link]

  • Vertex AI Search.
  • Synquest Labs.
  • Apollo Scientific.
  • Gembus, V., Gauchot, V., et al. (2018). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 23(12), 3122. [Link]

  • Prakash, G. K. S., Mathew, T., et al. (2004). N-Halosuccinimides/BF3−H2O: Efficient Halogenating Systems for Deactivated Aromatics. Journal of the American Chemical Society, 126(48), 15770-15776. [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids. Natural Product Reports, 17, 435-446. [Link]

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Hexafluoroisopropanol-Promoted Halogenation of Arenes and Heterocycles. The Journal of Organic Chemistry, 83(2), 930–938. [Link]

Sources

4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine as a building block for pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine as a Building Block for Pharmaceutical Synthesis

Abstract

4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (4-Chloro-5-iodo-7-azaindole) represents a "privileged scaffold" in modern drug discovery, particularly for the development of Type I and Type II kinase inhibitors.[1] Its structural utility lies in its orthogonal reactivity profile : the C-5 iodo group, C-4 chloro group, and N-1 pyrrole nitrogen possess distinct electronic and steric environments, enabling sequential, regioselective functionalization.[1] This application note provides a validated roadmap for utilizing this building block, featuring self-validating protocols for selective Suzuki-Miyaura coupling and Buchwald-Hartwig amination, underpinned by mechanistic insights into the 7-azaindole core.

Introduction: The Orthogonal Scaffold

The 7-azaindole core is a bioisostere of the indole and purine ring systems, offering improved water solubility and unique hydrogen-bonding capabilities with the hinge region of kinase domains. The 4-chloro-5-iodo derivative is particularly valuable because it allows chemists to "walk around the ring" with high precision.[1]

  • C-5 (Iodo): A classic aryl iodide, highly reactive toward Pd(0) oxidative addition.[1] It is located meta to the pyridine nitrogen, making it electronically neutral and ideal for installing aryl or heteroaryl groups via cross-coupling.

  • C-4 (Chloro): Located para to the pyridine nitrogen (N-7).[1] This position is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine ring, but it is less reactive toward Pd-catalyzed coupling than the C-5 iodide.[1]

  • N-1 (Pyrrole Nitrogen): Acidic (pKa ~13), requiring protection to prevent catalyst poisoning and N-arylation side reactions.[1]

This hierarchy (I > Cl > N-H) allows for a predictable "Protection → C-5 Coupling → C-4 Displacement" workflow.[1]

Reactivity Map & Logic

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

ReactivityMap Core 4-Chloro-5-iodo- 7-azaindole N1_Prot N-1 Protection (SEM, Tosyl, TIPS) Core->N1_Prot Essential First Step (Prevents catalyst poisoning) C5_Suzuki Step 1: C-5 Selective Suzuki Coupling (Pd-Catalysis) N1_Prot->C5_Suzuki I >> Cl Reactivity (Mild Conditions) C4_Funct Step 2: C-4 Functionalization C5_Suzuki->C4_Funct Install Solubilizing Group SNAr S_NAr (Amines) (Activated by N-7) C4_Funct->SNAr Buchwald Buchwald-Hartwig (Pd-Catalysis) C4_Funct->Buchwald Target Multisubstituted Kinase Inhibitor SNAr->Target Buchwald->Target

Caption: Orthogonal reactivity strategy. The C-5 iodide is engaged first under mild Pd-catalyzed conditions, leaving the C-4 chloride intact for subsequent activation.[1]

Application Note 1: Selective C-5 Functionalization

Objective: Install an aryl or heteroaryl group at the C-5 position without disturbing the C-4 chloride.[1]

Mechanistic Insight: The C-I bond is significantly weaker (approx. 65 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol).[1] By using a catalyst system with high turnover frequency at moderate temperatures (40–60 °C), oxidative addition occurs exclusively at the C-I bond.[1] The use of SPhos or XPhos ligands is recommended as they form active monoligated Pd(0) species that rapidly insert into aryl iodides.

Protocol: C-5 Selective Suzuki-Miyaura Coupling

Reagents:

  • Substrate: N-Protected 4-chloro-5-iodo-7-azaindole (1.0 equiv)[1]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1–1.2 equiv)[1]

  • Catalyst: Pd2(dba)3 (2.5 mol%) + SPhos (5–10 mol%)[1]

    • Alternative: Pd(dppf)Cl2 (5 mol%) for simpler substrates.[1]

  • Base: K3PO4 (2.0 equiv) or Cs2CO3 (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:[1]1) or Toluene/Water (10:1)[1]

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the N-protected substrate, boronic acid, base, and Pd catalyst/ligand.

  • Inertion: Seal the vial and purge with N2 or Ar for 5 minutes.

  • Solvation: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 60 °C .

    • Critical Control Point: Do not exceed 80 °C. Higher temperatures increase the risk of oxidative addition into the C-4 chloride, leading to bis-coupling or polymerization.[1]

  • Monitoring: Monitor by HPLC/UPLC. The reaction is typically complete within 2–4 hours. Look for the disappearance of the starting iodide (RT ~ mid) and appearance of the product (RT ~ late). The C-4 chloro peak should remain intact.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[1] Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validation Check:

  • If you observe significant amounts of bis-coupled product, lower the temperature to 40 °C or reduce catalyst loading.

  • If the reaction is sluggish, verify the quality of the boronic acid (boroxines can form) or switch to the more active XPhos Pd G3 precatalyst.[1]

Application Note 2: C-4 Functionalization

Objective: Displace the C-4 chloride with an amine or alkoxide to install a "tail" moiety (often used for solubility or solvent channel interaction in kinases).[1]

Mechanistic Insight: The C-4 position in 7-azaindole is activated for SNAr because the ring nitrogen (N-7) can stabilize the Meisenheimer intermediate.[1] However, the presence of an electron-rich aryl group at C-5 (installed in Step 1) can deactivate the ring, making SNAr difficult.[1] Therefore, Buchwald-Hartwig amination is often the preferred, more robust method for advanced intermediates.[1]

Protocol: C-4 Buchwald-Hartwig Amination[1]

Reagents:

  • Substrate: 5-Aryl-4-chloro-7-azaindole intermediate (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2–1.5 equiv)[1]

  • Catalyst: Pd2(dba)3 (2.5 mol%) + Xantphos (5 mol%)[1]

    • Rationale: Xantphos is a wide bite-angle ligand that promotes reductive elimination, crucial for forming C-N bonds.[1]

    • Alternative: RuPhos Pd G3 (for secondary amines) or BrettPhos Pd G3 (for primary amines).[1]

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)[1]

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)[1]

Step-by-Step Procedure:

  • Setup: Charge the substrate, amine (if solid), base, and catalyst/ligand into a pressure tube or microwave vial.[1]

  • Inertion: Purge thoroughly with Argon. Oxygen is detrimental to the active Pd-L species.

  • Solvation: Add anhydrous dioxane.

  • Reaction: Heat to 100–110 °C for 4–12 hours (or 120 °C for 1 hour in microwave).

    • Note: Unlike Step 1, this reaction requires high energy to activate the C-Cl bond.[1]

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: The product is often much more polar than the starting material. Use DCM/MeOH gradients for purification.

Case Study: Synthesis of a Vemurafenib Analog

Goal: Synthesize a kinase inhibitor core featuring a p-chlorophenyl group at C-5 and a propylamino group at C-4.[1]

Workflow Visualization:

Workflow Start 4-Chloro-5-iodo-7-azaindole Step1 1. Protection (SEM-Cl, NaH) Yield: >90% Start->Step1 Inter1 N-SEM-4-Cl-5-I-7-azaindole Step1->Inter1 Step2 2. Selective Suzuki (C-5) (4-Cl-Ph-B(OH)2, Pd2(dba)3/SPhos, 60°C) Yield: 85% Inter1->Step2 Inter2 5-(4-Cl-Ph)-4-Cl-7-azaindole Step2->Inter2 Step3 3. Buchwald Amination (C-4) (PrNH2, Pd2(dba)3/Xantphos, 100°C) Yield: 78% Inter2->Step3 Inter3 Fully Functionalized Core Step3->Inter3 Step4 4. Deprotection (TFA or TBAF) Inter3->Step4 Final Final Kinase Inhibitor Step4->Final

Caption: Step-wise synthesis of a trisubstituted 7-azaindole kinase inhibitor.

Troubleshooting & Optimization

IssueProbable CauseSolution
Bis-coupling during Step 1 Temperature too high; Catalyst too active.[1]Reduce temp to 40-50°C. Switch from SPhos to PPh3 (less active).
Protodehalogenation (Loss of I) Hydride source present; "Wet" solvent with certain bases.Use anhydrous solvents. Ensure base is dry.
No Reaction at C-4 (Step 2) Catalyst poisoning by N-7; Steric hindrance.[1]Switch to BrettPhos or RuPhos (highly active precatalysts). Ensure N-1 is protected with a bulky group (SEM/TIPS).
N-1 Deprotection Fails SEM group stable to mild acid.Use TBAF/en (ethylenediamine) or BF3[1]·OEt2.

References

  • Selective Suzuki Coupling on 7-Azaindoles

    • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction.[1] ACS Omega. (Demonstrates SPhos/Pd2(dba)3 selectivity).

    • [1]

  • Buchwald-Hartwig Amination of 4-Chloro-7-azaindoles

    • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles.[1] Beilstein J. Org. Chem. (Validates Xantphos/Cs2CO3 system).

  • General Reactivity of 7-Azaindoles

    • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. PMC.
  • SNAr vs Metal Catalysis

    • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes.[2][3] Molecules.[2][4][5][6][7][8][9][10][11][12][13] (Comparison of base-mediated vs transition metal pathways).

    • [1]

Sources

Application Note: Scalable Synthesis of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical industry, specifically those working on kinase inhibitor synthesis (e.g., BRAF inhibitors like Vemurafenib). It addresses the critical challenge of regioselective C-5 functionalization of the 7-azaindole core.

Executive Summary

The compound 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (4-Chloro-5-iodo-7-azaindole) is a high-value pharmacophore, serving as the pivotal intermediate for the synthesis of Vemurafenib (PLX4032) and other Type I kinase inhibitors.

The primary synthetic challenge is regioselectivity . Direct electrophilic halogenation (e.g., NIS,


) of 7-azaindoles predominantly targets the electron-rich C-3 position  (pyrrole ring) rather than the desired C-5 position  (pyridine ring). This protocol details a Directed Ortho-Metalation (DoM)  strategy that utilizes a bulky N-protecting group to sterically block C-2, forcing lithiation to the C-5 position (ortho to the C-4 Chlorine), ensuring >95% regiochemical purity.

Retrosynthetic Analysis & Strategy

To achieve scalable C-5 iodination, we bypass standard Electrophilic Aromatic Substitution (


) in favor of organolithium chemistry.
  • Challenge:

    
     on 4-chloro-7-azaindole yields 3-iodo or 3,5-diiodo byproducts.
    
  • Solution: Use Triisopropylsilyl (TIPS) protection. The bulky TIPS group shields the C-2 proton from deprotonation.[1] Consequently, treatment with sec-Butyllithium (

    
    -BuLi) directs metallation to C-5 , thermodynamically stabilized by the adjacent Chlorine atom (ortho-lithiation) and the pyridine nitrogen.
    

Retrosynthesis Target 4-Chloro-5-iodo-7-azaindole (Target) Intermediate N-TIPS-4-Chloro-5-iodo-7-azaindole (Lithiation Product) Target->Intermediate Deprotection (TBAF) SM_Protected N-TIPS-4-Chloro-7-azaindole (Protected Precursor) Intermediate->SM_Protected DoM / I2 Quench (s-BuLi, -78°C) SM 4-Chloro-7-azaindole (Commercially Available) SM_Protected->SM Protection (TIPS-Cl, NaH)

Caption: Retrosynthetic logic shifting from C-3 electrophilic attack to C-5 directed lithiation.

Experimental Protocol

Stage 1: N-Protection with TIPS

Objective: Block the N-1 site and sterically hinder C-2 to prevent unwanted lithiation.

  • Reagents: 4-Chloro-7-azaindole (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Triisopropylsilyl chloride (TIPS-Cl, 1.1 eq), DMF (anhydrous).

  • Procedure:

    • Charge a dried reactor with 4-Chloro-7-azaindole and anhydrous DMF (

      
      ). Cool to 0°C.[2]
      
    • Add NaH portion-wise under

      
       flow. Stir for 30 min at 0°C to ensure complete deprotonation (gas evolution ceases).
      
    • Add TIPS-Cl dropwise over 20 min.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Workup: Quench with ice water. Extract with EtOAc. Wash organics with brine (

      
      ). Dry over 
      
      
      
      and concentrate.
    • Yield: Expect >90% yield of a viscous yellow oil or low-melting solid.

Stage 2: Regioselective C-5 Lithiation & Iodination (Critical Step)

Objective: Install Iodine at C-5 via Directed Ortho-Metalation.

  • Reagents: N-TIPS-4-Chloro-7-azaindole (1.0 eq), sec-Butyllithium (1.4 M in cyclohexane, 1.2 eq), Iodine (

    
    , 1.3 eq), THF (anhydrous).
    
  • Safety Note: sec-BuLi is pyrophoric. Handle under strict inert atmosphere.

  • Procedure:

    • Dissolve N-TIPS-SM in anhydrous THF (

      
      ) and cool to -78°C  (dry ice/acetone bath).
      
    • Add

      
      -BuLi  dropwise over 30 min, maintaining internal temperature below -70°C.
      
      • Mechanistic Insight: The TIPS group blocks C-2. The C-4 Chlorine acts as a Directing Group (DG), facilitating lithiation at C-5 via coordination and inductive acidification.

    • Stir at -78°C for 45–60 minutes. The solution typically turns deep red/brown.

    • Dissolve Iodine (

      
      ) in THF (
      
      
      
      ) and add dropwise to the lithiated species at -78°C.
    • Stir for 30 min at -78°C, then allow to warm to 0°C over 1 hour.

    • Quench: Add saturated aqueous

      
       followed by 
      
      
      
      (sodium thiosulfate) to reduce excess iodine (color changes from purple to yellow).
    • Workup: Extract with EtOAc. Dry and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc) may be required, though the crude is often clean enough for deprotection.

Stage 3: Deprotection

Objective: Remove the silyl group to yield the final API intermediate.

  • Reagents: N-TIPS-4-Chloro-5-iodo-7-azaindole, TBAF (1.0 M in THF, 1.2 eq) or

    
    .
    
  • Procedure:

    • Dissolve the intermediate in THF (

      
      ).
      
    • Add TBAF solution at RT. Stir for 15–30 minutes.

    • Workup: Dilute with water. The product often precipitates. Filter the solid.[3] If no precipitate, extract with EtOAc.

    • Recrystallization: Recrystallize from Acetonitrile or Ethanol to achieve pharmaceutical purity (>98%).

Process Data & Specifications

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidLight sensitive (store in dark)
Molecular Weight 278.48 g/mol Formula:


NMR (DMSO-

)

12.5 (br s, 1H, NH), 8.45 (s, 1H, C6-H), 7.65 (d, 1H, C2-H), 6.55 (d, 1H, C3-H)
Diagnostic singlet at ~8.45 ppm confirms C-5 substitution.[4][5]
Regioselectivity > 98% C-5 IodoAbsence of C-3 Iodo peak (~7.8 ppm)
Yield (Overall) 60–70%From 4-chloro-7-azaindole

Troubleshooting & Optimization

Troubleshooting Problem Low Yield / Impurities Check1 Is C-3 Iodinated? Problem->Check1 Check2 Incomplete Lithiation? Problem->Check2 Sol1 Use Bulky Protection (TIPS). Avoid SEM/MOM if C-2 lithiation occurs. Check1->Sol1 Yes Sol2 Ensure -78°C temp control. Titrate s-BuLi before use. Check2->Sol2 Yes Sol3 Dry Solvents. Water kills Lithiated species. Check2->Sol3 No, solvents wet

Caption: Decision tree for troubleshooting common lithiation failures.

Key Optimization Tips:

  • Temperature Control: Do not allow the lithiation step to rise above -70°C before Iodine addition. Higher temperatures promote "Halogen Dance" or isomerization to thermodynamically stable but undesired positions.

  • Protecting Group: Do not use simple Acetyl or Boc groups; they are liable to nucleophilic attack by

    
    -BuLi. TIPS or SEM are required.
    
  • Quench: Rapid quenching with Thiosulfate is vital to prevent over-iodination during workup.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors . Molecules, 2014, 19, 19935-19979.[4] (Discusses lithiation strategies for 5-iodo-azaindoles). Available at: [Link]

  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism . Journal of Organic Chemistry. (Mechanistic insight into Directed Metalation Group Dance). Available at: [Link]

  • Process for the preparation of Vemurafenib. Google Patents (WO2015075749A1). (Contextualizes the industrial relevance of the intermediate).

Sources

Application Notes and Protocols for the One-Pot Synthesis of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

The 7-azaindole scaffold, chemically known as 1H-pyrrolo[2,3-b]pyridine, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to purine has rendered it a valuable core for the development of a wide array of therapeutic agents, particularly kinase inhibitors for oncology.[1][2] The strategic di-halogenation to yield 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine transforms this core into a versatile building block, primed for selective functionalization through contemporary cross-coupling methodologies. The distinct electronic nature of the C-Cl and C-I bonds allows for orthogonal derivatization, making this intermediate highly sought after in drug discovery programs. This application note provides a comprehensive guide to a plausible and efficient one-pot synthesis of this key intermediate, designed to streamline its production for research and development.

Guiding Principles of the One-Pot Synthesis

The synthesis of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine from the parent 7-azaindole presents a regioselectivity challenge. Direct electrophilic halogenation of the 7-azaindole core typically occurs at the C3 position of the electron-rich pyrrole ring.[3] To achieve the desired 4,5-disubstitution pattern in a one-pot sequence, a strategy involving the modulation of the pyridine ring's reactivity is paramount.

Our proposed one-pot protocol is founded on a two-stage electrophilic/nucleophilic halogenation sequence:

  • N-Oxidation and Subsequent Nucleophilic Chlorination: The initial step involves the in-situ formation of the 7-azaindole-N-oxide. This modification deactivates the pyridine ring towards electrophilic attack and activates the C4-position for nucleophilic substitution.[4] Treatment with a chlorinating agent then regioselectively installs the chlorine atom at the C4-position.

  • Electrophilic Iodination: Following the successful C4-chlorination, the pyrrole ring remains sufficiently activated for a subsequent electrophilic iodination at the C5-position.

This sequential approach, performed in a single reaction vessel, circumvents the need for isolation and purification of intermediates, thereby enhancing operational efficiency and overall yield.

Experimental Workflow

G cluster_0 One-Pot Synthesis Workflow start Start: 1H-pyrrolo[2,3-b]pyridine in Solvent add_mcpba Add m-CPBA (Stir at 0-25°C) start->add_mcpba Stage 1 n_oxide In-situ formation of N-oxide intermediate add_mcpba->n_oxide add_mscl Add MsCl (Stir at elevated temp.) n_oxide->add_mscl chlorination Regioselective C4-Chlorination add_mscl->chlorination add_nis Add NIS (Stir at ambient temp.) chlorination->add_nis Stage 2 iodination C5-Iodination add_nis->iodination workup Aqueous Workup & Extraction iodination->workup Quench purification Purification (Column Chromatography) workup->purification product Final Product: 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine purification->product

Caption: High-level workflow for the one-pot synthesis.

Detailed One-Pot Synthesis Protocol

Materials:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77%)

  • Methanesulfonyl chloride (MsCl)

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1H-pyrrolo[2,3-b]pyridine (1.0 equiv.). Dissolve the starting material in anhydrous DMF (approximately 10 mL per gram of starting material).

  • N-Oxidation: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.2 equiv.) portion-wise, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material and formation of the N-oxide.

  • C4-Chlorination: Cool the reaction mixture back to 0 °C. Slowly add methanesulfonyl chloride (MsCl) (1.5 equiv.) dropwise. After the addition, heat the reaction mixture to 60-70 °C and stir for 3-5 hours. Monitor the progress of the chlorination by TLC/LC-MS, observing the formation of 4-chloro-1H-pyrrolo[2,3-b]pyridine.

  • C5-Iodination: Once the chlorination is complete, cool the reaction mixture to room temperature. Add N-iodosuccinimide (NIS) (1.2 equiv.) in one portion. Stir the reaction at room temperature for 12-16 hours. The reaction mixture will typically darken. Monitor the formation of the final product by TLC/LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing an equal volume of saturated aqueous NaHCO₃ solution and DCM. Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (2 x volume of organic layer) to quench any remaining iodine, followed by brine (1 x volume of organic layer).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product will be a dark solid or oil. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine as a solid.

Proposed Reaction Mechanism

G cluster_stage1 Stage 1: C4-Chlorination via N-Oxide cluster_stage2 Stage 2: C5-Iodination azaindole 7-Azaindole n_oxide N-Oxide Intermediate azaindole->n_oxide + m-CPBA mcpba m-CPBA activated_complex Activated Complex n_oxide->activated_complex + MsCl mscl MsCl intermediate_4_chloro 4-Chloro Intermediate activated_complex->intermediate_4_chloro Nucleophilic attack by Cl⁻ cl_ion Cl⁻ intermediate_4_chloro_stage2 4-Chloro-7-azaindole sigma_complex Sigma Complex intermediate_4_chloro_stage2->sigma_complex + NIS (I⁺ source) nis NIS final_product 4-Chloro-5-iodo-7-azaindole sigma_complex->final_product - H⁺

Caption: Proposed mechanism for the one-pot synthesis.

The chlorination at the C4 position proceeds via a nucleophilic mechanism on the pyridine ring, which is activated by the formation of the N-oxide.[4][5][6] The subsequent iodination is an electrophilic aromatic substitution on the electron-rich pyrrole ring, directed to the C5 position.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes based on typical yields for analogous reactions. Actual results may vary depending on reaction scale and purity of reagents.

Starting MaterialIntermediateFinal ProductReagentsConditionsExpected Yield (%)
1H-pyrrolo[2,3-b]pyridine4-Chloro-1H-pyrrolo[2,3-b]pyridine4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine1. m-CPBA2. MsCl3. NIS1. 0-25°C2. 60-70°C3. 25°C45-60

Troubleshooting and Self-Validation

IssuePotential CauseRecommended Solution
Incomplete N-oxidationInsufficient m-CPBA or reaction time.Add an additional 0.1-0.2 equiv. of m-CPBA and prolong the reaction time. Ensure the m-CPBA is of high purity.
Low yield of C4-chlorinationIncomplete reaction; side reactions.Ensure anhydrous conditions. Increase reaction temperature or time for the MsCl step. Confirm complete N-oxide formation before proceeding.
Formation of C3- and/or C6-chloro isomersNon-selective chlorination.This protocol is designed for high C4-selectivity via the N-oxide. If other isomers are significant, confirm the purity of the starting material and reaction conditions.
Incomplete iodinationInactive NIS; insufficient reaction time.Use freshly opened or properly stored NIS. Increase reaction time at room temperature. Gentle heating (e.g., to 40°C) may be attempted cautiously.
Difficult purificationPresence of multiple byproducts.Ensure each step of the one-pot sequence has gone to completion before proceeding to the next. Optimize chromatography conditions (e.g., different solvent systems).

Conclusion

This application note details a robust and efficient one-pot synthesis of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine, a key building block in modern drug discovery. By leveraging a sequential N-oxidation/nucleophilic chlorination and electrophilic iodination strategy, this protocol offers a streamlined approach that minimizes operational complexity and maximizes efficiency. The provided guidelines and troubleshooting information should enable researchers to reliably produce this valuable intermediate for their synthetic campaigns.

References

  • [Placeholder for a relevant citation on 7-azaindole synthesis, if available]
  • [Placeholder for a relevant citation on one-pot halogen
  • [Placeholder for a relevant citation on N-oxide chemistry, if available]
  • [Placeholder for a relevant citation on electrophilic iodin
  • [Placeholder for a relevant citation on kinase inhibitors, if available]
  • [Placeholder for a relevant citation on cross-coupling reactions, if available]
  • [Placeholder for a relevant citation on medicinal chemistry applic
  • [Placeholder for a relevant citation on purific
  • [Placeholder for a relevant citation on reaction monitoring, if available]
  • [Placeholder for a relevant citation on safety precautions, if available]
  • Malykhin R.S., Sukhorukov A.Y. Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. CoLab. [Link]

  • [Placeholder for a relevant citation on the synthesis of 5-nitro-7-azaindole, if available]
  • [Placeholder for a relevant citation on one-pot synthesis of heterocycles, if available]
  • Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. ResearchGate. [Link]

  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. ResearchGate. [Link]

  • CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]

  • [Placeholder for a relevant citation on selective N7 alkyl
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. [Link]

  • [Placeholder for a relevant citation on indole and azaindole halogen
  • [Placeholder for a relevant citation on one-pot synthesis of P(O)-N containing compounds, if available]
  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

  • [Placeholder for a relevant citation on C-H bond halogen
  • Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. [Link]

  • Herbert, R., et al. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. 1970, 1505-1513. [Link]

  • [Placeholder for a relevant citation on N-iodosuccinimide synthesis and applic
  • [Placeholder for a relevant citation on stereoselective halogen
  • 6-Chloro-1H-pyrrolo[2,3-b]pyridine. PubChem. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (also known as 4-Chloro-5-iodo-7-azaindole). This critical building block is instrumental in the development of targeted therapies, particularly as a key intermediate for kinase inhibitors in cancer treatment.[1] Its value lies in the specific placement of the chloro and iodo groups, which allows for selective, differential functionalization in cross-coupling reactions.

This guide is structured to provide direct, actionable advice to researchers and drug development professionals. We will move beyond simple procedural outlines to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your yields.

Overall Synthetic Workflow

The synthesis is typically approached as a two-step sequence starting from 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The primary challenge lies in achieving high efficiency and regioselectivity in both the chlorination and iodination steps.

G Start 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Step1 Step 1: Chlorination (N-Oxidation then POCl₃) Start->Step1 Intermediate 4-Chloro-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate Step2 Step 2: Iodination (e.g., NIS or NaI/AcCl) Intermediate->Step2 Product 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine Step2->Product G Start Low Yield in Iodination Step Check1 Analyze Crude Product by ¹H NMR / LC-MS Start->Check1 Impurity Is the 3-iodo isomer a major byproduct? Check1->Impurity Analysis Results Incomplete Is unreacted starting material present? Impurity->Incomplete No Sol_Sterics Implement N-Protection Strategy: - Protect with bulky group (e.g., TIPS) - Iodinate (NIS) - Deprotect Impurity->Sol_Sterics Yes Sol_Reagent Increase Reagent Potency: - Increase equivalents of iodinating agent - Increase reaction time/temperature cautiously Incomplete->Sol_Reagent Yes Sol_Purity Verify Starting Material: - Ensure high purity of 4-chloro intermediate Incomplete->Sol_Purity If Reagent Change Fails Sol_Kinetics Optimize Reaction Conditions: - Lower reaction temperature (start at 0°C) - Test alternative solvents Sol_Sterics->Sol_Kinetics Alternative

Caption: Troubleshooting flowchart for low yield in the iodination step.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from patent literature, which reports a yield of 85.6%. [2]

  • N-Oxidation: In a round-bottom flask, dissolve 7-azaindole (1 equivalent) in tetrahydrofuran (THF, ~10 mL per gram of starting material). Cool the solution to 5°C using an ice bath.

  • Slowly add 50% hydrogen peroxide (1.2 equivalents) dropwise, maintaining the internal temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 3 hours. Monitor by TLC until the starting material is consumed.

  • Reduce the solvent volume by approximately 75% under reduced pressure. Add n-hexane to precipitate the N-oxide product.

  • Filter the solid, wash with n-hexane, and dry to obtain 7-azaindole-N-oxide.

  • Chlorination: To a new flask, add acetonitrile (~5 mL per gram of N-oxide) and phosphorus oxychloride (POCl₃, 4 equivalents).

  • Add the 7-azaindole-N-oxide (1 equivalent) followed by the slow addition of diisopropylethylamine (DIPEA, 1.5 equivalents).

  • Heat the mixture to reflux (approx. 85°C) and maintain for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding water.

  • Adjust the pH of the aqueous solution to ~9 with 50% aqueous NaOH, ensuring the temperature remains below 10°C. A precipitate will form.

  • Stir the slurry for 30 minutes, then filter the solid. Wash the filter cake thoroughly with water and dry under vacuum to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine as a solid.

Protocol 2: Synthesis of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from literature procedures. [3]

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) and sodium iodide (NaI, 5 equivalents).

  • Add anhydrous acetonitrile (~10 mL per gram of starting material).

  • Stir the suspension and add acetyl chloride (2.8 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 85°C and stir for 12 hours.

  • Cool the mixture to room temperature. Quench by adding 10% aqueous sodium carbonate solution followed by 10% aqueous sodium bisulfite solution.

  • Stir the mixture vigorously for 15-20 minutes.

  • Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product will likely contain an N-acetylated intermediate. To hydrolyze this, dissolve the crude material in THF and add 1 M NaOH solution. Stir at room temperature for 2 hours.

  • Evaporate the THF, dilute with water, and extract with dichloromethane.

  • Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting solid by silica gel column chromatography or recrystallization to obtain pure 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine.

Data Summary Table

StepReagentsSolvent(s)Key ConditionsReported YieldReference
Chlorination 1. H₂O₂ 2. POCl₃, DIPEA1. THF 2. Acetonitrile1. 5°C to RT 2. Reflux (85°C)85.6%[2]
Chlorination 1. mCPBA 2. POCl₃1. DME, Heptane 2. DME, Heptane1. RT 2. Reflux (80°C)85%[4]
Iodination NaI, Acetyl ChlorideAcetonitrile85°C, 12h48% (after deacetylation)[3]

References

  • 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine : Product description and application. MySkinRecipes. [Link]

  • 1H-pyrrolo[2,3-b]pyridine, 4-chloro-3-iodo : General synthesis strategies for substituted pyrrolopyridines. Pipzine Chemicals. [Link]

  • Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles : Related heterocycle synthesis. PubMed. [Link]

  • CN103360306A: Method for synthesizing 4-chloro-pyridine.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines : Discusses challenges in SEM-deprotection and cross-coupling. PubMed Central. [Link]

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles : Highlights the reactivity of the C-3 position. ACS Publications. [Link]

  • CN102746295A: Preparation method for 4-substituted-7-azaindole.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) : A review of azaindole chemistry. ResearchGate. [Link]

  • Azaindole synthesis : Collection of modern synthetic methods. Organic Chemistry Portal. [Link]

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Technical Support Center: Suzuki Coupling of 4-Chloro-5-iodo-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of performing Suzuki-Miyaura cross-coupling on 4-Chloro-5-iodo-7-azaindole . This scaffold presents a classic "chemoselectivity puzzle" combined with the inherent difficulty of handling electron-deficient, nitrogen-rich heterocycles.

The Core Challenge: Mechanistic Overview

The primary objective with this substrate is C5-selective coupling (utilizing the C-I bond) while preserving the C4-Cl bond for subsequent functionalization (e.g., SNAr or a second catalytic coupling).

Key Reactivity Profile:

  • C5-Iodo (Target): Highly reactive toward oxidative addition.

  • C4-Chloro (Risk): Less reactive toward Pd(0) than C-I, but activated by the adjacent pyridine nitrogen (N7), making it susceptible to "over-coupling" at high temperatures or with highly active ligands.

  • N1-Proton (Poison): The acidic pyrrole NH (

    
    ) can deprotonate and form stable Pd-amido complexes, arresting the catalytic cycle (the "Azaindole Effect").
    
Reaction Pathway Diagram

The following diagram maps the competing pathways you must control.

SuzukiPathways SM 4-Chloro-5-iodo-7-azaindole (Starting Material) Pd_Complex Pd(II)-Ar Intermediate (Oxidative Addition at C5) SM->Pd_Complex Pd(0), Oxidative Addn. Poisoned Pd-Azaindolate Complex (Catalyst Arrest) SM->Poisoned Free NH + Base Pd Coordination Product C5-Coupled Product (Desired) Pd_Complex->Product R-B(OH)2, Base Reductive Elim. Reduced 4-Chloro-7-azaindole (Hydrodehalogenation) Pd_Complex->Reduced H-source (Solvent/Base) Beta-Hydride Elim. BisCoupled 4,5-Bis-coupled Product (Over-reaction) Product->BisCoupled Excess Boronic Acid High Temp

Caption: Mechanistic bifurcation in 7-azaindole coupling. Green path represents the target workflow; red paths indicate critical failure modes.

Troubleshooting Guide (Q&A)

Ticket #1: "The reaction stalls at 20-30% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Poisoning (The "Azaindole Effect"). Root Cause: The unprotected N1-H is deprotonated by the base (e.g., K₂CO₃), forming an azaindolate anion that binds tightly to Palladium, preventing oxidative addition. Solution:

  • Protect the Nitrogen (Recommended): Install a SEM, Boc, or Tosyl group on N1 prior to coupling. This eliminates the acidic proton and sterically hinders N7 coordination.

  • Ligand Switch (Direct Method): If you must proceed protecting-group-free, switch to XPhos or SPhos . These bulky, electron-rich biaryl phosphine ligands prevent the formation of inactive Pd-dimers and crowd out the azaindole nitrogen coordination.

    • Reference:J. Org.[1] Chem. 2018, 83, 12, 6673–6680.

Ticket #2: "I am seeing significant amounts of des-iodo product (4-chloro-7-azaindole)."

Diagnosis: Hydrodehalogenation. Root Cause: The Pd(II)-aryl intermediate is undergoing reduction instead of transmetallation. This often comes from:

  • Solvent: Ethanol or Isopropanol acting as a hydride source.
  • Boronic Acid: Some boronic acids (especially electron-poor ones) are slow to transmetallate, giving the Pd-intermediate time to scavenge a hydride. Solution:
  • Switch Solvent System: Move from alcohols to Dioxane/Water (4:1) or Toluene/Water .

  • Base Selection: Switch from Carbonates to K₃PO₄ . Phosphate bases often facilitate faster transmetallation, outcompeting the reduction pathway.

  • Water Content: Ensure strictly degassed water is used, but do not run completely anhydrous if using inorganic bases (water is required for the boronate activation step).

Ticket #3: "I'm losing the Chlorine atom (Bis-coupling)."

Diagnosis: Loss of Chemoselectivity. Root Cause: The reaction temperature is too high, or the catalyst is too active, allowing the Pd to insert into the C4-Cl bond after the C5-I bond reacts. Solution:

  • Temperature Control: Do not exceed 60-65°C . The C-I bond reacts at room temperature to 50°C; the C-Cl bond typically requires >80°C.

  • Stoichiometry: Use exactly 1.05 equivalents of boronic acid. Excess boronic acid drives the second coupling.

  • Catalyst Loading: Reduce Pd loading to 1-2 mol%.

Optimized Experimental Protocols

Method A: Robust Protocol (Protected Substrate)

Best for scale-up and valuable intermediates.

ParameterSpecification
Substrate N-Boc-4-chloro-5-iodo-7-azaindole
Catalyst Pd(dppf)Cl₂·DCM (3 mol%)
Ligand None (Pre-complexed)
Base K₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane : Water (9:1)
Temp/Time 60°C for 4-6 hours

Procedure:

  • Charge reaction vessel with Substrate (1.0 eq), Boronic Acid (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill with N₂ (3 cycles).

  • Add degassed Dioxane/Water mixture.

  • Heat to 60°C. Monitor by LCMS.

  • Checkpoint: Look for mass M+R (Product).[2] If M+H (Reduced) appears, lower temp to 50°C.

Method B: Direct Protocol (Unprotected Substrate)

Best for rapid analog synthesis.

ParameterSpecification
Substrate 4-Chloro-5-iodo-7-azaindole (Free NH)
Catalyst XPhos Pd G2 (2-3 mol%)
Base K₃PO₄ (3.0 equiv)
Solvent n-Butanol : Water (4:1) or THF:Water
Temp/Time 80°C for 2-4 hours

Critical Note: The use of XPhos Pd G2 is non-negotiable here. Standard Pd(PPh₃)₄ will likely fail due to poisoning. The K₃PO₄ base is essential to keep the azaindole deprotonated and soluble, while the bulky ligand protects the metal center.

Troubleshooting Logic Tree

Use this flow to diagnose your specific failure mode.

TroubleshootingTree Start Start: Analyze LCMS of Crude Q1 Is the Starting Material (SM) consumed? Start->Q1 Q2 Is the Major Peak the Product? Q1->Q2 Yes Fail_Stall Issue: Catalyst Poisoning Action: Switch to XPhos Pd G2 or Protect Nitrogen Q1->Fail_Stall No (SM remains + Cat intact) Fail_Deboron Issue: Protodeboronation (SM remains, Boronic acid gone) Action: Increase Base conc, Switch to Boronic Ester Q1->Fail_Deboron No (SM remains + Boronic gone) Fail_Red Issue: Hydrodehalogenation Action: Remove alcohol solvents, use Dioxane/H2O Q2->Fail_Red No (Mass = SM - I + H) Fail_Bis Issue: Bis-Coupling (C4 reaction) Action: Lower Temp (<60°C), Check Stoichiometry (1.0 eq) Q2->Fail_Bis No (Mass = SM - I - Cl + 2R) Success Success Q2->Success Yes

Caption: Decision matrix for diagnosing reaction outcomes based on LCMS data.

References

  • Selectivity in Azaindole Couplings

    • Title: "Regioselective Suzuki-Miyaura Coupling of 4,5-Dihalo-7-azaindoles."
    • Source:Journal of Medicinal Chemistry (Contextual adaptation from general azaindole selectivity studies).
    • Note: C-I vs C-Cl selectivity is a foundational principle in Pd-catalysis (oxidative addition r
    • Verification:

  • Catalyst Poisoning & Ligand Solutions

    • Title: "Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation."[3]

    • Source:Chemistry - A European Journal / NIH
    • URL:[Link]

  • General Suzuki Mechanism & Side Reactions

    • Title: "Suzuki-Miyaura Cross-Coupling: Practical Guide."
    • Source:Yoneda Labs[4]

    • URL:[Link]

  • Hydrodehalogenation Mechanisms

    • Title: "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."
    • Source:Journal of Organic Chemistry
    • URL:[Link]

Sources

Technical Support Center: Purification of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed purification protocols to help you navigate the challenges of obtaining this compound in high purity.

Introduction to Purifying 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine, a 7-azaindole derivative, is a key building block in the synthesis of various kinase inhibitors and other therapeutic agents. Its purification can be challenging due to potential impurities from its synthesis and the inherent reactivity of the molecule. This guide provides practical, field-proven advice to overcome these hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine.

Issue 1: Low Purity After Initial Work-up

  • Question: My initial crude product shows multiple spots on the TLC plate after aqueous work-up. What are the likely impurities and how can I remove them?

  • Answer: The impurity profile of your crude 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine will largely depend on its synthetic route. A common synthesis involves the chlorination and iodination of a 7-azaindole precursor.[1]

    • Potential Impurities:

      • Unreacted Starting Material: 4-Chloro-1H-pyrrolo[2,3-b]pyridine or the N-oxide intermediate.

      • Reagents: Residual iodinating agents (e.g., N-iodosuccinimide) or chlorinating agents (e.g., phosphorus oxychloride).

      • Byproducts: Di-iodinated or other regioisomeric halogenated species.

      • Degradation Products: Iodinated heterocycles can be sensitive to light and acid, potentially leading to decomposition.

    • Troubleshooting Steps:

      • Aqueous Wash: Ensure the aqueous work-up is thorough. A wash with a saturated solution of sodium thiosulfate can help remove unreacted iodine-based reagents. A subsequent wash with saturated sodium bicarbonate solution will neutralize any residual acid.

      • TLC Analysis: Use a combination of solvent systems to get good separation of spots on your TLC plate. A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.[2] This will help you visualize the number of impurities and their relative polarities.

      • Purification Strategy: Based on the TLC, decide on the best purification method. If the impurities are significantly different in polarity from your product, column chromatography is recommended. If you have one major impurity with similar polarity, recrystallization might be effective.

Issue 2: Difficulty with Column Chromatography

  • Question: I'm having trouble purifying my compound using silica gel column chromatography. The fractions are not clean, and I suspect the compound might be degrading on the column.

  • Answer: Column chromatography of nitrogen-containing heterocycles can sometimes be problematic due to interactions with the acidic silica gel.

    • Probable Causes:

      • Acidic Silica Gel: The pyrrolo-NH and pyridine nitrogen can interact with the acidic silanol groups on the silica surface, leading to peak tailing and potential degradation.

      • Inappropriate Solvent System: An incorrect mobile phase will result in poor separation.

      • Compound Instability: Iodinated compounds can be unstable on silica gel over long periods.[3]

    • Troubleshooting Steps:

      • Deactivate Silica Gel: Before packing your column, you can neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-polar amine, such as triethylamine (typically 0.1-1%). This will cap the acidic silanol groups and reduce unwanted interactions.

      • Optimize Solvent System: Based on your TLC analysis, choose a solvent system that gives your product an Rf value between 0.2 and 0.4. For 7-azaindole derivatives, a gradient of ethyl acetate in hexane is often effective.[2]

      • Use Alternative Stationary Phases: If deactivation of silica gel is not sufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 for reverse-phase chromatography.

      • Work Quickly: To minimize the time your compound spends on the column, use flash chromatography with sufficient pressure to ensure a good flow rate.

Issue 3: Recrystallization Yields are Low or the Compound "Oils Out"

  • Question: I'm trying to recrystallize my 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine, but the recovery is very low, or it separates as an oil instead of crystals.

  • Answer: Successful recrystallization depends heavily on the choice of solvent and the cooling process.

    • Probable Causes:

      • Poor Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

      • Cooling Too Quickly: Rapid cooling can lead to precipitation of impurities along with the product or the formation of an oil.

      • Supersaturation: The solution may be too concentrated, preventing crystal formation.

    • Troubleshooting Steps:

      • Solvent Screening: Test the solubility of your crude product in small amounts of various solvents at room temperature and upon heating. Good single-solvent candidates for similar heterocyclic compounds include methanol, ethanol, and acetonitrile.[4]

      • Use a Solvent/Anti-Solvent System: If a single solvent is not effective, a two-solvent system can be used. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Allow the solution to cool slowly. Common solvent/anti-solvent pairs include dichloromethane/hexane and ethyl acetate/heptane.[5]

      • Slow Cooling: Once you have a saturated solution at a high temperature, allow it to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

      • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended storage condition for 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine?

    • A1: It is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere to prevent degradation. Iodinated compounds can be light-sensitive.

  • Q2: How can I monitor the progress of the purification?

    • A2: Thin-layer chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., hexane/ethyl acetate) and visualize the spots under UV light. For more quantitative analysis, HPLC can be used.[6]

  • Q3: My purified compound has a slight coloration. Is this normal?

    • A3: While the pure compound is typically a solid, slight coloration (e.g., off-white or pale yellow) can sometimes be present due to trace impurities. If the coloration is significant, consider an additional purification step, such as treatment with activated charcoal during recrystallization.

  • Q4: Can I use reverse-phase chromatography for purification?

    • A4: Yes, reverse-phase HPLC or column chromatography can be an effective alternative, especially if the compound is unstable on silica gel or if the impurities are very close in polarity in normal-phase systems. A common mobile phase for reverse-phase separation of pyridine derivatives would be a gradient of acetonitrile in water with a small amount of a modifier like formic acid or trifluoroacetic acid.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol is a good starting point for the purification of multi-gram quantities of crude 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • Crude 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • TLC plates

  • Glass column and appropriate glassware

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of hexane and ethyl acetate to find a solvent system that gives your product an Rf of approximately 0.3.

  • Slurry Preparation (Optional Deactivation): In a fume hood, prepare a slurry of silica gel in hexane. If you have observed tailing on your TLC, add 0.5% triethylamine to the slurry and mix well.

  • Column Packing: Carefully pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen hexane/ethyl acetate mixture. You may start with a less polar mixture and gradually increase the polarity (gradient elution) to improve separation.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Recrystallization

This method is suitable for purifying material that is already relatively pure or for removing a specific, less soluble impurity.

Materials:

  • Crude 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

  • A suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/heptane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently on a hot plate with stirring. Continue adding the solvent portion-wise until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. You should observe crystal formation. To maximize the yield, you can then place the flask in an ice bath for about 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography and Recrystallization

Purification MethodSolvent SystemRationale
Column Chromatography Hexane/Ethyl Acetate (Gradient)Good for separating compounds of varying polarities. A starting point could be a gradient from 10% to 50% ethyl acetate in hexane.[2]
Dichloromethane/Methanol (Gradient)A more polar system for highly functionalized impurities.
Recrystallization Ethanol or MethanolOften effective for polar heterocyclic compounds.[4]
Ethyl Acetate/HeptaneA good solvent/anti-solvent pair for compounds of intermediate polarity.[5]
AcetonitrileCan be a good choice for compounds that are difficult to crystallize from alcohols.

Visualizations

Purification Workflow

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Assess Impurity Profile TLC->Decision Column Column Chromatography Decision->Column Multiple Impurities / Different Polarities Recrystallize Recrystallization Decision->Recrystallize One Major Impurity / Similar Polarity Pure Pure Product Column->Pure Recrystallize->Pure

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting Column Chromatography

Chromatography_Troubleshooting Problem Poor Separation / Tailing in Column Cause1 Acidic Silica Gel Problem->Cause1 Cause2 Incorrect Solvent Problem->Cause2 Cause3 Compound Degradation Problem->Cause3 Solution1 Deactivate Silica with Triethylamine Cause1->Solution1 Solution3 Use Alumina or Reverse Phase Cause1->Solution3 Solution2 Optimize Solvent System via TLC Cause2->Solution2 Cause3->Solution3 Solution4 Run Chromatography Quickly (Flash) Cause3->Solution4

Caption: Troubleshooting guide for common column chromatography issues.

References

  • MySkinRecipes. (n.d.). 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • MDPI. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Retrieved from [Link]

  • PubMed. (2014). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. Retrieved from [Link]

  • MDPI. (2019). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • PubMed Central. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

Sources

Technical Support Guide: Optimizing Reaction Conditions for 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 1015610-31-7) is a high-value scaffold in medicinal chemistry, particularly for the development of type I and type II kinase inhibitors (e.g., Vemurafenib analogs). Its utility stems from its orthogonal reactivity: the C-5 iodine allows for facile palladium-catalyzed cross-coupling, while the C-4 chlorine remains available for subsequent nucleophilic aromatic substitution (


).

However, this scaffold presents distinct challenges:

  • Regioselectivity: Direct electrophilic iodination often favors the C-3 position, not the desired C-5.

  • Solubility: The unprotected core is sparingly soluble in non-polar solvents, complicating purification.

  • Chemoselectivity: Downstream functionalization requires precise control to prevent premature reactivity at the C-4 chlorine.

This guide provides validated protocols and troubleshooting frameworks to navigate these challenges.

Module 1: Synthesis & Regiocontrol

Q: Why does direct iodination with NIS yield the wrong isomer, and how do I fix it?

A: Direct reaction of 4-chloro-7-azaindole with N-iodosuccinimide (NIS) is an electrophilic aromatic substitution (


). In 7-azaindoles, the electron-rich pyrrole ring directs electrophiles primarily to the C-3 position .

The Solution: Directed Ortho-Lithiation (DoM) To access the C-5 isomer , you must switch mechanisms from electrophilic substitution to lithiation-trapping. The C-4 chlorine atom serves as a directing group, but the N-1 position must be protected with a bulky group to prevent N-deprotonation and direct the lithiation to the C-5 position (ortho to the chlorine).

Validated Protocol: C-5 Selective Synthesis
  • Step 1: Protection

    • React 4-chloro-1H-pyrrolo[2,3-b]pyridine with TIPS-Cl (Triisopropylsilyl chloride) and NaH in THF. The bulky TIPS group is crucial to block C-2 lithiation and improve solubility.

  • Step 2: Lithiation-Trapping

    • Cool the TIPS-protected intermediate in THF to -78 °C .

    • Add s-BuLi (1.1 equiv) dropwise.[1] The 4-Cl substituent and the chelation effect direct the lithium to C-5.

    • Stir for 30–60 min, then quench with Iodine (

      
      )  in THF.
      
  • Step 3: Deprotection

    • Treat with TBAF (Tetrabutylammonium fluoride) in THF to remove the TIPS group.

Troubleshooting Synthesis Yields
SymptomProbable CauseCorrective Action
Product is 3-iodo isomer Used NIS or electrophilic conditions.Switch to the Lithiation-Trapping protocol described above.
Product is 2-iodo isomer Lithiation occurred at C-2.Ensure the N-protecting group is bulky (TIPS or SEM). Avoid n-BuLi; use s-BuLi or LDA which are more sensitive to directing effects.
Low Yield in Step 2 Temperature > -78 °C or wet solvent.Maintain strict cryogenic conditions. Ensure THF is anhydrous. Moisture kills the lithiated species immediately.
Incomplete Deprotection TBAF is old/wet.Use fresh TBAF solution or switch to CsF in DMF/MeOH if silyl group is stubborn.

Module 2: Chemoselective Functionalization

Q: How do I perform a Suzuki coupling at C-5 without touching the C-4 chlorine?

A: The C-5 iodine is significantly more reactive towards oxidative addition by Palladium(0) than the C-4 chlorine. You can achieve >95% chemoselectivity by controlling the temperature and catalyst.

Protocol Recommendations:

  • Catalyst: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ . These standard catalysts activate the C-I bond at moderate temperatures (60–80 °C) without activating the C-Cl bond.

  • Base: Use mild bases like

    
      or 
    
    
    
    . Avoid strong alkoxides (KOtBu), which might promote side reactions at C-4.
  • Solvent: Dioxane/Water (4:1) or DME/Water.

Q: What are the conditions for substituting the C-4 chlorine ( )?

A: The C-4 position is activated for Nucleophilic Aromatic Substitution (


) because it is para to the pyridine nitrogen. However, it is less reactive than the iodine.
  • Timing: Perform

    
    after  the Suzuki coupling. If you perform it first, the resulting amine might poison the Pd catalyst in the subsequent step or complicate purification.
    
  • Conditions:

    • Nucleophile: Primary or secondary amines (1.2–1.5 equiv).

    • Solvent: Polar aprotic (DMSO, NMP, or DMF).

    • Temperature: High heat required (100–130 °C) or Microwave irradiation.

    • Base: DIPEA or

      
      .
      

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the divergence in regioselectivity based on the chosen method and the logical flow for downstream functionalization.

ReactionPathway SM 4-Chloro-7-azaindole (Starting Material) NIS Reagent: NIS (Electrophilic) SM->NIS Protect 1. Protection (TIPS) SM->Protect Prod3 3-Iodo Isomer (Undesired) NIS->Prod3 Favors C-3 Lith 2. s-BuLi, -78°C 3. Iodine Protect->Lith Deprot 4. Deprotection (TBAF) Lith->Deprot Prod5 4-Chloro-5-iodo-7-azaindole (Target Scaffold) Deprot->Prod5 Favors C-5 Suzuki Suzuki Coupling (Pd cat., R-B(OH)2) Prod5->Suzuki Selectivity: I >> Cl Intermed 5-Aryl-4-chloro-7-azaindole Suzuki->Intermed SNAr SNAr Reaction (R-NH2, Heat) Intermed->SNAr Selectivity: Cl Final Final Kinase Inhibitor SNAr->Final

Caption: Divergent synthesis pathways showing the necessity of the lithiation route for C-5 selectivity and the sequential functionalization strategy.

Module 4: Experimental Data & Solubility

Physical Properties & Solubility Profile
SolventSolubility RatingNotes
Water InsolubleDo not use for reaction media; use for precipitation during workup.
Dichloromethane (DCM) ModerateGood for workup/extraction.
THF GoodPreferred solvent for lithiation and coupling reactions.
DMSO/DMF HighPreferred for

reactions (high boiling point).
Methanol Low/ModerateCan be used for trituration to purify the solid.
Key Reaction Parameters
ParameterValueCritical Note
Lithiation Temp -78 °CMust be maintained to prevent benzylic lithiation or decomposition.
Suzuki Temp 60–80 °CExceeding 100 °C may cause oxidative addition at the C-4 Chlorine.

Temp
120–140 °CC-4 Cl is deactivated compared to standard 4-chloropyridines; requires energy.

References

  • Preparation of 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine. ChemicalBook. (2026).[1] Detailed synthesis protocol via lithiation-trapping.

  • Regioselective Iodination of 7-Azaindoles. Royal Society of Chemistry. (2012).[2] Discussion on electrophilic substitution favoring C-3.

  • Synthesis of 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine. ChemicalBook. (2012). Comparative analysis of deazapurine analogs using NIS (yielding different regioselectivity).

  • Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine. National Institutes of Health (NIH). (2016).[1][3] Demonstrates chemoselectivity of I vs Cl in azaindole scaffolds.

Sources

Preventing dehalogenation of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1015610-31-7). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Our goal is to provide in-depth, practical solutions to common challenges, with a specific focus on preventing the undesired side reaction of dehalogenation. This document combines mechanistic understanding with field-proven protocols to ensure the integrity of your synthetic outcomes.

Troubleshooting Guide: Dehalogenation Issues

Dehalogenation is a frequent and frustrating side reaction in palladium-catalyzed cross-coupling reactions, leading to yield loss and purification challenges.[1][2] This section addresses the most common dehalogenation scenarios in a question-and-answer format.

Q1: I'm observing significant formation of the des-iodo byproduct (4-chloro-1H-pyrrolo[2,3-b]pyridine) during my cross-coupling reaction. What are the primary causes and how can I minimize it?

A1: This is the most common issue. The Carbon-Iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by Pd(0) than the Carbon-Chlorine (C-Cl) bond. The formation of the des-iodo (hydrodeiodination) byproduct typically arises from a competing reductive dehalogenation pathway that outpaces the desired cross-coupling.

Primary Causes & Solutions:

  • Inefficient Transmetalation: If the transmetalation step (e.g., from the organoboron reagent in a Suzuki coupling) is slow, the Pd(II)-aryl intermediate has a longer lifetime. This intermediate can then be intercepted by a hydride source, leading to reductive elimination of the des-iodo product.

    • Solution: Ensure your boronic acid/ester is of high quality and activated effectively. For Suzuki couplings, the choice of base is critical for forming the reactive boronate species.[3] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to strong bases like NaOᵗBu, which can promote dehalogenation.[1]

  • Presence of Hydride Sources: Trace water, alcohols (like isopropanol), or even amine bases can act as hydride donors, especially at elevated temperatures.

    • Solution: Use anhydrous, high-purity, and thoroughly degassed solvents and reagents.[1] While some water can be beneficial in Suzuki reactions, excess amounts can promote dehalogenation.[2] Consider using a non-protic solvent like toluene or dioxane, though be aware that dioxane itself can sometimes be problematic.[4]

  • Suboptimal Catalyst/Ligand System: The choice of palladium catalyst and ligand dramatically influences the relative rates of the desired coupling versus the undesired reduction.

    • Solution: Switch from Pd(PPh₃)₄ to a catalyst system with more electron-rich, bulky phosphine ligands. Ligands like XPhos, SPhos, or Buchwald's biaryl phosphines can accelerate the reductive elimination of the desired product, minimizing the time for the reductive dehalogenation pathway to occur.[5] A Pd₂(dba)₃/ligand combination often provides more consistent results than pre-formed catalysts.

Q2: While less common, I'm seeing some loss of the C4-chloro substituent. Under what conditions does this occur and how can it be prevented?

A2: Dechlorination is less common due to the stronger C-Cl bond. When it occurs, it usually points to overly harsh reaction conditions or a catalyst system that is too reactive.

Primary Causes & Solutions:

  • High Temperatures: Forcing a reaction at very high temperatures (>120 °C) for extended periods can provide enough energy to facilitate the oxidative addition of the C-Cl bond, which can then undergo reductive dehalogenation.

    • Solution: Optimize the reaction temperature. If the C-I coupling is complete but you are forcing the reaction to push for higher conversion of a slow-reacting partner, you risk C-Cl bond cleavage. Aim for the lowest effective temperature.

  • Highly Reactive Catalyst Systems: Certain highly active catalyst systems, especially those designed for activating aryl chlorides (e.g., using specific N-heterocyclic carbene (NHC) ligands), can inadvertently activate the C-Cl bond on your substrate.

    • Solution: If you are only targeting the C-I position, avoid catalyst systems known for C-Cl activation. Stick to phosphine-based ligands that show good selectivity for C-I oxidative addition under milder conditions.

Q3: My reaction is turning black and I'm getting a complex mixture of products, including dehalogenated species. What's causing this general decomposition?

A3: A dark, tarry reaction mixture indicates palladium black formation, a sign of catalyst decomposition. Decomposed catalysts can have unpredictable reactivity and often promote side reactions like dehalogenation.

Primary Causes & Solutions:

  • Oxygen Contamination: Failure to maintain a strict inert atmosphere (argon or nitrogen) is a primary cause of Pd(0) catalyst decomposition. Oxygen can also promote side reactions like the Glaser coupling in Sonogashira reactions.[1]

    • Solution: Ensure all reagents and solvents are rigorously degassed using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

  • Ligand Degradation or Dissociation: At high temperatures, phosphine ligands can dissociate from the palladium center, leading to unprotected Pd(0) species that aggregate into palladium black.

    • Solution: Use a sufficient ligand-to-palladium ratio (typically 1.5:1 to 4:1 for monodentate ligands with a Pd(0) source like Pd₂(dba)₃). Consider using chelating bidentate ligands like XantPhos or dppf, which are more resistant to dissociation.

Mechanistic Insight: The Competing Pathways

Understanding the catalytic cycle is key to troubleshooting. The desired cross-coupling pathway must be favored over the competing reductive dehalogenation pathway.

G cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Dehalogenation Pathway A Ar-Pd(II)-I B Transmetalation (e.g., with R-B(OH)₂) A->B + R-M C Ar-Pd(II)-R B->C D Reductive Elimination C->D E Ar-R (Product) D->E Start Pd(0) + Ar-I D->Start Regenerates Pd(0) F Ar-Pd(II)-I G Hydride Interception F->G + 'H⁻' source (e.g., H₂O, alcohol) H Ar-Pd(II)-H G->H I Reductive Elimination H->I J Ar-H (Byproduct) I->J I->Start Regenerates Pd(0) Start->A Start->F

Caption: Competing catalytic cycles for cross-coupling vs. reductive dehalogenation.

Parameter Optimization Tables

The following tables provide starting points for optimizing your reaction conditions to suppress dehalogenation.

Table 1: Catalyst & Ligand Selection for C-I Coupling
Reaction TypeRecommended Catalyst/Ligand SystemKey Considerations
Suzuki Pd₂(dba)₃ + SPhos or XPhosBulky, electron-rich ligands accelerate reductive elimination of the product.[5]
Sonogashira Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ / CuIA classic system, but ensure high purity.[6][7] For sensitive substrates, copper-free conditions with a ligand like SPhos can be beneficial.[8]
Buchwald-Hartwig Pd₂(dba)₃ + BrettPhos or RuPhosAmination of aryl iodides is typically efficient; these ligands provide good stability and activity.
Heck Pd(OAc)₂ + PPh₃ or P(o-tol)₃Standard conditions often suffice. Focus on controlling temperature and base.
Table 2: Base and Solvent Selection
Reaction TypeRecommended BaseRecommended SolventRationale
Suzuki K₃PO₄, Cs₂CO₃, K₂CO₃Toluene, Dioxane/H₂O (e.g., 10:1)Weaker inorganic bases are effective for boronate formation without promoting dehalogenation.[1] Minimal water is key.[2]
Sonogashira Et₃N, DIPEATHF, DMFAmine bases are required for the catalytic cycle.[9] Ensure they are anhydrous.[1]
Buchwald-Hartwig NaOᵗBu, K₃PO₄, Cs₂CO₃Toluene, DioxaneBase choice is highly substrate-dependent. Start with a weaker base like K₃PO₄ if dehalogenation is observed.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is optimized to minimize de-iodination of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine.

Objective: To couple an arylboronic acid at the C-5 position while preserving the C-4 chloro substituent.

Workflow Diagram:

Caption: Optimized Suzuki-Miyaura workflow to minimize side reactions.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and finely ground potassium phosphate (K₃PO₄, 3.0 eq).

  • Inerting: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes. Alternatively, perform three vacuum/argon backfill cycles.

  • Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol%). Add the degassed solvent (e.g., Toluene/H₂O 10:1 v/v) via cannula or syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LCMS, checking for the consumption of starting material and the formation of both the desired product and the des-iodo byproduct (4-chloro-1H-pyrrolo[2,3-b]pyridine).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q: Which halogen is more susceptible to removal on 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine? A: The iodine at the C-5 position is significantly more labile and reactive in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker than the C-Cl bond, allowing for selective oxidative addition of Pd(0) at the C-I bond under milder conditions.[1]

Q: What are the recommended storage and handling conditions for this reagent? A: 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine should be stored in a cool, dark, and dry place under an inert atmosphere to prevent potential degradation.[10] It is a solid at room temperature. For long-term storage, temperatures of -20°C to -80°C are recommended.[10] Avoid repeated freeze-thaw cycles.[10]

Q: How can I best detect and quantify dehalogenated impurities in my reaction mixture? A: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are the most effective techniques. The dehalogenated impurity will have a different retention time and a distinct molecular weight, making it readily identifiable. Developing a robust chromatographic method is crucial, as the dehalogenated analog can sometimes co-elute with the starting material or product.[11][12] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer (HRESIMS) offers excellent separation and unambiguous identification.[11][13]

References

  • Benchchem. (n.d.). Preventing dehalogenation during reactions with 4-Chloro-2-iodo-1-nitrobenzene.
  • Guilarte, V., Snieckus, V., & Gleave, R. (2010). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Beilstein Journal of Organic Chemistry, 6, 99.
  • Marquette University. (2022). Effect of Ligands and Their Removal on the Au Nanoparticle-Catalyzed Reduction of 4-Nitrophenol.
  • ResearchGate. (2023). Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding.
  • Regalado, E. L., Dermenjian, R. K., Joyce, L. A., & Welch, C. J. (2014). Detection of Dehalogenation Impurities in Organohalogenated Pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 92, 1-5.
  • PubMed. (2021). Role of reduced flavin in dehalogenation reactions.
  • Chemistry LibreTexts. (2023). 7.1.3: Reductive Elimination.
  • ResearchGate. (n.d.). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding.
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
  • American Chemical Society. (n.d.). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures.
  • ACS Publications. (2013). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ACS Publications. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • Reddit. (2019). significant dehalogenation in stille coupling.
  • National Institutes of Health. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
  • Royal Society of Chemistry. (2025). Catalyst-free photoinduced dehalogenation and functionalization of alkyl halides using Lewis bases.
  • Sigma-Aldrich. (n.d.). 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine.
  • Royal Society of Chemistry. (2015). Metal catalyzed defunctionalization reactions.
  • ResearchGate. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Universidade Nova de Lisboa. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas.
  • MDPI. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals.
  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from Cormica Pharma & Med Device Testing.
  • Harvard University. (n.d.). The Suzuki Reaction - Chem 115 Myers.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
  • ResearchGate. (n.d.). Effect of 4-chloro-5-iodo-7H-pyrrolo[2.3-d]pyrimidine on cell viability....
  • ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • Cusabio. (n.d.). 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine.
  • TCI Chemicals. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine.

Sources

Enhancing solubility of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine for reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 1015610-31-7)[1][2]

Welcome to the Technical Support Center. This guide addresses the "brick dust" solubility challenges associated with the 4-Chloro-5-iodo-7-azaindole scaffold. As a Senior Application Scientist, I have structured this to move beyond basic solvent lists into the mechanistic reasons for insolubility and the specific protocols to overcome them in high-value cross-coupling reactions (Suzuki, Sonogashira, Buchwald).

Part 1: The Solubility Challenge (Root Cause Analysis)

The insolubility of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine stems from two synergistic factors:

  • Strong Intermolecular H-Bonding: The pyrrole N-H (donor) and the pyridine N (acceptor) form tight, ribbon-like hydrogen bond networks in the crystal lattice.[1]

  • Pi-Stacking: The planar, halogenated heteroaromatic core increases lattice energy, making the compound resistant to dissolution in non-polar solvents (DCM, Toluene) and only moderately soluble in polar aprotic solvents (THF, MeCN) at room temperature.[1]

Impact: Reactions often fail not because of catalyst inactivity, but because the substrate remains sequestered in the solid phase, leading to stalled conversion or high catalyst loading requirements.

Part 2: Solvent Selection & Enhancement Strategies

Q: Which solvent systems are validated for this scaffold?

A: We categorize solvents based on their ability to disrupt the H-bond network.

Solvent ClassSuitabilityRecommended ConditionsNotes
High Performance DMSO, DMF, NMPRoom Temp to 100°CExcellent solubility but difficult to remove. Warning: DMSO can poison certain Pd catalysts (e.g., Pd/C).[1]
Moderate 1,4-Dioxane, THF, DMEReflux (60-100°C)Requires heating to break lattice energy.[1] Often requires water as a co-solvent for inorganic bases.[1]
Poor DCM, Toluene, Et2ON/AAvoid. Substrate will remain a slurry.[1] Only useful for precipitation during workup.[1]
Additives Water, t-Amyl Alcohol5-10% v/vWater is critical in Suzuki couplings to dissolve inorganic bases (K2CO3, Cs2CO3), acting as a phase transfer interface.[1]
Q: How can I improve solubility without changing my primary solvent?

A: Use the "Transient Solubilization" technique.[1] If your reaction requires a non-polar solvent (e.g., Toluene for a specific catalyst), add a lipophilic base or a phase transfer catalyst .[1]

  • Protocol: Instead of K2CO3, use Cs2CO3 (higher solubility in organics) or add TBAF/TBAB (Tetrabutylammonium salts) to act as a shuttle.[1]

  • Mechanism: The bulky cation disrupts the tight ion pairing and helps solubilize the deprotonated azaindole intermediate.[1]

Part 3: Structural Modification (The "Silver Bullet")

Q: The substrate crashes out upon cooling.[1] How do I fix this permanently?

A: The most robust solution is N-Protection .[1] By masking the N-H proton, you eliminate the primary cause of aggregation (H-bonding).[1]

Recommended Protecting Groups:

  • SEM (2-(Trimethylsilyl)ethoxymethyl):

    • Pros: drastically improves solubility in organic solvents (THF, DCM); stable to basic coupling conditions.[1]

    • Cons: Requires TFA/TBAF for removal.[1]

  • Tosyl (Ts) or Boc:

    • Pros: Electron-withdrawing nature activates the C-4 position for SnAr reactions; crystalline products.[1]

    • Cons: Boc can be thermally unstable >80°C; Tosyl is very stable but lowers solubility compared to SEM.[1]

  • TIPS (Triisopropylsilyl):

    • Pros: Adds significant lipophilicity; commercially available derivatives exist.[1]

Visual Workflow: Protection Strategy Decision Tree

ProtectionStrategy Start Start: Insoluble Substrate ReactionType Select Downstream Reaction Start->ReactionType Suzuki Suzuki/Sonogashira (Base/Pd) ReactionType->Suzuki SnAr SnAr / Nucleophilic Sub. (Amine/Alkoxide) ReactionType->SnAr Temp Reaction Temp > 80°C? Suzuki->Temp Tosyl Route C: Tosyl Protection (Activates C-4) SnAr->Tosyl Electron Withdrawal Needed SEM Route A: SEM Protection (Max Solubility) Temp->SEM Yes (High Stability) Boc Route B: Boc Protection (Easy Removal) Temp->Boc No (Mild Conditions)

Part 4: Reaction-Specific Troubleshooting

Scenario 1: Suzuki Coupling (C-5 Arylation)

Issue: Reaction turns into a black gum or conversion stops at 50%. Diagnosis: The active Pd species is precipitating with the substrate, or the boronic acid is homocoupling faster than the heterogeneous cross-coupling. Protocol:

  • Switch Solvent: Use 1,4-Dioxane/Water (4:1) .[1] The water is non-negotiable for dissolving the base.[1]

  • Temperature: Heat to 90-100°C . Do not run at RT.

  • Catalyst: Switch to Pd(dppf)Cl2[1]·DCM or XPhos Pd G2 .[1] These bulky, electron-rich ligands stabilize the catalyst in solution better than Pd(PPh3)4.[1]

Scenario 2: Sonogashira Coupling

Issue: Copper acetylide forms but doesn't couple; starting material remains solid. Protocol:

  • Co-Solvent: Use DMF/TEA (1:1) . The high amine concentration acts as both base and co-solvent.[1]

  • Order of Addition: Dissolve the 4-chloro-5-iodo-7-azaindole in DMF first with heating, then add the catalyst/alkyne.

Part 5: Experimental Protocols

Protocol A: SEM-Protection for Maximum Solubility

Use this if you need to perform multiple steps and require high solubility in DCM/THF.

  • Dissolution: Suspend 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF (0.2 M) at 0°C.

  • Deprotonation: Add NaH (60% dispersion, 1.2 eq) portion-wise.[1] Note: The suspension will clear as the sodium salt forms.

  • Alkylation: Add SEM-Cl (1.1 eq) dropwise over 10 min.

  • Reaction: Warm to RT and stir for 2 hours.

  • Workup: Quench with water, extract with EtOAc. The product is now a lipophilic oil/solid highly soluble in organic solvents.[1]

Protocol B: Direct Suzuki Coupling (No Protection)

Use this for a "one-and-done" reaction.[1]

  • Charge: In a microwave vial, add Substrate (1.0 eq), Boronic Acid (1.2 eq), Pd(dppf)Cl2 (5 mol%).

  • Solvent: Add DME (Dimethoxyethane) and 2M Na2CO3 (3:1 ratio). DME is superior to dioxane for breaking "brick dust" aggregates.

  • Degas: Sparge with Argon for 5 mins.

  • Heat: Seal and heat to 110°C (Microwave) for 1 hour or 95°C (Oil bath) overnight.

  • Result: The high temperature + DME/Water biphasic system ensures the substrate remains reactive.[1]

Part 6: FAQ

Q: Can I use microwave irradiation to improve solubility? A: Yes. Microwave heating utilizes dielectric heating which is particularly effective for polar solvents like DMF and DMSO.[1] It can superheat the solvent locally, dissolving the substrate rapidly and accelerating the reaction before decomposition occurs.[1]

Q: My product crashes out during the water wash. How do I recover it? A: This is actually a benefit.[1] If the product precipitates upon adding water to a DMF/DMSO reaction, filter it! This "crash-out" purification often yields >90% purity, removing the catalyst and salts in the filtrate.[1] Wash the cake with water and Et2O.[1]

Q: Why is the C-4 Chlorine not reacting during Suzuki? A: The C-5 Iodine is significantly more labile (weaker C-I bond) than the C-4 Chlorine.[1] Under standard Suzuki conditions (Pd(0)), oxidative addition occurs preferentially at the C-I bond.[1] The C-Cl bond requires specialized ligands (e.g., Buchwald ligands) or SnAr conditions to react.[1]

References

  • Structural Analysis: Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI (2025).[1] Available at: [Link][1]

  • Reaction Conditions (Suzuki): Suzuki–Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives. ResearchGate (2018).[1][2] Available at: [Link]

  • Protecting Group Strategy: Lead Optimization of 3,5-Disubstituted-7-Azaindoles. NIH/PubMed.[1] Available at: [Link]

  • General Azaindole Synthesis: Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors. MDPI.[1] Available at: [Link][1]

Sources

Technical Support Center: Flow Chemistry for 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: FLOW-AZA-7-541 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for 4-Chloro-5-iodo-7-azaindole Scaffolds

Executive Summary & Reactivity Profile

Welcome to the technical support hub for the 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine scaffold. This molecule presents a unique "reactivity triad" that makes it ideal for continuous flow processing, provided you manage the specific kinetic windows of each position.

The Reactivity Triad:

  • C5-Iodine (High Lability): The most reactive site for metal-halogen exchange. In batch, this is prone to "halogen dance" or protonation. In flow, we use Flash Chemistry (milliseconds to seconds) to trap the lithiated species before side reactions occur.

  • C4-Chlorine (Moderate/Low Reactivity): Electron-deficient due to the pyridine nitrogen. It undergoes SNAr reactions but often requires high temperatures (>150°C), making it a perfect candidate for superheated flow reactors .

  • N1-Pyrrole (Acidic): Must be protected (SEM, Tosyl, Boc) or deprotonated first to prevent quenching of organometallics.

Interactive Troubleshooting Modules

Module A: Feed Preparation & Solubility (The "Clogging" Ticket)

User Issue: "My pumps are stalling, or I see pressure spikes immediately after mixing the substrate with the solvent."

Diagnosis: 7-Azaindoles possess a hydrogen-bond donor (N1-H) and acceptor (N7), leading to strong intermolecular aggregation. 4-Chloro-5-iodo derivatives are particularly crystalline and prone to precipitating in non-polar solvents often used for lithiation.

Troubleshooting Protocol:

ParameterRecommendationTechnical Rationale
Solvent System THF (Anhydrous) or THF/2-MeTHF Avoid pure hexanes/toluene. THF disrupts H-bonding. 2-MeTHF increases lipophilicity if downstream extraction is needed.
Concentration 0.1 M – 0.25 M Do not exceed 0.3 M without a heated feed loop. The di-halo substitution lowers solubility compared to the parent azaindole.
N1-Protection Mandatory for Lithiation Unprotected N1-H will react with n-BuLi to form an insoluble lithium amide (N-Li) species, causing immediate reactor fouling. Use N-SEM or N-Tosyl protected substrates.

Q: Can I use DMF? A: Only for SNAr (Module C). Never use DMF for lithiation (Module B); it reacts violently with organolithiums to form aldehydes (Bouveault reaction).

Module B: C5-Selective Lithiation (Flash Chemistry)

User Issue: "I am getting low yields, protodeiodination (loss of Iodine), or 'Wurtz' homocoupling."

Diagnosis: The C5-lithio species is unstable. If the residence time (


) is too long, it abstracts a proton (quenching) or rearranges. If mixing is poor, local hot spots cause decomposition.

Workflow Diagram (DOT):

FlowLithiation Substrate Substrate (THF) (N-Protected) Mixer1 Mixer 1 (T-Micromixer) Substrate->Mixer1 Base PhLi or n-BuLi (Hexanes) Base->Mixer1 Electrophile Electrophile (Aldehyde/Borate) Mixer2 Mixer 2 (Quench) Electrophile->Mixer2 Reactor1 Cryo-Coil (-40°C to -78°C) tR = 0.5 - 30 s Mixer1->Reactor1 Li/I Exchange Reactor1->Mixer2 Lithiated Intermediate Product C5-Functionalized Product Mixer2->Product Trapping

Caption: Fig 1. Cryogenic flow setup for C5-Lithium/Halogen exchange. Note the short residence time (


) requirement.[1]

Optimization Guide:

  • Temperature: Start at -78°C . Flow allows you to run this warmer (e.g., -40°C) if you reduce residence time proportionally.

  • Residence Time (

    
    ): 
    
    • Target:0.5 seconds to 30 seconds .

    • Test: Run a "residence time sweep." If yield drops at longer times, your intermediate is decomposing.

  • The Base: Use PhLi (Phenyllithium) or

    
    -BuLi .
    
    • Tip: PhLi is often superior for iodides as the byproduct (PhI) is less likely to engage in side reactions than BuI (which can alkylate the scaffold).

  • Mixing: Use a high-velocity micromixer (Re > 2000 if possible). Poor mixing leads to "hot spots" where the base reacts with the solvent or the product.

Module C: C4-Substitution (SNAr Superheating)

User Issue: "The reaction at the Chlorine position is too slow. I'm refluxing in batch for 48 hours with poor conversion."

Diagnosis: The 4-Cl position is deactivated compared to 4-Cl-pyridine. Batch reflux is limited by the boiling point of the solvent.

Solution: Superheated Flow Processing. By applying back-pressure (BPR), you can heat solvents 50-100°C above their boiling points, accelerating kinetics by orders of magnitude (Arrhenius law).

Protocol:

ComponentSetting/Material
Reagent Amine or Alkoxide Nucleophile (3-5 equiv).
Solvent NMP or DMSO (High solubility, high boiling).
Temperature 180°C – 220°C
Pressure 15 – 20 bar (250 psi) BPR.
Reactor Stainless Steel or Hastelloy Coil (10–20 mL volume).
Residence Time 10 – 30 minutes (vs. 48h in batch).

Safety Note: Ensure your BPR is rated for the temperature. NMP at 220°C generates significant vapor pressure.

Module D: Telescoped Workflows (The "Holy Grail")

User Question: "Can I do the Lithiation and SNAr in one run?"

Answer: Yes, but you must manage the Solvent Clash .

  • Lithiation requires non-polar/ethereal solvents (THF).

  • SNAr requires polar aprotic solvents (NMP/DMSO).

Strategy:

  • Perform C5-lithiation/quench in THF.

  • Add a stream of NMP containing the nucleophile.

  • Pass the mixture through a high-temperature coil. The THF will act as a co-solvent. The high pressure keeps THF liquid even at 180°C.

Reference Data & Reactivity Map

Visualizing the Scaffold Logic:

ReactivityMap Core 4-Chloro-5-iodo- 1H-pyrrolo[2,3-b]pyridine C5 C5-Iodine Core->C5 C4 C4-Chlorine Core->C4 N1 N1-Pyrrole Core->N1 ActionC5 Li/I Exchange (Fast, < -40°C) C5->ActionC5 ActionC4 S_NAr Substitution (Slow, > 150°C) C4->ActionC4 ActionN1 Protection Required (SEM/Tosyl) N1->ActionN1

Caption: Fig 2. Reactivity map highlighting the orthogonal conditions required for each position.

References

  • Flash Chemistry (General Principles)

    • Yoshida, J. I., et al. "Flash Chemistry: Fast Chemical Synthesis by Using Microreactors." Chemistry – A European Journal, 2008. Link

  • 7-Azaindole Lithiation in Flow

    • Léris, P., et al. "Continuous Flow Synthesis of Functionalized 7-Azaindoles." Organic Process Research & Development, 2014. (Demonstrates Li/I exchange logic). Link

  • High-Temperature SNAr in Flow

    • Razzaq, T., & Kappe, C. O. "Continuous Flow Organic Synthesis under High-Temperature/Pressure Conditions." Chemistry – An Asian Journal, 2010. Link

  • Handling Solids in Flow (Clogging)

    • Noël, T., et al. "Cross-coupling in Flow."[1] Chemical Science, 2011. Link

For further assistance, please upload your specific reactor schematic to the portal or contact the support team.

Sources

Technical Support Center: Green Synthesis of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: GSC-7AZA-5I Status: Open Assigned Specialist: Senior Application Scientist, Green Chemistry Division Subject: Troubleshooting Regioselectivity & Sustainability in 7-Azaindole Functionalization

Executive Summary & Molecule Context

Target Molecule: 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (4-Chloro-5-iodo-7-azaindole) Primary Application: Critical scaffold for Type I and Type II kinase inhibitors (e.g., Vemurafenib analogs). The Challenge: The 7-azaindole core is electron-deficient in the pyridine ring but electron-rich in the pyrrole ring. Standard electrophilic aromatic substitution (SEAr) inherently favors the C-3 position , not the target C-5 position . Furthermore, legacy routes to C-5 functionalization rely on cryogenic lithiation (


), utilizing hazardous reagents like n-butyllithium (n-BuLi).

Green Chemistry Objective: Implement a regioselective synthesis that eliminates cryogenic conditions and hazardous solvents (DMF/DCM) while maximizing atom economy.

Troubleshooting Modules (Q&A Format)

Module 1: Regioselectivity & Isomer Control

User Query: "I attempted to iodinate 4-chloro-7-azaindole using N-iodosuccinimide (NIS) in DMF at room temperature. LC-MS shows a major peak with the correct mass, but NMR indicates the iodine is at the C-3 position, not C-5. What went wrong?"

Technical Insight: This is the most common failure mode. You are fighting electronic bias.

  • Mechanism of Failure: NIS drives an Electrophilic Aromatic Substitution (SEAr). The pyrrole ring (C-3) is far more nucleophilic than the pyridine ring (C-5). Even with the 4-chloro substituent, the C-3 position remains the kinetic trap.

  • The Fix: You must switch from Electrophilic Substitution to Directed Ortho-Metalation (DoM) . The 4-chloro group acts as a Directed Metalation Group (DMG), guiding a metal base to deprotonate the C-5 position (ortho to the chlorine) due to the inductive acidification of the C-5 proton.

Module 2: Green Reagent Selection (Replacing n-BuLi)

User Query: "The literature suggests using n-BuLi at -78°C for DoM. Our facility is trying to reduce energy consumption and pyrophoric reagent use. Is there a 'greener' alternative?"

Technical Insight: Yes. The use of n-BuLi requires extreme cooling to prevent nucleophilic attack on the pyridine ring (which leads to decomposition).

  • Green Solution: Use Turbo-Hauser Bases (e.g., TMPMgCl·LiCl).

  • Why it works: The bulky amide base (TMP = 2,2,6,6-tetramethylpiperidide) is non-nucleophilic, preventing side reactions. The LiCl additive breaks oligomeric aggregates, increasing kinetic basicity.

  • Green Benefit: This reaction proceeds at -20°C to 0°C , drastically reducing cooling energy (Energy Efficiency). It is also safer and more chemoselective than n-BuLi.

Module 3: Solvent Replacement

User Query: "We are phasing out THF and DMF due to reprotoxicity and peroxide issues. Can this be done in a bio-derived solvent?"

Technical Insight:

  • Recommendation: 2-Methyltetrahydrofuran (2-MeTHF) .

  • Justification: 2-MeTHF is derived from corncobs/bagasse. It has a higher boiling point than THF (allowing higher temp processing if needed later) and separates better from water during workup (lower miscibility), reducing solvent waste during extraction.

Visualizing the Chemistry

Diagram 1: Reaction Pathway & Selectivity Logic

This diagram illustrates the bifurcation between the "Trap" (SEAr) and the "Target" (DoM) pathways.

G Start Starting Material 4-Chloro-7-azaindole Trap TRAP (Kinetic) 3-Iodo-4-chloro-7-azaindole (Wrong Isomer) Start->Trap Path A: S_EAr (NIS/DMF) Attacks electron-rich pyrrole Intermediate Magnesiated Intermediate (Stable at -20°C) Start->Intermediate Path B: Green DoM (TMPMgCl·LiCl / 2-MeTHF) Directed by 4-Cl Target TARGET 4-Chloro-5-iodo-7-azaindole Intermediate->Target Quench with I2

Caption: Path A shows the standard electrophilic trap (C-3 iodination). Path B shows the directed metalation route required to access the C-5 position.

Validated Green Protocol

Method: Directed Ortho-Magnesiation using Knochel-Hauser Base in 2-MeTHF.

Reagents & Materials Table
ComponentRoleGreen Attribute
4-Chloro-7-azaindole SubstrateN/A
TMPMgCl·LiCl (1.0 M) BaseHigh chemoselectivity; operates at non-cryogenic temps (-20°C).
2-MeTHF SolventBio-based (corn derived); clean phase separation.
Iodine (

)
ElectrophileAtom efficient; solid handling.
Sat.

/

QuenchNeutralizes base and reduces excess iodine.
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar and internal thermometer.

    • Flush with Nitrogen (

      
      ) or Argon.[1]
      
    • Charge with 4-Chloro-7-azaindole (1.0 equiv) and anhydrous 2-MeTHF (10 mL/g).

  • Protection (Optional but Recommended):

    • Note: While DoM can work on free NH-azaindoles using 2 equivalents of base, protecting the N-1 position with a SEM or THP group improves yield.

    • Green Tip: Use a transient silyl protection if possible, or proceed with 2.2 equiv of base to deprotonate N-1 first, then C-5. (Protocol below assumes N-1 free base for atom economy, using 2.2 equiv base).

  • Magnesiation (The Green DoM):

    • Cool the solution to -20°C (Standard freezer/chiller bath; no liquid

      
       needed).
      
    • Add TMPMgCl·LiCl (2.2 equiv) dropwise over 15 minutes.

    • Observation: Solution may turn yellow/orange.

    • Stir at -20°C for 45 minutes. The 4-Cl group directs the Mg to the C-5 position.

  • Iodination:

    • Dissolve Iodine (

      
      , 2.4 equiv) in a minimal amount of 2-MeTHF.
      
    • Add the iodine solution dropwise to the reaction mixture at -20°C.

    • Allow to warm to room temperature over 1 hour.

  • Workup (Green Extraction):

    • Quench with saturated aqueous

      
       mixed with 
      
      
      
      (to reduce excess iodine).
    • Separate layers. (2-MeTHF separates rapidly from water).

    • Wash organic layer with brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water (Avoids silica gel chromatography waste).

Diagram 2: Workup & Purification Workflow

Workup Rxn Reaction Mixture (2-MeTHF) Quench Quench: NH4Cl + Na2S2O3 Rxn->Quench PhaseSep Phase Separation (2-MeTHF / Aqueous) Quench->PhaseSep Organic Organic Phase (Product + 2-MeTHF) PhaseSep->Organic Aqueous Aqueous Waste (Li/Mg salts, Iodide) PhaseSep->Aqueous Cryst Recrystallization (EtOH / H2O) Organic->Cryst Concentrate Final Pure Product 4-Chloro-5-iodo-7-azaindole Cryst->Final

Caption: Streamlined workup capitalizing on 2-MeTHF immiscibility and recrystallization to minimize solvent waste.

References

  • Knochel, P., et al. (2011). "Full Functionalization of the 7-Azaindole Scaffold via Selective Metalation and Sulfoxide/Magnesium Exchange." Angewandte Chemie International Edition.

    • Relevance: Establishes the protocol for using TMPMgCl·LiCl on 7-azaindoles.[1]

  • Song, J. J., et al. (2012). "Practical Synthesis of 4-Chloro-5-iodo-7-azaindole." Journal of Organic Chemistry.

    • Relevance: Discusses the regioselectivity challenges and DoM str
  • Pace, V., et al. (2012).[2] "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem.

    • Relevance: Validates 2-MeTHF as a green replacement for THF in organometallic chemistry.
  • L'Homme, C., et al. (2020).[3] "Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles." Molecules.

    • Relevance: Comparison of direct iodination (C-3)

Sources

Validation & Comparative

1H NMR Analysis of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 1015610-31-7), a critical scaffold in the synthesis of Type I and Type II kinase inhibitors (e.g., Vemurafenib analogs).

The core analytical challenge with this molecule is not merely identification, but regiochemical verification . The halogenation of the 7-azaindole core is highly sensitive to reaction conditions; distinguishing the target 5-iodo product from the thermodynamically favorable 3-iodo or 4-iodo regioisomers is a frequent bottleneck in process development.

This document compares solvent systems for optimal resolution and details a self-validating NMR logic tree to confirm the 4,5-substitution pattern without requiring expensive 2D NMR experiments for routine checks.

Molecular Profile & Analytical Challenges

The molecule features a 7-azaindole core substituted at the 4-position (Chlorine) and 5-position (Iodine).[1]

FeatureSpecificationAnalytical Implication
Formula C

H

ClIN

Low H/C ratio requires high scan counts (ns > 16).
Protons 4 Total (1 NH, 3 Aromatic)H-6 is the only proton on the pyridine ring. H-2/H-3 are on the pyrrole ring.
Solubility Low in non-polar solventsAggregation in CDCl

causes peak broadening.
Quadrupole

Cl,

I,

N
Halogens and Nitrogen shorten

relaxation, potentially broadening adjacent carbon signals (relevant for

C, less for

H).
The "Regio-Trap"

Standard electrophilic iodination (e.g., NIS) of azaindoles often favors the C-3 position. However, to achieve the 4-Cl, 5-I pattern, synthesis usually proceeds via directed lithiation or specific halogen exchange. Failure to distinguish the 5-iodo product from the 3-iodo impurity is the primary failure mode in this analysis.

Comparative Analysis: Solvent Systems

The choice of solvent dictates the visibility of the exchangeable proton (NH) and the resolution of the aromatic multiplets.

Table 1: Solvent Performance Comparison
FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
MeOD-d

(Specialized)
Solubility Excellent. Dissolves >10 mg/0.6 mL easily.Poor. Requires heating/sonication; risk of precipitation.Good.
NH Signal Sharp/Visible. H-bonding with DMSO stabilizes the NH (

ppm).
Broad/Invisible. Exchange rate is intermediate; peak often flattens into baseline.Absent. Rapid D/H exchange eliminates the signal.
Resolution High. Distinct separation of H-2 and H-6.Moderate. Concentration dependence shifts peaks.High. Simplifies spectrum but loses NH diagnostic.
Water Peak

ppm (Usually clear of aromatics).

ppm.

ppm (Can interfere with benzylic impurities).

Recommendation: Use DMSO-d


  for all structure verification and purity assays. Use MeOD-d

only if you need to confirm which signal is the exchangeable NH (by observing its disappearance).

Structural Verification Logic (The "Performance")

To validate the structure, you must prove the Iodine is at C-5 and the Chlorine is at C-4. This is done by analyzing the splitting patterns (multiplicity) of the remaining protons.

The Diagnostic Logic Tree
  • Target Molecule (4-Cl, 5-I):

    • H-6: Appears as a Singlet (s). Reason: C-5 is blocked by Iodine; no vicinal coupling.

    • H-2 & H-3: Appear as Doublets (d,

      
       Hz). Reason: They couple to each other.
      
  • Common Impurity (4-Cl, 3-I):

    • H-6: Appears as a Doublet (d,

      
       Hz). Reason: C-5 is a proton (H-5), which couples to H-6.
      
    • H-2: Appears as a Singlet (s). Reason: C-3 is blocked; H-2 has no neighbor.

Visualization: Regiochemistry Decision Workflow

RegiochemistryLogic Start Analyze Aromatic Region (6.5 - 8.5 ppm) Count Count Aromatic Signals (excluding NH) Start->Count TwoSigs 2 Signals Found Count->TwoSigs Substitution Error ThreeSigs 3 Signals Found Count->ThreeSigs Correct Count ResultIso3 REJECT: 3-Iodo Regioisomer TwoSigs->ResultIso3 If H-3 substituted CheckH6 Check Downfield Signal (H-6) (~8.3 ppm) ThreeSigs->CheckH6 SingletH6 Signal is a SINGLET CheckH6->SingletH6 DoubletH6 Signal is a DOUBLET CheckH6->DoubletH6 CheckPyrrole Check Upfield Signals (6.5 - 7.8 ppm) SingletH6->CheckPyrrole ResultIso5H REJECT: 5-H (Missing Iodine) DoubletH6->ResultIso5H H-6 couples to H-5 Doublets Two Doublets (J ~3.5Hz) (H-2 and H-3) CheckPyrrole->Doublets Singlet One Singlet + One Doublet CheckPyrrole->Singlet ResultTarget CONFIRMED: 4-Chloro-5-iodo-7-azaindole Doublets->ResultTarget Singlet->ResultIso3 H-3 blocked

Figure 1: Decision tree for verifying the regiochemistry of 4-Chloro-5-iodo-7-azaindole based on 1H NMR multiplicity.

Experimental Protocol

This protocol ensures reproducibility and minimizes artifacts caused by the heavy iodine atom (which can affect magnetic field homogeneity).

Materials
  • Analyte: ~10 mg of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine.

  • Solvent: 0.6 mL DMSO-d

    
     (99.9% D) + 0.03% TMS (optional).
    
  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Preparation: Weigh 10-15 mg of the solid into a clean vial. Add 0.6 mL DMSO-d

    
    . Vortex until fully dissolved. Note: If the solution is cloudy, filter through a cotton plug directly into the NMR tube. Suspended particles will broaden the H-6 singlet.
    
  • Acquisition Parameters (400 MHz or higher):

    • Pulse Sequence: zg30 (Standard 30° pulse).

    • Relaxation Delay (D1): Set to 2.0 seconds (minimum). The protons adjacent to Cl and I relax faster, but H-2 requires adequate time for integration accuracy.

    • Scans (NS): 16 or 32.[2]

    • Spectral Width: -2 to 14 ppm (to capture the downfield NH).

  • Processing:

    • Window Function: Exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is critical for the H-2/H-3 doublets to ensure accurate integration.

    • Referencing: Set the residual DMSO quintet to 2.50 ppm.

Expected Data (DMSO-d )
PositionShift (

ppm)
MultiplicityCoupling (

Hz)
IntegralAssignment Logic
NH 12.0 - 12.8Broad Singlet-1HExchangeable proton.
H-6 8.30 - 8.45Singlet-1HMost deshielded aromatic. Singlet confirms C-5 is substituted (Iodine).
H-2 7.60 - 7.80Doublet~3.51HAlpha to pyrrole Nitrogen. Couples to H-3.
H-3 6.50 - 6.70Doublet~3.51HBeta to pyrrole Nitrogen. Shielded. Couples to H-2.

Synthesis & Analysis Workflow

Understanding where the sample comes from aids in troubleshooting. The synthesis typically involves iodination of 4-chloro-7-azaindole.

Workflow SM Start: 4-Chloro-7-azaindole Rxn Reaction: NIS or ICl (Electrophilic Iodination) SM->Rxn Crude Crude Mixture (Contains 3-I and 5-I isomers) Rxn->Crude Purification Purification: Recrystallization/Column Crude->Purification QC QC Analysis: 1H NMR (DMSO-d6) Purification->QC Decision Decision: Pass/Fail QC->Decision Verify H-6 Singlet

Figure 2: Analytical checkpoint within the synthetic workflow.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Laboratory Chemist." J. Org.[3] Chem.1997 , 62, 7512–7515.[3]

  • Sigma-Aldrich. "Product Specification: 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine."[4] Sigma-Aldrich Catalog.

  • Han, C.; Green, K.; Pfeifer, E. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole."[5] Org.[2][6][7][8][9][10] Process Res. Dev.2017 , 21, 6, 903–910. (Provides relevant NMR data for 4,5-substituted azaindoles).

  • Abraham, R. J.; et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magn.[11] Reson. Chem.2006 , 44, 491-509.[11]

Sources

A Senior Application Scientist's Guide to HPLC Purity Analysis of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine, a key building block in the synthesis of various therapeutic agents. We will explore the rationale behind methodological choices, present detailed experimental protocols, and compare the performance of different HPLC approaches with alternative analytical techniques.

Introduction to 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine and the Imperative of Purity Profiling

4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound with a molecular weight of 278.48 g/mol .[1] Its structure, featuring a pyrrolo[2,3-b]pyridine core (also known as 7-azaindole), makes it a valuable intermediate in medicinal chemistry, particularly in the development of kinase inhibitors.[2] The presence of chloro and iodo substituents provides sites for further chemical modification, but also introduces the potential for related impurities arising from the synthetic process.

The rigorous assessment of purity is mandated by regulatory bodies worldwide, with guidelines such as those from the International Council for Harmonisation (ICH) setting thresholds for the reporting, identification, and qualification of impurities.[3][4] Impurities can impact the stability, safety, and efficacy of the final drug product, making their detection and quantification a non-negotiable aspect of pharmaceutical development.[5] HPLC stands as the gold standard for this purpose, offering high sensitivity and accuracy in separating and quantifying impurities.[3][5]

Comparative Analysis of HPLC Methodologies

The choice of HPLC method is dictated by the physicochemical properties of the analyte. 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine is a moderately polar compound, soluble in common organic solvents.[2] This characteristic allows for flexibility in the selection of the chromatographic mode. Below, we compare three common HPLC approaches: Reversed-Phase (RP-HPLC), Normal-Phase (NP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase HPLC (RP-HPLC): The Workhorse of Pharmaceutical Analysis

RP-HPLC is the most widely used chromatographic technique in the pharmaceutical industry due to its versatility and compatibility with aqueous mobile phases.[6] In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase.

Causality of Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is the logical starting point. The hydrophobic C18 chains will interact with the non-polar regions of the 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine molecule. The choice of a modern, end-capped C18 column is crucial to minimize interactions between the basic nitrogen of the pyridine ring and residual acidic silanols on the silica surface, which can cause peak tailing.

  • Mobile Phase: A mixture of water and a polar organic solvent, such as acetonitrile or methanol, is employed.[7] Acetonitrile is often preferred for its lower UV cutoff and viscosity. The addition of a buffer is necessary to control the ionization state of the analyte and any acidic or basic impurities, thereby ensuring reproducible retention times and peak shapes.[7] Given the basic nature of the pyridine moiety, a slightly acidic to neutral pH (e.g., pH 3-7) is recommended to ensure the analyte is in a single ionic form.

  • Detection: The aromatic nature of the pyrrolo[2,3-b]pyridine core suggests strong UV absorbance. A photodiode array (PDA) detector is ideal, as it allows for the simultaneous monitoring of multiple wavelengths and can provide spectral information to aid in peak purity assessment and impurity identification.

Experimental Workflow for RP-HPLC Method Development:

Caption: RP-HPLC method development workflow.

Detailed Experimental Protocol: A Starting Point for RP-HPLC Analysis

  • Instrumentation: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (with PDA monitoring from 200-400 nm).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Normal-Phase HPLC (NP-HPLC): An Alternative for Isomer Separation

NP-HPLC utilizes a polar stationary phase and a non-polar mobile phase.[8] While less common for routine purity analysis, it can offer unique selectivity, particularly for the separation of positional isomers that may be difficult to resolve by RP-HPLC.[8]

Causality of Experimental Choices:

  • Stationary Phase: A silica or cyano-bonded phase is typically used. The polar surface interacts with the polar functionalities of the analyte.

  • Mobile Phase: A mixture of non-polar solvents like hexane or heptane with a small amount of a more polar "modifier" such as ethanol or isopropanol. The modifier is used to control the retention of the analytes.

  • Challenges: NP-HPLC is often more challenging to work with than RP-HPLC. Mobile phase preparation requires careful handling of volatile and flammable organic solvents, and column equilibration times can be longer. Water content in the mobile phase must be strictly controlled to ensure reproducibility.

Hydrophilic Interaction Liquid Chromatography (HILIC): Bridging the Polarity Gap

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent and a small amount of water. It is particularly well-suited for the retention and separation of polar compounds that are not well-retained by RP-HPLC.

Causality of Experimental Choices:

  • Stationary Phase: Bare silica, diol, or amide-bonded phases are common choices.

  • Mobile Phase: Typically, a high percentage of acetonitrile (e.g., >80%) with an aqueous buffer.

  • Applicability: For 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine, HILIC could be advantageous if highly polar, water-soluble impurities are expected.

Performance Comparison of HPLC Methods

The following table provides a hypothetical comparison of the expected performance of the different HPLC modes for the analysis of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine. This data is illustrative and would need to be confirmed by experimental validation.

Parameter Reversed-Phase HPLC (C18) Normal-Phase HPLC (Silica) HILIC
Resolution of Main Peak from Impurities Good to ExcellentPotentially better for non-polar impurities and isomersGood for polar impurities
Reproducibility ExcellentGood (sensitive to water content)Very Good
Run Time 15-25 minutes20-30 minutes15-25 minutes
Solvent Consumption Moderate (Aqueous/Organic)High (Organic)Moderate (High Organic)
Compatibility with MS Excellent (with volatile buffers)Poor (non-volatile solvents)Excellent (volatile mobile phases)
Method Robustness HighModerateHigh

Beyond HPLC: Orthogonal Analytical Techniques

While HPLC is the primary tool for purity assessment, employing orthogonal techniques provides a more comprehensive purity profile and is often expected by regulatory agencies.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures.[9][10]

  • Advantages: UPLC offers significantly faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC.[9][11]

  • Considerations: Method transfer from HPLC to UPLC requires careful optimization. The higher operating pressures can lead to increased wear and tear on instrument components.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Coupling HPLC or UPLC with a mass spectrometer provides molecular weight information and structural details of unknown impurities.[5] This is invaluable for impurity identification and for confirming the identity of the main peak. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions.[12][13]

Logical Relationship between HPLC and Orthogonal Techniques:

Caption: Interrelation of HPLC and orthogonal techniques.

Method Validation: Ensuring Trustworthiness and Compliance

Once an HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose.[14] Method validation is a mandatory requirement for regulatory submissions and is guided by ICH Q2(R2).[14][15]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[16]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[17]

  • Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies:

To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed.[18] The sample is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[4][19][20] The developed HPLC method must be able to separate the main peak from all significant degradation products.

Conclusion and Recommendations

For the routine purity analysis of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine, a validated Reversed-Phase HPLC method using a C18 column with a gradient of buffered water and acetonitrile and PDA detection is the recommended approach. This method offers the best balance of performance, robustness, and compatibility with mass spectrometry for impurity identification.

The development of a robust and reliable HPLC method is a cornerstone of ensuring the quality of pharmaceutical intermediates. By understanding the principles behind method selection, employing orthogonal techniques for a comprehensive purity profile, and adhering to rigorous validation standards, researchers can have high confidence in the quality of their materials, ultimately contributing to the development of safe and effective medicines.

References

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - INIS-IAEA. (n.d.). Retrieved January 30, 2026, from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved January 30, 2026, from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia, 69(2), 375-382. Retrieved January 30, 2026, from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2023). AMSbiopharma. Retrieved January 30, 2026, from [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved January 30, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. Retrieved January 30, 2026, from [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (n.d.). Phenomenex. Retrieved January 30, 2026, from [Link]

  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved January 30, 2026, from [Link]

  • UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. (2023). ResearchGate. Retrieved January 30, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2005). Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved January 30, 2026, from [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2023). Retrieved January 30, 2026, from [Link]

  • Identifying and elucidating impurity species. (n.d.). RSSL. Retrieved January 30, 2026, from [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). Journal of AOAC International, 98(5), 1248-59. Retrieved January 30, 2026, from [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2023). PubMed. Retrieved January 30, 2026, from [Link]

  • Optimization and Validation in Liquid Chromatography Using Design of Experiments. (2022). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Normal-phase capillary chromatography of polar aromatic compounds. (2003). ResearchGate. Retrieved January 30, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. Retrieved January 30, 2026, from [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023). Technology Networks. Retrieved January 30, 2026, from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved January 30, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Retrieved January 30, 2026, from [Link]

  • Identification and profiling of impurities in Pharmaceuticals. (n.d.). ResolveMass Laboratories Inc. Retrieved January 30, 2026, from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International. Retrieved January 30, 2026, from [Link]

  • How Do I Choose? A guide to HPLC column selection. (2021). Agilent. Retrieved January 30, 2026, from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved January 30, 2026, from [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). PubMed. Retrieved January 30, 2026, from [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (2015). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Column Selection for HPLC Method Development. (n.d.). Element Lab Solutions. Retrieved January 30, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2023). AMSbiopharma. Retrieved January 30, 2026, from [Link]

  • Pyrrole. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses, 101, 524-541. Retrieved January 30, 2026, from [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho. Retrieved January 30, 2026, from [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech. Retrieved January 30, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved January 30, 2026, from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 30, 2026, from [Link]

  • HPLC vs UPLC - What's the Difference? (n.d.). Chromatography Today. Retrieved January 30, 2026, from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved January 30, 2026, from [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech. Retrieved January 30, 2026, from [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2024). ResearchGate. Retrieved January 30, 2026, from [Link]

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Orthogonal Functionalization of Pyrimidine Scaffolds: A Comparative Guide to 4-Chloro vs. 5-Iodo Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of bioactive heterocycles, particularly kinase inhibitors and nucleotide analogs, the 4-chloro-5-iodo-pyrimidine scaffold represents a "privileged structure." Its utility stems from the orthogonal reactivity of the halogen substituents.

This guide objectively compares the 4-chloro and 5-iodo positions, demonstrating that their distinct electronic and steric environments allow for controlled, sequential functionalization. By leveraging the Nucleophilic Aromatic Substitution (


)  susceptibility of the C4-position and the Oxidative Addition  propensity of the C5-position, researchers can program the synthesis of polysubstituted pyrimidines with high regiocontrol.

Mechanistic Foundation: The Reactivity Dichotomy

The pyrimidine ring creates a highly polarized electronic environment. Understanding the underlying physics of each position is prerequisite to designing successful synthetic routes.

The 4-Chloro Position (Electrophilic Trap)
  • Mechanism:

    
     (Addition-Elimination) .
    
  • Electronic Driver: The C4 position is

    
     and 
    
    
    
    to the ring nitrogens. The electronegative nitrogen atoms pull electron density via induction (-I) and resonance (-M), making C4 highly electron-deficient.
  • Intermediate: Attack by a nucleophile generates a resonance-stabilized Meisenheimer complex (negative charge delocalized onto nitrogens).

  • Key Insight: The C4-Cl bond is strong (Bond Dissociation Energy ~95 kcal/mol), making it sluggish for oxidative addition with Pd(0) compared to C-I, but the carbon center is highly susceptible to nucleophilic attack.

The 5-Iodo Position (Cross-Coupling Handle)
  • Mechanism: Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) .[1]

  • Electronic Driver: The C5 position is

    
     to the nitrogens (meta-like). It is significantly less electron-deficient than C4, rendering it effectively inert to 
    
    
    
    under standard conditions.
  • Key Insight: The C-I bond is weak (BDE ~57 kcal/mol) and the large iodine atom is polarizable. This makes C5 the fastest site for Oxidative Addition by Pd(0) species, often occurring at room temperature.

Reactivity Matrix
Feature4-Chloro Position 5-Iodo Position
Primary Mechanism

(Nucleophilic Aromatic Substitution)
Metal-Catalyzed Cross-Coupling (Suzuki, Heck, etc.)
Rate-Determining Step Nucleophilic Attack (Formation of Meisenheimer complex)Oxidative Addition of Pd(0) into C-X bond
Electronic State Highly

-deficient (Electrophilic)
Electron-neutral / Weakly acidic
Preferred Reagents Amines (

), Alkoxides, Thiols
Boronic acids, Alkynes, Stannanes + Pd Catalyst
Inert Towards... Non-basic Pd-coupling (often requires activation)Nucleophiles (Amines/Alcohols) without metal catalysis

Comparative Experimental Data

The following data summarizes the selectivity observed in sequential functionalization strategies.

Chemoselectivity Profile

Study Context: Reaction of 4-chloro-5-iodopyrimidine with 1 equivalent of reactant.[2]

Reaction TypeReagentConditionsProduct Distribution

Morpholine (1.0 eq)EtOH, Et3N, Reflux, 2h>98% C4-substitution (C5-I intact)
Suzuki Ph-B(OH)2 (1.0 eq)Pd(PPh3)4, Na2CO3, DME/H2O, 80°C>95% C5-coupling (C4-Cl intact)
Sonogashira PhenylacetylenePdCl2(PPh3)2, CuI, Et3N, RT>95% C5-coupling (C4-Cl intact)
Sequence Dependency

While orthogonal, the order of operations influences yield and purity.

  • Path A: C4 (

    
    ) 
    
    
    
    C5 (Suzuki)
    • Status:Recommended.

    • Reasoning: Installing an electron-donating amine at C4 deactivates the ring slightly, but C5-I remains reactive enough for Pd-coupling. This route avoids potential side-reactions of the sensitive C-I bond during the harsh heating often required for difficult

      
       reactions.
      
  • Path B: C5 (Suzuki)

    
     C4 (
    
    
    
    )
    • Status:Viable but Risky.

    • Reasoning: Coupling at C5 first adds an aryl/alkyl group. If this group is electron-rich, it may further deactivate C4 towards the subsequent

      
      , requiring forcing conditions that could degrade the molecule.
      

Visualizing the Orthogonality

The following diagram maps the divergent pathways available from the parent scaffold.

ReactivityLandscape cluster_legend Mechanism Key Start 4-Chloro-5-Iodo Pyrimidine SNAr_Product Intermediate A: 4-Amino-5-Iodo Start->SNAr_Product Path A (Preferred) SNAr: R-NH2, Base Selectivity: High Suzuki_Product Intermediate B: 4-Chloro-5-Aryl Start->Suzuki_Product Path B Suzuki: Ar-B(OH)2, Pd(0) Selectivity: High (I > Cl) Final_1 Final Target: 4-Amino-5-Aryl SNAr_Product->Final_1 Suzuki Coupling Ar-B(OH)2, Pd(0) Final_2 Final Target: 4-Amino-5-Aryl Suzuki_Product->Final_2 SNAr R-NH2, Heat (Slower Rate) key1 C4-Cl: Electrophilic (SNAr Active) key2 C5-I: Oxidative Addition (Pd Active)

Caption: Divergent synthetic pathways. Path A (Blue) utilizes the natural electrophilicity of C4 first, preserving the C5-iodide for subsequent coupling. Path B (Red) exploits the weak C-I bond for chemoselective cross-coupling.

Validated Experimental Protocols

These protocols are designed to be self-validating . The distinct physical changes (precipitation, color change) serve as checkpoints.

Protocol A: Selective C4-Amination ( )

Objective: Displace C4-Cl with a primary amine without affecting C5-I.

  • Setup: In a round-bottom flask, dissolve 4-chloro-5-iodopyrimidine (1.0 equiv) in Isopropanol (0.2 M concentration).

  • Reagent Addition: Add DIPEA (1.2 equiv) followed by the Amine Nucleophile (1.05 equiv).

    • Checkpoint: If the amine is an HCl salt, increase DIPEA to 2.5 equiv.

  • Reaction: Heat to Reflux (80-85°C) for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 7:3). The starting material (high Rf) should disappear. The product is usually more polar (lower Rf).

  • Workup: Cool to room temperature.

    • Self-Validation: Many 4-amino-5-iodopyrimidines precipitate upon cooling. If a solid forms, filter and wash with cold isopropanol. This yields high-purity product without chromatography.

    • Alternative: If no precipitate, evaporate volatiles, redissolve in EtOAc, wash with water/brine, and dry over Na2SO4.

Protocol B: Selective C5-Suzuki Coupling

Objective: Couple an aryl boronic acid at C5-I without hydrolyzing or coupling the C4-Cl.

  • Setup: Charge a flask with 4-chloro-5-iodopyrimidine (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(PPh3)4 (0.03 equiv, 3 mol%).

  • Solvent System: Add degassed DME (Dimethoxyethane) and 2M Na2CO3 (aq) (2.0 equiv) in a 3:1 ratio.

    • Why DME? It provides excellent solubility for the intermediate Pd-complexes and promotes the reaction at lower temperatures than Toluene/EtOH.

  • Reaction: Heat to 60-70°C under Nitrogen/Argon.

    • Control: Do NOT exceed 80°C or extended reaction times (>12h), as this may encourage oxidative addition into the C4-Cl bond (homocoupling or bis-coupling).

  • Workup: Dilute with EtOAc, wash with water.[3]

    • Purification: Flash chromatography is usually required to remove Palladium residues and excess boronic acid.

References

  • PubChem. "4-Chloro-5-iodopyrimidine Compound Summary."[4] National Library of Medicine. [Link]

  • Bhat, K.S., et al. "Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs." Indian Journal of Pharmaceutical Sciences, 2011. [Link]

  • Luo, Y., et al. "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Journal of the American Chemical Society, 2021. [Link]

  • Afagh, N.A., Yudin, A.K. "Chemoselectivity and the curious reactivity preferences of functional groups."[5] Angewandte Chemie International Edition, 2010.[5] [Link]

Sources

Comparative Guide: Iodination Reagents for 4-Chloro-7-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents for the Iodination of 4-Chloro-7-Azaindole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The iodination of 4-chloro-7-azaindole (4-chloro-1H-pyrrolo[2,3-b]pyridine) to produce 3-iodo-4-chloro-7-azaindole is a critical transformation in medicinal chemistry. The C-3 iodo moiety serves as a pivotal handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) in the synthesis of kinase inhibitors (e.g., Venetoclax intermediates).

While N-Iodosuccinimide (NIS) is the laboratory "gold standard" for this transformation due to its ease of handling and high regioselectivity, it poses cost and atom-economy challenges on a kilogram scale. Elemental Iodine (


) with Base (KOH)  offers a scalable, cost-effective alternative but requires stricter reaction control to minimize side products.

This guide objectively compares these methodologies, supported by mechanistic insights and experimental protocols.

Mechanistic Insight & The "4-Chloro" Challenge

To select the right reagent, one must understand the substrate's electronic landscape. 7-Azaindole is electron-deficient compared to indole due to the pyridine nitrogen (


). The introduction of a chlorine atom at C-4 further complicates the electrophilic aromatic substitution (

) at C-3:
  • Electronic Deactivation: The C-4 chlorine exerts a strong inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the C-3 position.

  • Steric Hindrance: The bulky chlorine atom at C-4 is peri-proximal to C-3, potentially hindering the approach of bulky electrophiles.

Despite these factors, C-3 remains the most reactive site. The challenge lies in driving the reaction to completion without forcing conditions that lead to N-iodination or over-iodination.

Visualization: Reaction Mechanism & Selectivity

ReactionMechanism Substrate 4-Chloro-7-Azaindole (Substrate) Complex Sigma Complex (Wheland Intermediate) Substrate->Complex S_EAr Attack at C3 (Rate Limiting) Substrate->Complex Retarded by 4-Cl (Inductive Effect) Reagent Electrophile Source (NIS or I2) Reagent->Complex Product 3-Iodo-4-Chloro-7-Azaindole (Target) Complex->Product Re-aromatization Base Base (KOH/Succinimide anion) Proton Abstraction Base->Product -H+

Figure 1: Mechanistic pathway for the C-3 iodination. The 4-Cl substituent deactivates the ring, requiring efficient electrophiles.

Comparative Analysis of Reagents

Method A: N-Iodosuccinimide (NIS)

The Laboratory Standard NIS provides a source of


 without the need for strong oxidants. It is mild and compatible with various functional groups.
  • Solvent System: DMF or Acetone.

  • Yield: typically 85–95%.

  • Selectivity: Excellent (>98% C-3).[1][2]

  • Pros: High purity, simple workup (succinimide is water-soluble), no strong base required (if done in DMF).

  • Cons: High cost per mole, poor atom economy (succinimide waste).

Method B: Iodine ( ) + KOH

The Scalable Alternative This method utilizes elemental iodine activated by a base. The base deprotonates the N-H, increasing the electron density of the pyrrole ring and facilitating attack by


.
  • Solvent System: DMF or Acetonitrile (MeCN).

  • Yield: typically 65–80%.

  • Selectivity: Good, but risk of N-iodination if quenched improperly.

  • Pros: Extremely low cost, readily available reagents, ideal for multi-kilo scale.

  • Cons: Lower yield due to potential "halogen dance" or over-iodination; requires careful pH control during workup.

Method C: Iodine Monochloride (ICl)

The Aggressive Option ICl is a stronger electrophile than


 or NIS.
  • Pros: Very fast reaction.

  • Cons: Not Recommended for 4-chloro-7-azaindole unless necessary. The high reactivity often leads to over-iodination (2,3-diiodo species) and loss of regiocontrol.

Summary Data Table
FeatureMethod A: NISMethod B:

/ KOH
Method C: ICl
Reagent Type Solid

source
Elemental Halogen + BaseInterhalogen
Yield (Isolated) 85 - 92% 65 - 75%Variable (Mixed products)
Regioselectivity Excellent (C-3 only)Good (C-3 major)Poor (C-2/C-3 mix risk)
Reaction Time 2 - 4 Hours12 - 24 Hours< 1 Hour
Cost Efficiency Low (Expensive)High (Cheap) Moderate
Scalability < 1 kg> 10 kgDifficult (Exothermic)

Decision Matrix: Choosing Your Reagent

Use the following logic flow to determine the best method for your specific campaign.

DecisionTree Start Start: Select Iodination Method Scale What is your scale? Start->Scale Cost Is cost a primary driver? Scale->Cost Process Scale (>1kg) Purity Is crude purity critical? Scale->Purity Lab Scale (<100g) NIS Use NIS / DMF (Method A) Cost->NIS No (Time is money) I2KOH Use I2 / KOH / MeCN (Method B) Cost->I2KOH Yes (Strict budget) Purity->NIS Yes (Avoid chromatography) Purity->I2KOH No (Can purify)

Figure 2: Decision matrix for reagent selection based on scale and constraints.

Detailed Experimental Protocols

Protocol A: High-Purity Synthesis using NIS

Recommended for medicinal chemistry (SAR) and early-stage development.

  • Setup: Charge a round-bottom flask with 4-chloro-7-azaindole (1.0 equiv) and DMF (5 mL/g).

  • Addition: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 15 minutes. Note: Protect from light.

  • Reaction: Allow to warm to room temperature (20-25°C). Stir for 3 hours. Monitor by HPLC/LCMS (Target M+H = 278/280).

  • Workup: Pour the reaction mixture into ice-water (10 volumes). A precipitate should form.[3]

  • Isolation: Filter the solids. Wash the cake with 10% aqueous sodium thiosulfate (to remove traces of

    
    ) and then water.
    
  • Drying: Dry under vacuum at 45°C.

  • Expected Result: Off-white solid, >95% purity.

Protocol B: Scalable Synthesis using /KOH

Recommended for process chemistry and large-scale intermediate production.

  • Setup: Charge a reactor with 4-chloro-7-azaindole (1.0 equiv) and Acetonitrile (MeCN) (10 mL/g).

  • Base Addition: Add KOH (pellets or powder, 3.0 equiv). Stir until partially dissolved.

  • Iodine Addition: Add Iodine (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    )  (1.1 equiv) portion-wise at room temperature. Caution: Mild exotherm.
    
  • Reaction: Stir at room temperature for 12–15 hours. The 4-Cl substituent slows the reaction compared to parent azaindole; do not heat above 40°C to avoid side reactions.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to quench excess iodine.
    
  • Extraction: Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine.

  • Purification: Concentrate in vacuo. Recrystallization from Ethanol/Water or Heptane/EtOAc may be required to remove unreacted starting material.

  • Expected Result: Pale yellow solid, ~70% yield.

References

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles. Molecules, 2021, 26, 6314. [Link] Citation for: Comparison of NIS vs I2/KOH yields and protocols.

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. The Journal of Organic Chemistry, 2024, 89 (23), 17042-17058. [Link] Citation for: Use of NIS in DMSO and general reactivity of 4-chloro-7-azaindoles.[2]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 2017. [Link] Citation for: Process scale handling of 4-chloro-7-azaindole derivatives.

  • Synthesis of 4-Iodo-7-azaindazoles via Condensation. Organic Letters, 2023, 25, 48, 8711–8715. [Link] Citation for: Late-stage functionalization and iodine handling in azaindole/indazole systems.

Sources

A Researcher's Guide to DFT Calculations on the Electronic Structure of 4-Chloro-5-iodo-7-azaindole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Chloro-5-iodo-7-azaindole in Modern Drug Discovery

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1][2] Its structural resemblance to the purine system makes it an effective mimic for the adenine fragment of ATP, rendering it a valuable framework in the design of kinase inhibitors for oncology.[3][4] The introduction of halogen atoms—in this case, chlorine and iodine—to the azaindole core can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and introduce new interaction points for protein binding, like halogen bonding.[5] Understanding the electronic structure of polysubstituted azaindoles like 4-Chloro-5-iodo-7-azaindole is therefore paramount for rational drug design and for predicting molecular behavior.[6][7]

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the electronic properties of complex molecules. However, the accuracy of DFT calculations is critically dependent on the choice of the functional and basis set. This is particularly true for molecules containing heavy elements like iodine, where relativistic effects become significant, and for systems with diverse electronic features, such as the π-conjugated system of azaindole and the polarized C-Halogen bonds.

This guide provides a comparative analysis of different DFT approaches for modeling the electronic structure of 4-Chloro-5-iodo-7-azaindole. We will delve into the rationale behind selecting specific functionals and basis sets, present a step-by-step computational workflow, and offer insights into interpreting the results for drug development applications.

The Crucial Choice: Selecting the Right Functional and Basis Set

The core of any DFT calculation lies in the selection of the functional, which approximates the exchange-correlation energy, and the basis set, which describes the atomic orbitals. For a molecule like 4-Chloro-5-iodo-7-azaindole, these choices are non-trivial.

Comparing Density Functionals: Beyond the Standard

The B3LYP functional is a widely used hybrid functional that often provides a good balance between accuracy and computational cost. However, for systems with significant non-covalent interactions or where dispersion forces are important, B3LYP's performance can be limited.[8][9] The Minnesota functionals, such as M06-2X , were developed to better account for these effects and often yield more accurate results for main-group thermochemistry and kinetics.[10] For excited-state properties, long-range corrected functionals like ωB97X-D are often superior as they provide a more accurate description of charge-transfer excitations.[9][11] The inclusion of an empirical dispersion correction, such as Grimme's D3, is now standard practice to improve the description of van der Waals interactions.[11][12]

FunctionalTypeStrengths for 4-Chloro-5-iodo-7-azaindolePotential Weaknesses
B3LYP-D3 Hybrid GGAGood starting point, computationally efficient.May underestimate non-covalent interactions.
M06-2X Hybrid Meta-GGAExcellent for thermochemistry and systems with dispersion.[8]Higher computational cost than B3LYP.
ωB97X-D Range-Separated HybridGood for a broad range of properties, including non-covalent interactions and thermochemistry.[11]Can be computationally demanding.
Basis Sets: The Challenge of a Heavy Atom

The choice of basis set is equally critical, especially given the presence of iodine. Standard Pople-style basis sets like 6-311++G(d,p) are suitable for lighter atoms (H, C, N, Cl) but are inadequate for iodine due to the neglect of relativistic effects. For heavy elements, it is essential to use basis sets that incorporate these effects, often through the use of effective core potentials (ECPs).

  • For H, C, N, Cl: The 6-311++G(d,p) basis set is a robust choice, offering a triple-zeta description of the valence electrons with diffuse functions (++) to describe anions and weak interactions, and polarization functions (d,p) for more accurate geometries.

  • For Iodine: A simple Pople-style basis set is insufficient. Instead, one should opt for:

    • LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta): This is a popular and effective choice that uses an ECP for the core electrons of iodine, implicitly accounting for relativistic effects, and a double-zeta basis set for the valence electrons.[13]

    • def2-TZVP (Def2-Triple-Zeta Valence with Polarization): This is a more modern and generally more accurate choice from the Ahlrichs family of basis sets. It provides a triple-zeta quality description for the valence electrons and is designed to handle relativistic effects for heavier elements.[14]

A mixed basis set approach is therefore the most scientifically sound and computationally efficient strategy for this molecule.

A Step-by-Step Computational Workflow for 4-Chloro-5-iodo-7-azaindole

The following protocol outlines a typical workflow for performing DFT calculations on the target molecule using the Gaussian software package, a widely used program in computational chemistry.[15]

  • Molecule Construction: Build the 4-Chloro-5-iodo-7-azaindole molecule using a graphical interface like GaussView. Ensure the initial structure is chemically reasonable.

  • Geometry Optimization and Frequency Calculation: This is the most crucial step to find the minimum energy structure.

    • Methodology: A robust approach is to use a functional like M06-2X with a mixed basis set.

    • Input File (Gaussian):

    • Explanation of Keywords:

      • M062X/GenECP: Specifies the M06-2X functional and a general basis set with an ECP.

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data and vibrational spectra.

      • 0 1: Specifies a charge of 0 and a spin multiplicity of 1 (a singlet ground state).

      • The subsequent lines define the mixed basis set: 6-311++G(d,p) for C, H, N, and Cl, and LANL2DZ for Iodine.

  • Post-Processing and Analysis:

    • Verification: Check the output file to ensure the optimization converged and there are no imaginary frequencies.

    • Electronic Properties: From the optimized structure, perform single-point energy calculations to determine properties like:

      • HOMO-LUMO Energies and Gap: These are crucial for understanding the molecule's reactivity and electronic transitions. A smaller gap suggests higher reactivity.

      • Molecular Electrostatic Potential (MEP): This visualizes the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.[16]

      • Natural Bond Orbital (NBO) Analysis: This provides insights into charge distribution, hybridization, and intramolecular interactions.

Below is a diagram illustrating the computational workflow.

DFT_Workflow cluster_setup Step 1: Setup cluster_calc Step 2: Calculation cluster_analysis Step 3: Analysis cluster_interpretation Step 4: Interpretation node_build Build Molecule (4-Chloro-5-iodo-7-azaindole) node_input Prepare Input File (Functional, Basis Set, Keywords) node_build->node_input Define computational model node_opt Geometry Optimization & Frequency Calculation node_input->node_opt node_verify Verify Minimum Energy (No Imaginary Frequencies) node_opt->node_verify Check output node_verify->node_opt If failed, revise geometry/method node_sp Single-Point Calculations (on Optimized Geometry) node_verify->node_sp If successful node_props Calculate Electronic Properties: - HOMO/LUMO Gap - MEP Surface - NBO Analysis node_sp->node_props node_interpret Relate Properties to Drug-like Characteristics: - Reactivity - Binding Sites - Stability node_props->node_interpret

Caption: A typical workflow for DFT calculations on a drug-like molecule.

Comparative Data and Interpretation

To illustrate the impact of the chosen methodology, the table below presents hypothetical yet plausible data for key electronic properties of 4-Chloro-5-iodo-7-azaindole, calculated using different levels of theory.

PropertyB3LYP-D3 / Mixed BasisM06-2X / Mixed BasisωB97X-D / Mixed BasisInterpretation for Drug Development
HOMO Energy (eV) -6.25-6.50-6.65Relates to the ability to donate electrons.
LUMO Energy (eV) -1.50-1.45-1.40Relates to the ability to accept electrons.
HOMO-LUMO Gap (eV) 4.755.055.25A larger gap generally indicates higher kinetic stability.
Dipole Moment (Debye) 2.853.103.15Influences solubility and membrane permeability.
  • HOMO-LUMO Gap: The M06-2X and ωB97X-D functionals predict a larger HOMO-LUMO gap compared to B3LYP-D3. This suggests that B3LYP might slightly overestimate the molecule's reactivity. The larger gap predicted by the more robust functionals indicates a relatively stable molecule.

  • Dipole Moment: A significant dipole moment, as predicted by all functionals, suggests that the molecule is polar. This is an important factor for its interaction with polar biological targets and for its pharmacokinetic properties (ADME - Adsorption, Distribution, Metabolism, and Excretion).[7]

Conclusion and Recommendations

The computational investigation of 4-Chloro-5-iodo-7-azaindole's electronic structure requires a careful and informed selection of DFT methods. While B3LYP can serve as a starting point, for a molecule with this complexity, functionals like M06-2X and ωB97X-D , which better account for dispersion and long-range interactions, are highly recommended for achieving greater accuracy.

The most critical aspect is the use of a mixed basis set that employs an effective core potential (such as LANL2DZ or the more modern def2-TZVP ) for the iodine atom to account for relativistic effects. Neglecting this will lead to erroneous results.

By following a systematic workflow of geometry optimization, frequency verification, and subsequent property calculations, researchers can gain reliable insights into the electronic landscape of 4-Chloro-5-iodo-7-azaindole. This knowledge of the HOMO-LUMO gap, electrostatic potential, and charge distribution is invaluable for understanding its reactivity, potential binding modes, and for guiding the synthesis of more potent and selective drug candidates.

References

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI.
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • 7-Azaindole: Uses and Synthesis. ChemicalBook.
  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.
  • Comparative analysis of a full-electron basis set and pseudopotential for the iodine atom in DFT quantum-chemical calculations of iodine-containing compounds.
  • What is the most suitable basis set for iodine atom?
  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. PMC.
  • How to choose a basis set in DFT calcul
  • Amide derivatives of 4-azaindole: Design, synthesis, and EGFR targeting anticancer agents. Taylor & Francis Online.
  • What would be best replacement for basis set 6-311G(d) for a system with Iodine atom?
  • Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. PubMed.
  • Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. University of Birmingham Research Portal.
  • Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. Thompson Rivers University.
  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI.
  • Common mistakes in molecular modeling involving B3LYP functional.
  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI.
  • (PDF) Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes.
  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. PMC.

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

[1][2][3][4][5]

CAS: 1000342-95-9 Chemical Class: Halogenated 7-Azaindole Derivative Disposal Category: Halogenated Organic Waste (Strict Segregation Required)[1][2]

Part 1: Executive Safety & Logistics Assessment[1][2]

As a Senior Application Scientist, I must emphasize that the presence of both Chlorine and Iodine on the 7-azaindole scaffold dictates the disposal pathway.[3] This is not standard organic waste.

The primary operational risk is improper segregation .[3] If this compound is mixed with non-halogenated solvents or strong oxidizers, it complicates incineration processes and can liberate toxic elemental iodine (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">



Hazard Profile (GHS Classification)

Note: Based on structure-activity relationships of halogenated azaindoles.[1][2]

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1][2]H302
Skin Irritation 2Causes skin irritation.[2]H315
Eye Irritation 2ACauses serious eye irritation.[2][4]H319
STOT - SE 3May cause respiratory irritation.[1][2][4]H335
Aquatic Toxicity Chronic 4May cause long-lasting harmful effects to aquatic life.[1][2][5]H413

Part 2: The Segregation Protocol (Critical)

The Golden Rule: Never dispose of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine in "General Organic" or "Non-Halogenated" waste streams.[1][2][3]

Why Segregation Matters[1][2]
  • Incineration Chemistry: Halogenated wastes require high-temperature incineration (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) with specific caustic scrubbers to neutralize acidic byproducts (
    
    
    ,
    
    
    ). Standard incinerators may be damaged by these gases.[3]
  • Cost Control: Halogenated waste disposal is significantly more expensive.[3] Contaminating a non-halogenated drum with this compound upgrades the entire drum's cost tier.[3]

  • Chemical Incompatibility:

    • Strictly Avoid: Strong Oxidizers (e.g., Nitric Acid, Chromic Acid).[3] Oxidation of the C-I bond can release violet Iodine vapors (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ), which are corrosive and toxic.
      
Operational Decision Tree

The following workflow illustrates the decision logic for disposing of this compound in various experimental states.

DisposalWorkflowStartWaste Generation:4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridineStateCheckPhysical State?Start->StateCheckSolidSolid / Powder(Weighing paper, pure compound)StateCheck->SolidSolutionSolution / Mother Liquor(Reaction mixture, HPLC waste)StateCheck->SolutionSolidBinContainer A:Solid Hazardous Waste(Trace Halogen Tag)Solid->SolidBinDouble Bag & TagHalogenCheckIs the solvent Halogenated?(e.g., DCM, Chloroform)Solution->HalogenCheckHaloLiqBinContainer B:Halogenated Organic SolventsHalogenCheck->HaloLiqBinYesNonHaloLiqBinContainer B:Halogenated Organic Solvents(Must default to Halogenated due to solute)HalogenCheck->NonHaloLiqBinNo (e.g., DMSO, MeOH)

Caption: Operational workflow for segregating 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine waste based on physical state and solvent composition.

Part 3: Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound, Weighing Paper, contaminated gloves)

Primary Goal: Prevent particulate spread and ensure thermal destruction.[3]

  • Containment: Collect solid waste in a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).

  • Double Bagging: Place the primary bag inside a secondary bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste label immediately.[3]

    • Constituents: Write "Solid Debris contaminated with 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine."[1][2][3]

    • Hazard Check: Mark "Toxic" and "Irritant."[3]

  • Storage: Store in a closed Satellite Accumulation Area (SAA) container dedicated to solid toxic waste.

Scenario B: Liquid Waste (Reaction Mixtures, HPLC Effluent)

Primary Goal: Prevent drain disposal and solvent incompatibility.[3]

  • Selection: Select a waste container compatible with the solvent (usually HDPE or Safety Can).[3]

  • Default Classification: Even if the solvent is Methanol (non-halogenated), the presence of dissolved 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine mandates that the entire mixture be treated as Halogenated Waste .[1][2][3]

  • Labeling:

    • Constituents: List the solvent percentages (e.g., "95% Methanol") AND explicitly list "Trace 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine."

    • Tagging: Check the box for "Halogenated Organic."[3]

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acids, neutralize carefully before adding to the waste drum to prevent heat generation or gas evolution.[3]

Part 4: Emergency Spill Response

Do NOT use water. Water can spread the contamination and, depending on the synthesis stage, may cause hydrolysis or unpredictable solubility issues.[3]

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), lab coat, and safety goggles.[3] If powder is airborne, use an N95 or P100 respirator.[3]

  • Dry Containment:

    • Cover the spill with a dry absorbent material (Vermiculite, Sand, or commercial spill pads).[3]

    • Do not use sawdust (combustible).[3]

  • Collection: Sweep the absorbent/chemical mixture into a dust pan using a brush.[3]

  • Disposal: Transfer to a heavy-duty plastic bag. Label as "Hazardous Waste - Spill Debris (Halogenated)."[1][2]

  • Decontamination: Wipe the surface with a solvent-dampened paper towel (Ethanol or Acetone), then wash with soap and water.[3] Dispose of the paper towels as solid hazardous waste.[3]

Part 5: Regulatory & Reference Data[1][2][9]

RCRA Compliance (USA)

While 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine is not explicitly listed on the EPA "P" or "U" lists, it is regulated under the "Cradle-to-Grave" liability system.[1][2][3]

  • Waste Code: If the waste solution contains spent halogenated solvents (e.g., Methylene Chloride), use F002 .[3][6][7]

  • Characteristic: If no F-list solvents are present, it is often managed as D001 (Ignitable, if in organic solvent) or simply as Non-RCRA Regulated Hazardous Waste (unless it exhibits toxicity via TCLP, which is rare for this specific intermediate but possible).[3]

  • Best Practice: Manage as Hazardous Waste (Halogenated) to ensure incineration.

References
  • PubChem. 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine Compound Summary. National Library of Medicine.[3] Link

  • Sigma-Aldrich. Safety Data Sheet: 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine. (Generic SDS for Halogenated Azaindoles). Link

  • US EPA. Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Link

Technical Safety Guide: Personal Protective Equipment for Handling 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 1000342-95-9) is a critical halogenated 7-azaindole scaffold used extensively in the synthesis of kinase inhibitors (e.g., B-Raf inhibitors).[1] While invaluable for medicinal chemistry, its structural properties—specifically the electron-deficient pyridine ring and reactive halogens—present distinct toxicological risks.

The Core Threat: Beyond standard irritation, halogenated azaindoles possess significant oral toxicity and potential for sensitization. The primary operational risk is particulate inhalation during weighing and dermal absorption when dissolved in polar aprotic solvents (e.g., DMSO, DMF) which act as carriers through the skin barrier.

This guide moves beyond generic "wear gloves" advice to provide a causality-driven PPE strategy designed to prevent exposure before it occurs.[1][2]

Hazard Profile & GHS Classification

Data synthesized from SDS and structural analog analysis (e.g., 4-chloro-7-azaindole).

Hazard ClassGHS CodeStatementOperational Implication
Acute Toxicity (Oral) H301 Toxic if swallowed Zero-tolerance for surface contamination; strict hygiene zones required.[1]
Skin Irritation H315Causes skin irritationDirect contact causes dermatitis; high risk during solid transfer.
Eye Irritation H319Causes serious eye irritationFine dust can bypass standard glasses; goggles required for powders.
STOT - SE H335May cause respiratory irritationInhalation of dust triggers mucosal inflammation; engineering controls mandatory.

The PPE Defense System

Effective protection relies on a "Layered Defense" strategy. The choice of PPE is not static; it changes based on the state of matter (Solid vs. Solution).

Respiratory Protection[2][3][4][5]
  • Primary Control: All handling of the dry solid must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.

  • Secondary Defense (PPE):

    • Routine: If working in a CFH, no respirator is required.

    • Spill/Outside CFH: A fitted N95 (NIOSH) or P3 (EN 143) particulate respirator is the minimum requirement.

    • Why: The compound is a fine crystalline powder. Static electricity can cause "jumping" during weighing, creating invisible aerosols.

Ocular Protection[4][5][6]
  • Standard: Chemical safety goggles (indirect venting) are superior to safety glasses.

  • Why: Safety glasses leave gaps. As a severe eye irritant (H319), airborne dust can migrate behind lenses. Goggles provide a sealed environment.

Dermal Protection (Glove Selection)

This is the most critical failure point in most labs. The solvent dictates the glove, not just the solute.

  • Scenario A: Dry Solid Handling

    • Glove: Standard Nitrile (4 mil minimum).

    • Protocol: Single pair sufficient. Change immediately if contaminated.[1][3][4]

  • Scenario B: Solution Handling (DMF/DMSO)

    • Context: This compound is frequently dissolved in Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for nucleophilic substitution reactions. These solvents rapidly permeate nitrile and carry the toxic payload through the glove.

    • Glove: Double-gloving is mandatory.

      • Inner Layer: Laminate film (Silver Shield/Norfoil) or thick Nitrile (8 mil).

      • Outer Layer: Standard Nitrile (for dexterity and grip).

    • Why: DMF breakthrough time for standard nitrile is <10 minutes.

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting PPE based on experimental conditions.

PPE_Decision_Matrix Start Start: Handling 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Dry Solution Solution (Dissolved) StateCheck->Solution Wet Engineering Engineering Control: Chemical Fume Hood Solid->Engineering SolventCheck Identify Solvent Solution->SolventCheck StandardSolvent Standard (DCM, EtOAc) SolventCheck->StandardSolvent Volatile/Non-polar PermeatingSolvent Permeating (DMF, DMSO) SolventCheck->PermeatingSolvent Polar Aprotic SolidPPE PPE Requirement: 1. Goggles (Sealed) 2. Nitrile Gloves (Single) 3. Lab Coat (Buttoned) Engineering->SolidPPE StandardPPE PPE Requirement: 1. Safety Glasses/Goggles 2. Nitrile Gloves (Change <15 mins) 3. Lab Coat StandardSolvent->StandardPPE HighRiskPPE CRITICAL PPE: 1. Double Glove (Laminate Inner) 2. Goggles 3. Impervious Apron PermeatingSolvent->HighRiskPPE

Figure 1: PPE Decision Matrix. Note the escalation to "High Risk" protocols when permeating solvents are involved.

Operational Protocols

Weighing & Transfer (The Highest Risk Step)

Static electricity is the enemy of halogenated heterocycles. They are often "fluffy" and adhere to spatulas.

  • Preparation: Place the balance inside the fume hood. If this is impossible, use a "powder funnel" and tared vial to minimize open-air transfer time.

  • Static Control: Use an ionizing gun or anti-static brush on the weighing boat before adding the compound.

  • Technique: Do not dump. Tap the spatula gently.

  • Cleanup: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after use to capture invisible dust. Dispose of the towel as hazardous waste.

Reaction Setup
  • Glassware: Use single-neck flasks with secure septa to prevent vapor escape.

  • Temperature: If heating is required (common for Suzuki/Buchwald couplings), ensure the reflux condenser is active before heating begins to prevent volatilization of the solvent/compound mixture.

Waste Disposal
  • Classification: This compound is a Halogenated Organic .

  • Segregation: Do not mix with non-halogenated waste (e.g., acetone washings) if your facility separates them, as halogenated disposal is significantly more expensive and requires different incineration protocols.

  • Labeling: Clearly mark the waste container with "Toxic" and "Halogenated Heterocycle."

Emergency Response Workflow

In the event of exposure, immediate action mitigates long-term damage.

Emergency_Response Incident Exposure Incident Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal SkinAction 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Do NOT scrub (abrasion) Skin->SkinAction EyeAction 1. Eyewash Station (15 min) 2. Hold Eyelids Open 3. Consult Ophthalmologist Eye->EyeAction InhalAction 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Call Medical Services Inhal->InhalAction Report File Incident Report (SDS Section 4 Reference) SkinAction->Report EyeAction->Report InhalAction->Report

Figure 2: Emergency Response Workflow. Immediate dilution (washing) is the priority for dermal/ocular exposure.

References

  • Capot Chemical. (2025).[1][2][5][6] MSDS of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide. Retrieved from [Link]

  • Carl Roth. (2025).[2] Safety Data Sheet: 7-Azaindole. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.